Technical Documentation Center

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
  • CAS: 618092-50-5

Core Science & Biosynthesis

Foundational

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide: Physical Properties & Characterization Guide

This in-depth technical guide details the physical properties, synthesis, and characterization logic for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical scaffold in medicinal chemistry known for its...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, synthesis, and characterization logic for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical scaffold in medicinal chemistry known for its antimicrobial and anti-inflammatory potential.

Executive Summary & Compound Identity

This compound represents a specific subclass of 1,5-disubstituted pyrazoles. Unlike their 1,3-isomers, the 1-aryl-5-methyl derivatives possess unique steric and electronic properties due to the proximity of the C5-methyl group to the N1-aryl ring, often resulting in a twisted conformation that influences biological binding affinity.

Chemical Identity Table
PropertyData
IUPAC Name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
CAS Registry Number 618092-50-5
Molecular Formula C₁₁H₁₁BrN₄O
Molecular Weight 295.14 g/mol
Monoisotopic Mass 294.01 g/mol (based on ⁷⁹Br)
SMILES CC1=C(C(=O)NN)C=NN1C2=CC=C(Br)C=C2
Structural Class Pyrazole-4-carboxylic acid derivative

Physical & Thermodynamic Properties

The physical state of this hydrazide is governed by strong intermolecular hydrogen bonding (N-H···O=C) typical of the hydrazide moiety, leading to high melting points and poor aqueous solubility.

Quantitative Properties
PropertyValue / RangeCondition / Note
Physical State SolidCrystalline powder
Color White to Off-whitePurity dependent
Melting Point 197 – 204 °C Sharp range indicates high purity [1]
Solubility (High) DMSO, DMFDipolar aprotic solvents disrupt H-bonds
Solubility (Mod) Ethanol, MethanolRequires heating (reflux)
Solubility (Low) Water, Diethyl EtherHydrophobic aryl/methyl domains dominate
LogP (Predicted) ~1.1 - 1.5Moderate lipophilicity
pKa (Hydrazide) ~3.0 - 3.5Protonation of terminal -NH₂

Synthesis & Experimental Protocols

To ensure the physical properties reported are accurate, the compound must be synthesized with high regioselectivity. The 5-methyl isomer is thermodynamically favored under specific conditions, but kinetic control can yield mixtures.

Regioselective Synthesis Workflow

The synthesis relies on the condensation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate with 4-Bromophenylhydrazine .

Step 1: Precursor Formation (In Situ)
  • Reagents: Ethyl acetoacetate (1.0 eq), Triethyl orthoformate (1.2 eq), Acetic anhydride (2.0 eq).

  • Protocol: Reflux ethyl acetoacetate with triethyl orthoformate and acetic anhydride for 2–3 hours.

  • Mechanism: This generates the ethoxymethylene intermediate. The ethoxy group activates the C2 position, making it highly electrophilic.

Step 2: Cyclization to Pyrazole Ester
  • Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve the hydrazine salt in ethanol.

    • Add the ethoxymethylene intermediate dropwise at room temperature.

    • Reflux for 4–6 hours.

    • Cool to precipitate the ester: Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate .

  • Expert Insight (Regiochemistry): The terminal -NH₂ of the hydrazine is the strongest nucleophile and attacks the most electrophilic carbon (the ethoxymethylene C=C-O bond) first. The subsequent ring closure by the internal -NH- onto the ketone carbonyl places the methyl group at position 5.

Step 3: Hydrazinolysis (Target Formation)
  • Reagents: Pyrazole ester (from Step 2), Hydrazine hydrate (80%, 5.0 eq), Ethanol.

  • Protocol:

    • Suspend the ester in ethanol (10 mL/g).

    • Add excess hydrazine hydrate (to prevent dimer formation).

    • Reflux for 6–8 hours. The solid will dissolve, then the product may precipitate.

    • Workup: Cool to 0°C. Filter the white solid. Wash with cold ethanol and diethyl ether.

    • Recrystallization: Recrystallize from hot ethanol/DMF (9:1) to obtain analytical grade crystals for melting point determination.

Visualizing the Synthesis Logic

SynthesisPath Precursor Ethyl acetoacetate + Orthoformate Intermediate Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Precursor->Intermediate Reflux/Ac2O Ester Intermediate Ester (1-aryl-5-methyl) Intermediate->Ester + Hydrazine Nucleophilic Attack Hydrazine 4-Bromophenyl- hydrazine Hydrazine->Ester Target TARGET: 1-(4-Br-Ph)-5-Me- pyrazole-4-carbohydrazide Ester->Target + N2H4.H2O Hydrazinolysis

Caption: Regioselective route ensuring the 5-methyl isomer via ethoxymethylene intermediate.

Characterization & Spectral Analysis

Validating the structure requires distinguishing the 5-methyl isomer from the 3-methyl impurity and confirming the hydrazide functionality.

Nuclear Magnetic Resonance (NMR) Profile
  • Solvent: DMSO-d₆ (Standard for hydrazides).

  • ¹H NMR (400 MHz) Diagnostic Signals:

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
9.40 – 9.60 Singlet (br)1H-C(=O)NH -Exchangeable with D₂O. Downfield due to carbonyl anisotropy.
8.10 – 8.30 Singlet1HPyrazole C3-H Diagnostic: In 5-methyl isomers, C3-H is deshielded by the adjacent C4-carbonyl.
7.70 – 7.80 Doublet2HAr-H (AA'BB')Ortho to Br (deshielded by inductive effect).
7.40 – 7.50 Doublet2HAr-H (AA'BB')Meta to Br (Ortho to N1).
4.30 – 4.50 Broad Singlet2H-NH-NH₂ Often broad; disappears with D₂O shake.
2.45 – 2.55 Singlet3HC5-CH₃ Distinct from C3-CH₃ (usually ~2.2 ppm) due to steric twist.
Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Key Peaks:

    • [M+H]⁺: 295.0 and 297.0 (1:1 ratio).

    • Interpretation: The 1:1 isotopic pattern is the definitive signature of a Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Infrared Spectroscopy (FT-IR)
  • 3300 – 3150 cm⁻¹: N-H stretching (Doublet for -NH₂).

  • 1660 – 1640 cm⁻¹: C=O stretching (Amide I band).

  • 1590 – 1570 cm⁻¹: C=N stretching (Pyrazole ring).

Quality Control & Storage

To maintain the physical integrity of the compound for biological screening:

  • Storage: Store at 2–8 °C in a desiccator. Hydrazides are hygroscopic and can hydrolyze slowly if exposed to moisture over months.

  • Stability: Stable in solid form for >2 years. In solution (DMSO), use within 24 hours to avoid oxidation of the hydrazide to the acid or diimide.

  • Safety: The compound contains a hydrazine moiety and a halogenated aromatic ring. Handle as a potential skin sensitizer and irritant (H315, H319).[1]

Characterization Logic Flow

QC_Logic Sample Synthesized Sample MP_Test Melting Point Test Sample->MP_Test Range_Check Range 197-204°C? MP_Test->Range_Check NMR_Test 1H NMR (DMSO-d6) Range_Check->NMR_Test Yes Fail FAIL: Recrystallize Range_Check->Fail No (<195°C) Me_Peak Methyl Peak @ 2.5ppm? NMR_Test->Me_Peak MS_Test Mass Spec (ESI) Me_Peak->MS_Test Yes (5-Me isomer) Me_Peak->Fail No (3-Me isomer) Br_Pattern Isotope Pattern 1:1 (295/297)? MS_Test->Br_Pattern Pass PASS: Validated Structure Br_Pattern->Pass Yes Br_Pattern->Fail No

Caption: Step-by-step logic for validating the 5-methyl-4-carbohydrazide structure.

References

  • PubChem . (2025).[2] Compound Summary: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.[3][4] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mohamed, H. A., et al. (2023). Synthesis and structure elucidation of various heterocycles. IUCrData. (Provides comparative NMR shifts for 1-aryl-5-methylpyrazole carbohydrazides). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide chemical structure

Structural Architecture, Synthetic Pathways, and Pharmacological Applications [1][2] Executive Summary This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Pharmacological Applications [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical pharmacophore in medicinal chemistry. Belonging to the class of 1,5-disubstituted pyrazoles, this molecule serves as a pivotal intermediate for synthesizing bioactive Schiff bases (hydrazones), 1,3,4-oxadiazoles, and 1,2,4-triazoles. Its structural uniqueness lies in the para-bromophenyl moiety, which enhances lipophilicity and facilitates halogen bonding, and the 4-carbohydrazide group, which acts as a versatile hydrogen-bonding donor/acceptor site. This guide details the regioselective synthesis, physicochemical properties, and experimental protocols for researchers in drug discovery.

Part 1: Structural Analysis & Physicochemical Properties

The molecule is characterized by a central pyrazole ring substituted at the N1 position with a 4-bromophenyl group, ensuring a rigid hydrophobic tail, and at the C4 position with a carbohydrazide group, providing a polar head for target interaction.

Chemical Identity[1][2][3]
  • IUPAC Name: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 295.14 g/mol

  • SMILES: CC1=C(C(=O)NN)C=N(N1)C2=CC=C(Br)C=C2

Physicochemical Profile (Calculated)

The presence of the bromine atom significantly influences the partition coefficient (LogP), making the molecule more lipophilic than its unsubstituted phenyl analog.

PropertyValue (Approx.)Significance in Drug Design
LogP 2.1 - 2.4Optimal range for membrane permeability; Br atom increases hydrophobicity.
H-Bond Donors 3 (NH, NH2)Critical for binding site interactions (e.g., enzyme active sites).
H-Bond Acceptors 3 (N, O)Facilitates chelation and receptor docking.
TPSA ~80 ŲIndicates good oral bioavailability potential (Rule of 5 compliant).
Rotatable Bonds 3Allows conformational adaptation within binding pockets.

Part 2: Synthetic Architecture

The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide requires strict regiochemical control to ensure the formation of the 1,5-isomer rather than the 1,3-isomer. The most authoritative route utilizes Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) as the cyclization partner.

Reaction Mechanism & Regioselectivity
  • Precursor Formation: Ethyl acetoacetate is reacted with triethyl orthoformate to yield EMME.

  • Cyclocondensation: 4-Bromophenylhydrazine reacts with EMME. The terminal nitrogen of the hydrazine (

    
    -nitrogen) attacks the highly electrophilic ethoxymethylene carbon of EMME via addition-elimination.
    
  • Cyclization: The internal nitrogen (

    
    -nitrogen, attached to the aryl ring) attacks the ketone carbonyl, followed by dehydration. This specific sequence dictates the 5-methyl  substitution pattern.
    
  • Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield the final carbohydrazide.

Synthetic Pathway Diagram

SynthesisPathway Precursor1 Ethyl Acetoacetate Intermediate1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate (EMME) Precursor1->Intermediate1 Ac2O, Reflux Precursor2 Triethyl Orthoformate Precursor2->Intermediate1 Ester Ethyl 1-(4-bromophenyl)- 5-methyl-1H-pyrazole-4-carboxylate Intermediate1->Ester EtOH, Reflux (Regioselective Cyclization) Reagent1 4-Bromophenylhydrazine Reagent1->Ester Product 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Ester->Product NH2NH2·H2O EtOH, Reflux, 4-6h Hydrazine Hydrazine Hydrate

Caption: Regioselective synthesis pathway via the EMME route ensuring 1,5-substitution pattern.

Part 3: Functional Derivatization & Applications

The carbohydrazide moiety is a "chemical chameleon," capable of transforming into various heterocycles or linkers. This versatility makes the title compound a high-value scaffold.[4]

Key Transformations
  • Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (–CONHN=CH–Ar). These derivatives often exhibit superior anti-inflammatory activity by chelating metal ions in metalloenzymes.

  • Cyclization to 1,3,4-Oxadiazoles: Treatment with

    
     and carboxylic acids closes the ring to form oxadiazoles, known for enhanced metabolic stability.
    
  • Cyclization to 1,2,4-Triazoles: Reaction with

    
     in alkaline media yields mercapto-triazoles.
    
Derivatization Workflow

Derivatization Core 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Hydrazone N'-Arylidene hydrazone (Schiff Base) Core->Hydrazone Ar-CHO, EtOH Cat. AcOH Oxadiazole 1,3,4-Oxadiazole Derivative Core->Oxadiazole R-COOH, POCl3 Reflux Triazole 1,2,4-Triazole-3-thiol Core->Triazole CS2, KOH EtOH, Reflux

Caption: Divergent synthesis strategies for generating pharmacologically active libraries.

Part 4: Experimental Protocols

Safety & Handling
  • Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double nitrile gloves.

  • Brominated Compounds: Potential environmental hazards; dispose of halogenated waste separately.

Protocol: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Objective: Create the ester intermediate with correct regiochemistry.

  • Reagents: Dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Slowly add 4-bromophenylhydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) to the solution.

  • Reaction: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the reaction mixture to room temperature. The solid product usually precipitates.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Protocol: Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Objective: Convert the ester to the target hydrazide.

  • Reagents: Suspend the Ester (from 4.2, 5 mmol) in absolute ethanol (30 mL).

  • Nucleophilic Substitution: Add Hydrazine Hydrate (99%, 25 mmol, 5 equiv) dropwise. Note: Excess hydrazine is required to prevent dimer formation.

  • Reflux: Heat at reflux for 6–8 hours. The solution typically becomes clear before the product begins to precipitate.

  • Isolation: Concentrate the solvent to half volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the precipitate, wash copiously with water (to remove excess hydrazine), and recrystallize from ethanol/DMF mixture.

  • Characterization (Expected):

    • IR (

      
      ):  3300-3200 (
      
      
      
      ), 1650 (C=O amide), 1590 (C=N).
    • 1H NMR (DMSO-

      
      ): 
      
      
      
      2.45 (s, 3H,
      
      
      ), 4.40 (br s, 2H,
      
      
      ), 7.4-7.8 (m, 4H, Ar-H), 8.10 (s, 1H, Pyrazole H-3), 9.30 (br s, 1H, NH).

Part 5: Pharmacological Potential

The 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide scaffold has been identified in literature as a potent lead for:

  • Antimicrobial Agents: The lipophilic bromine improves penetration into bacterial cell walls (Gram-positive) and fungal membranes (Candida albicans).

  • Enzyme Inhibition:

    • EGFR Kinase: Pyrazole derivatives often dock into the ATP-binding pocket of EGFR, with the carbohydrazide tail interacting with the hinge region.

    • COX-2: The 1,5-diaryl-like structure mimics the geometry of Coxibs (e.g., Celecoxib), offering anti-inflammatory potential.

References

  • PubChem. (n.d.).[5] 1-(4-Bromophenyl)pyrazole-4-carbohydrazide.[5][3] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Menozzi, G., et al. (1987). Synthesis and pharmacological activity of pyrazole-4-carbohydrazide derivatives. Journal of Pharmaceutical Sciences. (Contextual grounding on the general scaffold synthesis).
  • Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Archiv der Pharmazie. (Establishes the biological relevance of 1-aryl-pyrazole-4-carbohydrazides).
  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved January 28, 2026, from [Link] (Validation of the EMME synthetic route).

Sources

Foundational

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS number 618092-50-5

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS 618092-50-5). It is structured to serve as a practical handbook for medicinal chemists utilizing this com...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS 618092-50-5). It is structured to serve as a practical handbook for medicinal chemists utilizing this compound as a scaffold for drug discovery, specifically in the synthesis of antimicrobial, anti-inflammatory, and anticancer agents.

[1][2][3][4]

Executive Technical Summary

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a functionalized heterocyclic building block belonging to the


-arylpyrazole class. It is characterized by a central pyrazole ring substituted at the 

position with a 4-bromophenyl moiety, at the

position with a methyl group, and at the

position with a reactive carbohydrazide (

) group.

This compound acts as a critical "divergent node" in organic synthesis. The hydrazide moiety serves as a nucleophilic handle, allowing for the rapid generation of molecular libraries containing 1,3,4-oxadiazoles , 1,3,4-thiadiazoles , and Schiff bases . The 4-bromophenyl group provides a secondary handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at later stages of lead optimization.

Physicochemical Profile
PropertySpecification
CAS Number 618092-50-5
IUPAC Name 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
Molecular Formula

Molecular Weight 295.14 g/mol
Physical State Solid (typically white to off-white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, EtOH; insoluble in water.[1][2]
Key Functional Groups Aryl bromide (electrophile), Hydrazide (nucleophile), Pyrazole (pharmacophore).

Synthetic Architecture

The synthesis of this scaffold relies on the regioselective cyclization of 4-bromophenylhydrazine with a 1,3-dicarbonyl equivalent, followed by hydrazinolysis. The regiochemistry (


-aryl, 

-methyl) is controlled by the electronic asymmetry of the electrophile.
Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • 4-Bromophenylhydrazine hydrochloride : The source of the

    
    -aryl fragment.
    
  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate : The source of the pyrazole carbons and the

    
    -carboxylate precursor.
    
Validated Synthesis Protocol

This protocol synthesizes the intermediate ester and converts it to the final hydrazide.

Step 1: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

  • Reagents: 4-Bromophenylhydrazine HCl (1.0 eq), Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq), Ethanol (solvent), Sodium Acetate (buffer/base).

  • Mechanism: Michael-type addition of the hydrazine terminal nitrogen to the ethoxymethylene carbon, followed by intramolecular cyclization of the internal nitrogen onto the ketone carbonyl.

  • Procedure:

    • Dissolve 4-bromophenylhydrazine HCl (10 mmol) and sodium acetate (11 mmol) in absolute ethanol (20 mL).

    • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (11 mmol) dropwise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature. The ester product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol.

    • Yield Expectation: 75–85%.

Step 2: Hydrazinolysis to Target Hydrazide

  • Reagents: Pyrazole ester intermediate (from Step 1), Hydrazine hydrate (80% or 99%, 5–10 eq), Ethanol.

  • Procedure:

    • Suspend the ester (5 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (25–50 mmol) slowly.

    • Reflux for 4–6 hours. The solid ester will dissolve, and the product hydrazide will eventually precipitate out of the hot solution or upon cooling.

    • Filter the solid, wash copiously with cold ethanol and ether to remove excess hydrazine.

    • Yield Expectation: 80–90%.

Synthetic Logic Diagram

The following diagram illustrates the reaction pathway and the regiochemical outcome.

SynthesisPathway cluster_regio Regiochemistry Control Start1 4-Bromophenylhydrazine Intermediate Intermediate: Ethyl 1-(4-bromophenyl)- 5-methyl-1H-pyrazole-4-carboxylate Start1->Intermediate Cyclization (EtOH, Reflux) Start2 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start2->Intermediate Target TARGET (CAS 618092-50-5): 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Intermediate->Target Hydrazinolysis (N2H4·H2O, Reflux) Note Terminal NH2 attacks Ethoxymethylene Carbon first

Figure 1: Synthetic pathway for CAS 618092-50-5 showing the regioselective cyclization and subsequent hydrazinolysis.

Functional Derivatization & Applications

The primary value of CAS 618092-50-5 lies in its ability to undergo heterocyclization. The carbohydrazide group is a precursor to several pharmacophores widely used in drug design.

Key Transformations
Target ScaffoldReagentsMechanismApplication
Schiff Bases (Hydrazones) Aryl Aldehydes + Cat. AcidCondensationAntimicrobial, Antitubercular
1,3,4-Oxadiazoles Carboxylic Acids +

CyclodehydrationAnti-inflammatory (COX-2), Anticancer
1,3,4-Oxadiazole-2-thiones

+ KOH
CyclizationAntibacterial, Antifungal
1,3,4-Thiadiazoles Acid + Lawesson's ReagentThionation/CyclizationAntitumor
Application Workflow Diagram

This workflow demonstrates how to expand a library starting from CAS 618092-50-5.

Derivatization Core Core Scaffold: CAS 618092-50-5 Schiff Schiff Bases (Azomethines) Core->Schiff + R-CHO (EtOH/AcOH) Oxadiazole 1,3,4-Oxadiazoles Core->Oxadiazole + R-COOH (POCl3) Thiadiazole 1,3,4-Thiadiazoles Core->Thiadiazole + R-COOH (H2SO4/Thiosemicarbazide) Thione Oxadiazole-2-thiones Core->Thione + CS2 / KOH

Figure 2: Divergent synthesis map showing the conversion of the carbohydrazide core into bioactive heterocycles.

Biological Potential & Pharmacophore Mapping

While CAS 618092-50-5 is often an intermediate, the intact 1-aryl-5-methylpyrazole-4-carbohydrazide scaffold exhibits intrinsic biological activity.

Structure-Activity Relationship (SAR)
  • N1-Aryl Group: The 4-bromophenyl moiety increases lipophilicity (

    
    ), enhancing membrane permeability. The bromine atom is a bioisostere for chlorine or methyl groups found in commercial drugs (e.g., Celecoxib).
    
  • C5-Methyl Group: Sterically constrains the pyrazole ring, often locking the conformation for better receptor binding compared to un-substituted analogs.

  • Carbohydrazide Linker: Acts as a hydrogen bond donor/acceptor motif. It can chelate metal ions in metalloenzymes or interact with serine residues in protease active sites.

Validated Targets for this Class

Based on literature regarding 1-aryl-5-methylpyrazole-4-carbohydrazides :

  • Antimicrobial Agents: Derivatives often show efficacy against S. aureus and E. coli by inhibiting DNA gyrase B.

  • Anti-inflammatory (COX-2 Inhibitors): The 1,5-diarylpyrazole motif is a classic COX-2 pharmacophore. Conversion of the hydrazide to a heterocycle (like oxadiazole) significantly boosts this selectivity.

  • Anticancer: Schiff bases derived from this scaffold have demonstrated cytotoxicity against A549 (lung cancer) cell lines.

References

  • Synthesis of Pyrazole-4-carbohydrazides: Bekhit, A. A., et al. "Synthesis and biological evaluation of some new pyrazole candidates as anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 45(9), 4158-4169.

  • Regiochemistry of Pyrazole Synthesis: El-Saghier, A. M. "Synthesis and antibacterial activity of some new fused pyrazoles."[3] Journal of Chemical Research, 2002.

  • Anticancer Activity of Pyrazole Hydrazides: Lv, P. C., et al. "Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents." Bioorganic & Medicinal Chemistry, 18(13), 4606-4614.

  • General Reactivity of Carbohydrazides: Narayana, B., et al. "Synthesis of some new pyrazoles and 1,3,4-oxadiazoles as antimicrobial agents." Der Pharma Chemica, 2(3), 287-296.

Sources

Exploratory

Biological Activity of Pyrazole Carbohydrazide Derivatives: A Technical Guide

Part 1: Executive Technical Summary The pyrazole carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to act as a dual-pharmacophore hybrid. This guide dissects...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

The pyrazole carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to act as a dual-pharmacophore hybrid. This guide dissects the biological utility of these derivatives, specifically focusing on their role as dual EGFR/COX-2 inhibitors in oncology and their emerging utility in combating multidrug-resistant (MDR) bacterial strains.

Unlike simple pyrazoles, the carbohydrazide linker (-CONHNH-) introduces a critical hydrogen-bonding donor/acceptor motif that enhances solubility and allows for flexible docking into deep enzymatic pockets (e.g., the ATP-binding site of kinases). This guide provides the structural logic, synthetic pathways, and validation protocols necessary to exploit this scaffold.

Part 2: Chemical Architecture & Synthesis[1][2][3]

The Hybrid Pharmacophore Strategy

The structural integrity of biologically active pyrazole carbohydrazides relies on three distinct zones:

  • Zone A (The Pyrazole Core): Provides rigid entropy reduction and π-π stacking capability.

  • Zone B (The Carbohydrazide Linker): Acts as the "hinge," facilitating H-bond interactions with residues like Met793 in EGFR or Arg120 in COX-2.

  • Zone C (The Terminal Aryl/Heteroaryl Tail): Determines specificity (e.g., lipophilicity for membrane permeation).

Synthetic Workflow (DOT Visualization)

The following directed graph illustrates the divergent synthesis of these derivatives, moving from the Knorr pyrazole synthesis to functionalized targets.

SynthesisWorkflow Start Precursors (Hydrazine Hydrate + 1,3-Dicarbonyl) Core Pyrazole Ester Intermediate Start->Core Cyclocondensation (Reflux/EtOH) Hydrazide Pyrazole-4-Carbohydrazide (Key Scaffold) Core->Hydrazide Hydrazinolysis (NH2NH2·H2O) PathA Route A: Schiff Bases (+ Aldehydes/Ketones) Hydrazide->PathA PathB Route B: Cyclization (+ CS2/KOH) Hydrazide->PathB Target1 Target 1: Hydrazone Derivatives (Antimicrobial) PathA->Target1 -H2O (Acid Cat.) Target2 Target 2: Oxadiazole/Triazole Hybrids (Anticancer) PathB->Target2 Ring Closure

Caption: Divergent synthetic pathway for generating pyrazole carbohydrazide libraries. Route A yields hydrazones; Route B yields heterocyclic hybrids.

Part 3: Pharmacological Profile & Mechanism

Oncology: The Dual EGFR/COX-2 Axis

Recent data suggests that pyrazole carbohydrazides are not merely cytotoxic but act as dual inhibitors . This is critical because COX-2 overexpression often drives resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC).

  • Mechanism: The pyrazole moiety occupies the hydrophobic pocket of COX-2, while the carbohydrazide tail extends to interact with the gatekeeper residues in the EGFR kinase domain.

  • Key Data: Derivatives substituted with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the N1-phenyl ring have demonstrated IC50 values in the low micromolar range (0.12–0.42 µM) against EGFR-WT and EGFR-T790M mutants [1].

Antimicrobial Activity: Membrane & DNA Targeting

Against Gram-positive bacteria (S. aureus), these derivatives function by disrupting cell wall synthesis or inhibiting DNA gyrase.

  • Validation: Compounds containing a 4-(2-(p-tolyl)hydrazineylidene) tail have shown Minimum Inhibitory Concentrations (MIC) superior to Chloramphenicol (62.5 µg/mL vs. standard) [2].[1]

Part 4: Structure-Activity Relationship (SAR) Logic

To design potent analogs, researchers must adhere to the following SAR rules established by recent field studies:

Structural ZoneModificationBiological EffectCausality
N1-Phenyl Ring Electron-Withdrawing Groups (Cl, F, NO2)Increased Potency Enhances lipophilicity (LogP) and metabolic stability against oxidation.
C3/C5 Positions Bulky Aryl GroupsSelectivity Switch Steric bulk favors COX-2 selectivity over COX-1 due to the larger active site of COX-2.
Carbohydrazide Linker Methylation of NitrogenDecreased Activity Loss of H-bond donor capability disrupts binding to key enzyme residues (e.g., Ser530 in COX-2).
Terminal Hydrazone Salicylaldehyde MoietyApoptosis Induction The ortho-hydroxyl group facilitates metal chelation and ROS generation [3].
SAR Decision Tree (DOT Visualization)

SAR_Logic Input Base Scaffold: Pyrazole Carbohydrazide Decision1 Target: Cancer (EGFR)? Input->Decision1 Decision2 Target: Bacteria? Input->Decision2 Action1 Add EWG (F/Cl) to N1-Phenyl Decision1->Action1 Yes Action2 Add Hydroxyl to Terminal Aryl Decision2->Action2 Yes Result1 High Lipophilicity Better IC50 Action1->Result1 Result2 Enhanced H-Bonding Lower MIC Action2->Result2

Caption: Logic flow for optimizing pyrazole carbohydrazide derivatives based on therapeutic target.

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of Pyrazole-4-Carbohydrazide (Self-Validating)

Trustworthiness Check: This protocol includes an in-process TLC check to prevent wasted reagents.

  • Reactants: Dissolve Ethyl 3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (0.01 mol) in absolute ethanol (30 mL).

  • Reagent Addition: Add Hydrazine hydrate (99%, 0.05 mol) dropwise. Why: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat at 80°C for 6–8 hours.

  • Validation Step (TLC): Check progress using Ethyl Acetate:Hexane (3:7). The ester spot (high Rf) must disappear; the hydrazide spot (lower Rf, polar) must appear.

  • Workup: Cool to room temperature. Pour into ice-cold water. Filter the white precipitate.

  • Purification: Recrystallize from ethanol.

  • Confirmation: IR spectrum must show doublet peaks at 3300–3200 cm⁻¹ (-NH2) and a carbonyl peak at ~1650 cm⁻¹.[2]

Protocol B: In Silico Molecular Docking (EGFR/COX-2)

Objective:[2][3] Predict binding affinity before synthesis.

  • Protein Prep: Download PDB structures (e.g., 1M17 for EGFR, 3LN1 for COX-2). Remove water molecules; add polar hydrogens using AutoDock Tools.

  • Ligand Prep: Draw derivatives in ChemDraw; minimize energy (MM2 force field). Convert to PDBQT format.

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib).

    • Dimensions: 60x60x60 Å.

  • Docking Run: Use AutoDock Vina with exhaustiveness set to 8.

  • Analysis: Look for binding energy < -8.0 kcal/mol and H-bonds < 3.0 Å distance.

Part 6: References

  • Bakr, R. et al. (2025). "Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential."[4] European Journal of Medicinal Chemistry.

  • Hassan, A. et al. (2024). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives." Molecules.

  • Xia, Y. et al. (2008). "Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells."[5][6] Bioorganic & Medicinal Chemistry.

  • Gomha, S.M. et al. (2016). "Synthesis and Biological Evaluation of Some Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents." Heterocycles.

Sources

Foundational

Technical Monograph: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Structural Pharmacophore & Mechanistic Scaffolding in Drug Design[1] Executive Summary 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5) is a privileged heterocyclic scaffold utilized extensively...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Pharmacophore & Mechanistic Scaffolding in Drug Design[1]

Executive Summary

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5) is a privileged heterocyclic scaffold utilized extensively in medicinal chemistry.[1] Unlike direct-acting monotherapies, this compound functions primarily as a high-value pharmacophore precursor . Its molecular architecture combines a lipophilic 4-bromophenyl "anchor," a rigid pyrazole core, and a reactive carbohydrazide "warhead."

This guide details the mechanism of action (MoA) of this scaffold, focusing on its role in generating COX-2 selective anti-inflammatory agents and DNA gyrase-targeting antimicrobial Schiff bases .

Molecular Architecture & Pharmacophoric Zones

To understand the mechanism, one must deconstruct the molecule into its functional zones. The biological activity of its derivatives is dictated by how these three zones interact with protein targets.

ZoneStructural ComponentMechanistic Function
Zone A 4-Bromophenyl Moiety Lipophilic Anchor: The bromine atom enhances lipophilicity (LogP), facilitating membrane permeability. In enzyme binding (e.g., COX-2), the phenyl ring occupies hydrophobic pockets, while the halogen participates in halogen bonding.
Zone B 5-Methyl-Pyrazole Core Rigid Spacer: This heterocyclic ring positions Zone A and Zone C at a fixed angle, reducing entropic penalty during binding. It mimics the central ring systems of drugs like Celecoxib.
Zone C 4-Carbohydrazide H-Bonding & Chelation: This is the "business end." It acts as a bidentate ligand for metalloenzymes or a hydrogen bond donor/acceptor network. Crucially, it serves as the reactive site for Schiff base formation.
Mechanism of Action (MoA)

The mechanism is bifurcated: the intrinsic activity of the hydrazide motif and the derivative-mediated activity (Schiff bases).

Pathway A: Anti-Inflammatory (COX-2 Inhibition)

Derivatives of this scaffold function as Cyclooxygenase-2 (COX-2) inhibitors .

  • Mechanism: The 1-(4-bromophenyl) group mimics the side-chain pharmacophore of Celecoxib and Rofecoxib. It inserts into the hydrophobic side pocket of the COX-2 active site.

  • Selectivity: The bulky 4-bromophenyl group creates steric hindrance that prevents binding to the smaller active site of COX-1 (constitutive), thereby providing anti-inflammatory relief without the gastric ulceration associated with non-selective NSAIDs.

  • Interaction: The carbohydrazide carbonyl oxygen forms hydrogen bonds with Arg120 and Tyr355 at the constriction of the COX-2 channel.

Pathway B: Antimicrobial (DNA Gyrase Inhibition)

When derivatized into Schiff bases (via condensation with aldehydes), the MoA shifts toward bacterial targets.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: The planar pyrazole-hydrazone structure intercalates into bacterial DNA or binds to the ATP-binding pocket of the GyrB subunit.

  • Chelation: The carbohydrazide nitrogen and carbonyl oxygen can chelate Magnesium ions (

    
    ) required for the ATPase activity of DNA gyrase, effectively stalling bacterial replication.
    
Visualization: Mechanistic Pathways

The following diagram illustrates the dual-pathway potential of the scaffold.

MoA_Pathways cluster_COX Pathway A: Anti-Inflammatory cluster_Micro Pathway B: Antimicrobial Scaffold 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide COX2 Target: COX-2 Enzyme Scaffold->COX2 Direct Binding (Core) Schiff Derivatization (Schiff Base) Scaffold->Schiff Reaction with Aldehydes Pocket Hydrophobic Pocket (Val523) COX2->Pocket 4-Br-Phenyl Interaction Arg Arg120 H-Bonding COX2->Arg Hydrazide C=O Interaction Gyrase Target: DNA Gyrase Schiff->Gyrase Inhibition Chelation Mg2+ Chelation Gyrase->Chelation Bidentate Binding

Caption: Dual mechanistic pathways showing COX-2 hydrophobic pocket occupation and DNA Gyrase metal chelation.

Experimental Protocols

To validate the MoA of this scaffold, the following self-validating protocols are recommended.

Protocol 1: Synthesis of the Scaffold

This protocol ensures the generation of high-purity material for biological testing.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)

Workflow:

  • Cyclization (Knorr Synthesis):

    • Dissolve 4-bromophenylhydrazine (0.01 mol) and ethyl acetoacetate (0.01 mol) in ethanol (20 mL).

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Result: Formation of intermediate ester Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

  • Hydrazinolysis:

    • Add hydrazine hydrate (0.05 mol, excess) to the ester solution.

    • Reflux for an additional 6–8 hours.

    • Cool to room temperature. The solid product will precipitate.

  • Purification:

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/DMF mixture.

    • Validation: Melting point should be sharp (approx. 200°C+ depending on polymorph).

Protocol 2: Antimicrobial Validation (Agar Well Diffusion)

Objective: Confirm the bioactivity of the scaffold and its derivatives.

  • Inoculum Prep: Standardize bacterial suspension (S. aureus, E. coli) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab Mueller-Hinton agar plates with the inoculum.

  • Compound Application:

    • Dissolve the test compound in DMSO (1 mg/mL).

    • Punch 6mm wells into the agar.

    • Add 50–100 µL of compound solution.

    • Control: Use Ciprofloxacin (positive) and pure DMSO (negative).

  • Incubation: 37°C for 24 hours.

  • Readout: Measure Zone of Inhibition (ZOI) in mm. A ZOI > 12mm indicates significant activity.

Synthesis & Logical Flow Diagram

The following DOT diagram visualizes the synthesis logic, highlighting the critical transition from raw materials to the active pharmacophore.

Synthesis_Flow R1 4-Bromophenylhydrazine Step1 Step 1: Cyclocondensation (Reflux/Ethanol) R1->Step1 R2 Ethyl Acetoacetate R2->Step1 Inter Intermediate Ester (Ethyl 1-(4-bromophenyl)-5-methyl-pyrazole-4-carboxylate) Step1->Inter - H2O Step2 Step 2: Hydrazinolysis (+ Hydrazine Hydrate) Inter->Step2 Final TARGET SCAFFOLD 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Step2->Final - EtOH

Caption: Step-wise synthesis pathway from precursor condensation to final carbohydrazide scaffold.

References
  • PubChem. (2025).[2] 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.[1][3][4] National Library of Medicine. Link

  • Bekhit, A. A., et al. (2015).[5] Pyrazoles as Anti-Inflammatory Agents: A Review. European Journal of Medicinal Chemistry. (Contextual grounding for Pyrazole-COX-2 mechanism).

  • Kumar, R., et al. (2013). Synthesis and Biological Evaluation of Pyrazole Derivatives as Anti-inflammatory and Antimicrobial Agents. Arabian Journal of Chemistry. (Validation of the 4-bromophenyl pharmacophore).
  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry. (Protocol source for antimicrobial assays).

Sources

Exploratory

Strategic Engineering of Pyrazole Scaffolds: From Regioselective Synthesis to Clinical Application

[1] Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, underpinning over 40 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Ibrutinib . It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, underpinning over 40 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Ibrutinib . Its unique electronic architecture—featuring adjacent nitrogen atoms that function simultaneously as hydrogen bond donors and acceptors—grants it exceptional versatility in binding affinity and metabolic stability.

This technical guide moves beyond basic textbook definitions to address the critical challenges facing senior discovery chemists: regioselective synthesis , tautomeric control , and scalable green manufacturing . We analyze the causality behind synthetic failures and provide self-validating protocols for constructing novel pyrazole libraries with high Fsp³ character and precise substitution patterns.

Therapeutic Rationale & Pharmacophore Analysis[1][2][3][4]

The Electronic "Chameleon"

The pyrazole ring is bioisosteric to imidazole, thiazole, and pyridine, yet it offers distinct advantages. The N1-H (pyrrole-like) and N2 (pyridine-like) atoms allow the scaffold to interact with diverse biological targets.

  • Kinase Inhibition: In ATP-competitive inhibitors (e.g., Ruxolitinib ), the pyrazole N2 often accepts a hydrogen bond from the hinge region of the kinase (e.g., Leu85 in PI3K), while the N1-H (or substituent) orients the molecule into the hydrophobic pocket.

  • Metabolic Stability: Unlike electron-rich pyrroles or furans, the pyrazole ring is relatively resistant to oxidative metabolism by CYP450 enzymes, prolonging half-life (

    
    ).
    
Case Study: JAK-STAT Pathway Inhibition

Many pyrazole drugs target the Janus Kinase (JAK) family. The diagram below illustrates the signaling cascade blocked by pyrazole-based inhibitors like Ruxolitinib.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Competitive Inhibition pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action for Pyrazole-based JAK Inhibitors preventing STAT phosphorylation.

Advanced Synthetic Methodologies[5]

The primary synthetic challenge is regioselectivity . In the classical condensation of unsymmetrical 1,3-diketones with monosubstituted hydrazines, a mixture of regioisomers (N1-substituted vs. N2-substituted) typically forms. Separation of these isomers is often difficult due to similar polarity.

Decision Matrix for Synthetic Strategy

Select your method based on substrate availability and required substitution pattern.

Synthesis_Decision_Tree Start Target Pyrazole Structure Q1 Is it N-substituted? Start->Q1 Q2 Are substituents sensitive to acid? Q1->Q2 Yes MethodC Method C: Multicomponent (Green Chemistry) Q1->MethodC No (NH-pyrazole) MethodA Method A: Fluorinated Solvents (Regiocontrol) Q2->MethodA No (Robust) MethodB Method B: 1,3-Dipolar Cycloaddition (Nitrile Imines) Q2->MethodB Yes (Avoid Acid)

Figure 2: Strategic workflow for selecting the optimal pyrazole synthesis methodology.

Method A: Regioselective Condensation via Fluorinated Solvents

Rationale: Standard ethanol-based Knorr synthesis often yields 1:1 mixtures of regioisomers. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drive regioselectivity up to 98:2. The fluorinated solvent acts as a hydrogen-bond donor to the carbonyl oxygen, activating the less sterically hindered carbonyl for initial hydrazine attack.

Protocol 1: Regioselective Synthesis of 1-Methyl-3-Aryl-5-Trifluoromethylpyrazoles Target Audience: Medicinal Chemists requiring specific isomer purity.

Materials:

  • 4,4,4-Trifluoro-1-arylbutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [Warning: TFE is toxic; use fume hood]

  • Catalyst: None required (Solvent promoted)

Step-by-Step Procedure:

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add methylhydrazine (1.1 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: TFE promotes attack at the acyl carbon (C1) rather than the trifluoroacetyl carbon, favoring the 5-CF3 isomer.

  • Workup: Evaporate the TFE under reduced pressure (recycle solvent if possible).

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (silica gel).

  • Validation: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiate the N-methyl group; if NOE is observed at the aromatic ring protons, it confirms the 1-methyl-5-aryl isomer. If NOE is observed at the substituent on C4, it suggests the alternate isomer.

Method B: Green Multicomponent Synthesis

Rationale: For rapid library generation, multicomponent reactions (MCRs) offer high atom economy and avoid the isolation of unstable intermediates.

Protocol 2: One-Pot Synthesis of Polysubstituted Pyrazoles Source Grounding: Adapted from recent green chemistry protocols (e.g., Green Chem. Lett. Rev. 2017).[1][2][3][4][5][6]

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)[2]

  • Catalyst: Ionic liquid (e.g., [BMIM][PF6]) or Organocatalyst (L-proline)

  • Solvent: Water:Ethanol (1:1) or Solvent-free[7]

Step-by-Step Procedure:

  • Mixing: In a 10 mL vial, combine aldehyde, malononitrile, and phenylhydrazine.

  • Catalysis: Add 10 mol% L-proline.

  • Reaction: Stir at room temperature (or mild heating to 50°C) for 30–60 minutes.

  • Precipitation: The product often precipitates out of the aqueous medium.

  • Isolation: Filter the solid, wash with cold water/ethanol (7:3).

  • Recrystallization: Recrystallize from hot ethanol to yield pure 5-amino-pyrazole derivatives.

Structural Characterization & Validation

Misassignment of pyrazole regiochemistry is a common error in literature. Do not rely solely on 1H NMR chemical shifts.

TechniqueObservationInterpretation
1H-1H NOESY Cross-peak between N-R group and C5-substituentDefinitive proof of N1 position relative to C5.
13C NMR C3 vs C5 Chemical ShiftC3 is typically downfield of C5 in N-substituted pyrazoles, but this is substituent-dependent. Use with caution.
15N HMBC N1 vs N2 couplingLong-range coupling to C3/C5 protons provides unambiguous assignment.
X-Ray Crystallography 3D StructureThe "Gold Standard" for lead compounds before entering animal studies.

Quantitative Data Summary: Regioselectivity Comparison

The table below summarizes the impact of solvent choice on the condensation of benzoylacetone with methylhydrazine.

SolventDielectric Constant (ε)H-Bond Donor Ability (α)Regioisomer Ratio (A:B)Yield (%)
Ethanol 24.50.8355 : 4582
THF 7.50.0060 : 4078
TFE (Trifluoroethanol) 26.71.5192 : 8 91
HFIP (Hexafluoroisopropanol) 16.71.9698 : 2 94

Note: Data aggregated from comparative studies (e.g., J. Org.[8] Chem. 2008).[9]

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025. Link

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry, 2008. Link

  • Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 2017. Link

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023. Link

  • Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 2006. Link

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 2023. Link

Sources

Foundational

Technical Guide: In Vitro Screening of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Scaffolds

Executive Summary Compound: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide CAS: 618092-50-5 Molecular Weight: 295.14 g/mol Classification: Privileged 1,5-Disubstituted Pyrazole Scaffold This technical guide outl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide CAS: 618092-50-5 Molecular Weight: 295.14 g/mol Classification: Privileged 1,5-Disubstituted Pyrazole Scaffold

This technical guide outlines the validated in vitro screening protocols for evaluating the biological activity of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide . As a 1,5-disubstituted pyrazole featuring a reactive carbohydrazide tail, this molecule serves as a critical pharmacophore in the discovery of antimicrobial (specifically antitubercular and antibacterial) and anti-inflammatory (COX-2 selective) agents.

The protocols below are designed for high-fidelity screening, moving from solubility validation to mechanistic enzyme inhibition.

Part 1: Chemical Handling & Stock Preparation

Objective: Ensure consistent bioavailability in aqueous assay buffers. Pyrazole derivatives are lipophilic; improper solubilization yields false negatives (precipitation) or false positives (aggregate-based inhibition).

Solubility Profile
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Secondary Solvent: Ethanol (warm), though DMSO is preferred for biological assays due to lower volatility.

  • Aqueous Stability: Moderate. The hydrazide moiety is nucleophilic and can oxidize over time; fresh stock preparation is mandatory.

Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 2.95 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortexing: Vortex at high speed for 30 seconds. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Do not freeze-thaw more than 3 times.

Validation Check: Dilute 10 µL of stock into 990 µL of PBS (pH 7.4). Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation; if observed, reduce working concentration or add 0.5% Tween-80 to assay buffers.

Part 2: Primary Screen – Antimicrobial Efficacy

Rationale: The carbohydrazide side chain (-CONHNH2) is a structural mimetic of Isoniazid, a frontline antitubercular drug. Combined with the lipophilic 4-bromophenyl anchor, this scaffold is optimized for penetrating bacterial cell walls.

Assay: Broth Microdilution (MIC Determination)

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Mycobacterium smegmatis (Surrogate for M. tb).

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2–12.

    • Add 200 µL of compound (diluted to 200 µg/mL in MHB < 1% DMSO) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10.

    • Range: 100 µg/mL down to 0.19 µg/mL.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) or Isoniazid (Mycobacteria).

    • Negative: MHB + Bacteria + 1% DMSO (Solvent Control).

    • Sterility: MHB only.

  • Incubation: 37°C for 18–24 hours (48h for Mycobacterium).

  • Readout: Add 20 µL of Resazurin (0.015%) or MTT dye. Incubate 1–4 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolic reduction of dye).

Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

  • Benchmark: Active analogs typically exhibit MICs between 0.25 – 12.5 µg/mL .

  • SAR Note: If MIC > 64 µg/mL, the free hydrazide is likely inactive; consider derivatizing to a Schiff base (hydrazone) to improve lipophilicity.

Part 3: Secondary Screen – Anti-inflammatory (COX-2 Inhibition)

Rationale: The 1,5-diarylpyrazole motif is the pharmacophore of Celecoxib (Celebrex). While this compound has a 5-methyl group instead of a 5-phenyl, the 1-(4-bromophenyl) group positions it within the cyclooxygenase (COX) hydrophobic channel. Screening for COX-2 selectivity is critical.

Assay: Colorimetric COX (Ovine/Human) Inhibitor Screening

Method: Peroxidase activity of heme-COX complex.

Protocol:

  • Reagents: COX-1 (Ovine) and COX-2 (Human recombinant) enzymes, Arachidonic Acid (substrate), TMPD (chromogen).

  • Reaction Mix:

    • Assay Buffer (100 mM Tris-HCl, pH 8.0).

    • Heme + Enzyme (COX-1 or COX-2).

    • Test Compound: 10 µL at varying concentrations (0.01 – 100 µM).

    • Pre-incubation: 5 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: Monitor Absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    

Selectivity Index (SI):



  • Target: SI > 10 indicates COX-2 selectivity (reduced gastric side effects).

  • Note: The 4-bromophenyl group enhances potency; the 4-carbohydrazide tail often forms H-bonds near the active site Arg120.

Part 4: Tertiary Screen – Cytotoxicity (MTT Assay)

Objective: Determine the Selectivity Index (Safety) and potential anticancer activity. 5-amino-pyrazole derivatives are known FGFR inhibitors; this 5-methyl variant is often screened against lung (A549) or breast (MCF-7) cancer lines.

Protocol:

  • Seeding: Seed A549 or HEK293 (normal control) cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT (5 mg/mL in PBS) for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure OD at 570 nm. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 5: Workflow & Mechanism Visualization

Screening Cascade

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on inactive scaffolds.

ScreeningCascade Start Compound: 1-(4-Bromophenyl)-5-methyl -1H-pyrazole-4-carbohydrazide Solubility Step 1: Solubility Check (DMSO Stock + PBS Dilution) Start->Solubility MIC Step 2: Antimicrobial Screen (Broth Microdilution) Solubility->MIC If Soluble COX Step 3: Anti-inflammatory Screen (COX-1 vs COX-2 IC50) MIC->COX If MIC < 25 µg/mL Derivatize Derivatize to Schiff Base (Reaction with Aldehydes) MIC->Derivatize MIC > 64 µg/mL MTT Step 4: Cytotoxicity/Safety (MTT Assay on HEK293/A549) COX->MTT Decision Decision Gate: Selectivity Index Calculation MTT->Decision Lead Lead Candidate (High SI, Low MIC) Decision->Lead SI > 10 Safe Decision->Derivatize Low Potency or Toxic

Caption: Figure 1. Integrated screening workflow prioritizing antimicrobial hits before assessing anti-inflammatory selectivity and safety.

Mechanism of Action (SAR)

Visualizing the pharmacophore interactions within the COX-2 binding pocket.

SAR_Mechanism Core Pyrazole Core (Scaffold) COX2 COX-2 Hydrophobic Channel (Selectivity) Core->COX2 Scaffold Alignment R1 1-(4-Bromophenyl) (Lipophilic Anchor) Membrane Bacterial Membrane (Penetration) R1->Membrane Lipophilicity R1->COX2 Hydrophobic Interaction R5 5-Methyl (Steric Control) R5->COX2 Fit (vs Phenyl in COX-1) R4 4-Carbohydrazide (H-Bond Donor/Acceptor) ActiveSite Arg120 / Tyr355 (H-Bonding) R4->ActiveSite H-Bond Network

Caption: Figure 2.[1][2] Structure-Activity Relationship (SAR) mapping of the compound to bacterial and COX-2 targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4081877, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives carrying 1,2,4-triazole moiety. European Journal of Medicinal Chemistry. (Context: Pyrazole-carbohydrazide antimicrobial protocols). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis, and biological evaluation of new pyrazole-based cyclooxygenase-2 (COX-2) inhibitors. Bioorganic Chemistry.[3][4] (Context: 1,5-diarylpyrazole COX-2 SAR).[1] Retrieved from [Link]

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Preliminary Cytotoxicity Studies of Pyrazole Carbohydrazides: A Technical Guide

Topic: Preliminary Cytotoxicity Studies of Pyrazole Carbohydrazides Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary & Chemical Rationale In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Cytotoxicity Studies of Pyrazole Carbohydrazides Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary & Chemical Rationale

In the landscape of antiproliferative drug discovery, the pyrazole carbohydrazide scaffold has emerged as a privileged structure due to its ability to interact with multiple biological targets, including EGFR , tubulin , and CDK2 .[1] The pharmacological value of this scaffold lies in the hybridization of the pyrazole ring—known for its bioisosteric similarity to nucleic acid bases—with a carbohydrazide linker, which facilitates hydrogen bonding with receptor active sites.

This guide provides a rigorous, standardized framework for conducting preliminary cytotoxicity studies on these compounds. It moves beyond generic protocols to address the specific solubility, stability, and mechanistic nuances of pyrazole derivatives.

Chemical Foundation & Purity Prerequisites

Before initiating biological assays, the integrity of the chemical library must be absolute. Pyrazole carbohydrazides are typically synthesized via the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) or by reacting pyrazole esters with hydrazine hydrate.

Critical Quality Control (QC) Checkpoints:

  • Solubility Profile: These derivatives often exhibit poor aqueous solubility.[2] Stock solutions must be prepared in DMSO (Dimethyl Sulfoxide).

  • Purity Threshold:

    
     purity (HPLC) is mandatory. Impurities from unreacted hydrazine hydrate are cytotoxic and will yield false positives.[2]
    

Experimental Design Framework

Cell Line Selection Strategy

A robust preliminary screen requires a panel that reflects diverse tissue origins and genetic backgrounds.[2]

Cell LineTissue OriginRationale for Pyrazole Screening
MCF-7 Breast (Adenocarcinoma)High expression of estrogen receptors; sensitive to tubulin inhibitors.
HepG2 Liver (Hepatocellular Carcinoma)Metabolic active model; critical for assessing pro-drug activation.[2]
A549 Lung (Carcinoma)Standard model for non-small cell lung cancer (NSCLC); often overexpresses EGFR.[2]
HeLa Cervix (Adenocarcinoma)Robust, rapid growth; ideal for high-throughput initial screening.
Vero / HEK293 Normal Epithelial (Kidney)Mandatory Control. Used to calculate the Selectivity Index (SI).[2]
The "Edge Effect" & Plate Layout

Expert Insight: Pyrazole carbohydrazides are hydrophobic.[2] In 96-well plates, evaporation from outer wells can alter concentration.

  • Protocol: Fill the entire perimeter (rows A/H, columns 1/12) with sterile PBS.[2] Use only the inner 60 wells for data generation.[2]

Core Methodology: MTT Cytotoxicity Assay

The conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial succinate dehydrogenase is the industry standard for this class of compounds.

Reagent Preparation
  • Stock Solution: Dissolve compounds in 100% DMSO to 10 mM or 20 mM.

  • Working Solution: Dilute stock into culture media.

    • Constraint: Final DMSO concentration must be < 0.1% (v/v) to avoid solvent toxicity.

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 100 µL media. Incubate for 24h to allow attachment.
  • Treatment: Remove old media. Add 100 µL of fresh media containing graded concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Untreated cells (Negative), Doxorubicin or Cisplatin (Positive), Vehicle Control (0.1% DMSO).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Observation: Look for purple formazan crystals.[2][3]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO (preferred over SDS for pyrazoles due to solubility).[2] Shake plate for 10 min.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

Calculating IC50

The IC50 (Half-maximal inhibitory concentration) is derived using non-linear regression (log(inhibitor) vs. normalized response).[2]

Selectivity Index (SI)

To validate the compound as a drug candidate rather than a general toxin, calculate the SI:


[2][4]
  • SI < 2: General toxicity (Fail).[2]

  • SI > 4: Selective cytotoxic agent (Pass).[2]

Structure-Activity Relationship (SAR) Trends

Based on current literature, the following trends often dictate potency in pyrazole carbohydrazides:

  • N-1 Substitution: Phenyl rings with electron-withdrawing groups (e.g., 4-Cl, 4-NO

    
    ) typically enhance lipophilicity and cellular uptake.
    
  • Linker Region: The hydrazide (-CONHNH-) motif is essential for hydrogen bonding. Modification to an amide often reduces activity.[2]

  • C-3/C-5 Position: Bulky aryl groups here can improve selectivity by fitting into hydrophobic pockets of kinases (e.g., EGFR).

Mechanistic Validation (Advanced)

Once cytotoxicity is established, the mechanism must be postulated. Pyrazole derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or inhibit EGFR signaling.

Visualization: Proposed Mechanism of Action

The following diagram illustrates the signaling cascade often targeted by pyrazole carbohydrazides, leading to apoptosis.

MoA_Pathway Compound Pyrazole Carbohydrazide EGFR EGFR / VEGFR-2 (Receptor Inhibition) Compound->EGFR Inhibits Tubulin Tubulin Polymerization Compound->Tubulin Inhibits PI3K PI3K / AKT Signaling EGFR->PI3K Blocks Bcl2 Bcl-2 (Downregulation) PI3K->Bcl2 Reduces Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis G2/M Arrest Mito Mitochondrial Depolarization Bcl2->Mito Loss of Integrity Bax Bax (Upregulation) Bax->Mito Pore Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution

Figure 1: Proposed signaling pathways modulated by pyrazole carbohydrazides.[2] The compounds typically act as dual inhibitors of EGFR and Tubulin, triggering the intrinsic apoptotic pathway.

Experimental Workflow Summary

The following flowchart outlines the logical progression from synthesis to lead identification.

Workflow Synth Synthesis (Knorr Reaction) QC QC Analysis (NMR, HPLC >95%) Synth->QC Screen Primary Screen (MTT Assay @ 10µM) QC->Screen DoseResp Dose Response (IC50 Determination) Screen->DoseResp >50% Inhibition Selectivity Selectivity Index (Vero/HEK293) DoseResp->Selectivity Selectivity->Synth SI < 2 (Redesign) Lead Lead Candidate (MoA Studies) Selectivity->Lead SI > 4

Figure 2: Strategic workflow for the evaluation of pyrazole derivatives, emphasizing the feedback loop for structural redesign based on Selectivity Index (SI).

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. PMC. [Link][2]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link][2][5][6]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PMC. [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Physicochemical Characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

[1] Executive Summary 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and antican...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its utility relies heavily on its solubility behavior, which dictates synthesis purification (recrystallization) and biological assay formulation.[1]

This guide provides a comprehensive solubility profile derived from structural analysis, calculated physicochemical properties, and empirical class behavior of pyrazole-carbohydrazides.[1] It includes validated protocols for establishing exact solubility limits, ensuring reproducibility in drug development workflows.

Part 1: Physicochemical Characterization[4]

Understanding the solubility of this molecule requires analyzing its solid-state properties and molecular interactions.[1] The high melting point (260–266 °C) indicates a stable crystal lattice maintained by strong intermolecular hydrogen bonding, which presents a barrier to dissolution in non-polar solvents.[1]

Structural Properties
PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₁BrN₄OModerate Molecular Weight (295.14 g/mol ) favors solubility.[1]
Lipophilicity (LogP) ~1.1 – 2.2Moderately lipophilic; good permeability but limited aqueous solubility.[1]
H-Bond Donors 3 (Hydrazide -NH-NH₂)Strong potential for H-bonding with polar solvents (DMSO, Alcohols).[1]
H-Bond Acceptors 3-4 (C=O, Pyrazole N)Facilitates solvation in protic solvents.[1]
Melting Point 260 – 266 °CHigh lattice energy; requires high-boiling or polar aprotic solvents for dissolution.[1]
pKa (Predicted) ~3.5 (Basic N) / ~12 (Acidic NH)Amphoteric nature allows solubility manipulation via pH adjustment.[1]
Theoretical Solubility Profile

Based on the "Like Dissolves Like" principle and the compound's functional groups, the solubility profile is categorized as follows:

  • Class I: Primary Solvents (High Solubility) [1]

    • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions (>10 mg/mL).[1] Disrupts intermolecular H-bonds effectively.[1]

    • DMF (Dimethylformamide): Excellent alternative for synthetic reactions.[1]

  • Class II: Recrystallization Solvents (Temperature-Dependent) [1]

    • Ethanol / Methanol: Moderate solubility at room temperature; high solubility at reflux.[1] Ideal for purification.[1]

    • Acetonitrile: Moderate solubility; useful for HPLC mobile phases.[1]

  • Class III: Anti-Solvents (Low/Insoluble) [1]

    • Water (Neutral pH): Poor solubility due to lipophilic bromophenyl ring and stable crystal lattice.[1]

    • Hexane / Diethyl Ether: Insoluble.[1] Used to precipitate the compound from reaction mixtures.[1]

Part 2: Experimental Determination Protocols

As a Senior Application Scientist, I recommend never relying solely on predicted values for critical assays. Use the following self-validating workflow to determine the exact solubility limit (Saturation Concentration,


).
Kinetic Solubility Workflow (High-Throughput)

This method estimates solubility for biological screening (e.g., 10 mM stock in DMSO diluted into PBS).[1]

SolubilityWorkflow cluster_check Quality Control Start Start: Solid Compound (1-(4-Bromophenyl)-...) Stock Prepare Stock Solution (DMSO, 10-50 mM) Start->Stock Dilution Stepwise Dilution into Aqueous Buffer (PBS pH 7.4) Stock->Dilution Incubation Incubate (24h @ 25°C, Shaking) Dilution->Incubation PrecipitationCheck Check for Tyndall Effect (Light Scattering) Dilution->PrecipitationCheck Filtration Filtration / Centrifugation (Remove Precipitate) Incubation->Filtration Analysis Quantify Supernatant (HPLC-UV or LC-MS) Filtration->Analysis Result Calculate Kinetic Solubility Analysis->Result

Figure 1: Kinetic solubility determination workflow ensuring accurate biological assay dosing.

Thermodynamic Solubility Protocol (Gold Standard)

For formulation development, use the Shake-Flask method:

  • Excess Solid: Add excess compound (~5-10 mg) to 1 mL of solvent (Water, Buffer, or Co-solvent system).[1]

  • Equilibrium: Shake at constant temperature (25°C) for 24–48 hours.

  • Separation: Filter through a 0.45 µm PVDF filter (low binding).

  • Quantification: Analyze filtrate via HPLC against a standard curve prepared in DMSO.

Part 3: Implications for Research & Development

Synthesis & Purification Strategy

The solubility differential between hot ethanol and room-temperature ethanol is the key to obtaining high-purity crystals.[1]

  • Crude Isolation: Precipitate from the reaction mixture using cold water (removes hydrazine salts).[1]

  • Recrystallization: Dissolve in minimal boiling ethanol. If solubility is stubborn, use a 9:1 Ethanol:DMF mixture.[1] Cool slowly to induce crystallization.[1]

Biological Assay Formulation

When testing for antimicrobial (MIC) or anticancer (IC50) activity:

  • Stock Preparation: Dissolve in 100% DMSO to create a 10 mM or 20 mM master stock. Store at -20°C.

  • Assay Dilution: Ensure the final DMSO concentration in the cell culture or bacterial media is <0.5% (v/v) to avoid solvent toxicity.[1]

  • Precipitation Risk: At concentrations >100 µM in aqueous media, this compound may precipitate.[1] Always inspect wells microscopically.

pH-Dependent Solubility

The hydrazide group (-CONHNH₂) allows for pH manipulation:

  • Acidic pH (pH < 4): Protonation of the terminal amine increases solubility.[1] Useful for LC-MS mobile phases (0.1% Formic Acid).[1]

  • Basic pH: Not recommended for long-term storage due to potential hydrolysis of the amide bond or oxidation of the hydrazide.[1]

ChemicalInteractions Compound 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide DMSO DMSO / DMF (Dipole-Dipole) Compound->DMSO High Solubility (Disrupts Lattice) Ethanol Ethanol / Methanol (H-Bonding) Compound->Ethanol Moderate Solubility (Temp Dependent) Water Water (Neutral) (Hydrophobic Effect) Compound->Water Precipitation (Lipophilic Repulsion) Acid Dilute HCl (pH < 3) (Ionic Solvation) Compound->Acid Enhanced Solubility (Protonation of -NH2)

Figure 2: Interaction map showing solvent compatibility based on molecular forces.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11601590, 1-(4-Bromophenyl)pyrazole-4-carbohydrazide. Retrieved from [Link]

  • Dias, L. R., & Salvador, R. R. (2012).[1][4] Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-324.[1][4] (Context on synthesis and solubility behavior of the class). Retrieved from [Link][1][5]

Sources

Exploratory

Chemical Architecture and Pharmacological Potential of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

[1] Introduction & Nomenclature 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a functionalized heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure."[1] It serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Nomenclature

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a functionalized heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure."[1] It serves as a critical intermediate for generating Schiff bases, metal chelators, and bioactive pharmacophores targeting inflammation (COX-2 inhibition) and microbial resistance.

IUPAC Breakdown

The name describes a substituted pyrazole ring (a 5-membered ring with two adjacent nitrogen atoms).

  • 1-(4-Bromophenyl): A phenyl ring with a bromine atom at the para position is attached to Nitrogen-1 of the pyrazole.

  • 5-methyl: A methyl group is attached to Carbon-5.

  • 1H-pyrazole: Indicates the tautomeric form where the hydrogen (or substituent) is on Nitrogen-1.

  • 4-carbohydrazide: A hydrazine carbonyl group (

    
    ) is attached to Carbon-4.
    
Structural Visualization

The following diagram maps the chemical connectivity and numbering scheme essential for understanding the synthesis and regiochemistry.

ChemicalStructure cluster_molecule 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Bromine Br (Para) Phenyl Phenyl Ring Bromine->Phenyl C4' N1 N1 (Pyrazole) Phenyl->N1 C1' C5 C5-Methyl N1->C5 Adjacent C4 C4-Carbonyl N1->C4 Ring System C5->C4 Double Bond Hydrazide Hydrazide (-CONHNH2) C4->Hydrazide Linker

Figure 1: Structural connectivity highlighting the N1-aryl and C4-hydrazide substitution pattern.[1][2][3][4][5][6]

Synthetic Pathway and Regioselectivity

Synthesizing this molecule requires strict control over regioselectivity. A direct reaction between ethyl acetoacetate and 4-bromophenylhydrazine often yields a pyrazolone or the wrong isomer (3-methyl derivative).

To exclusively generate the 4-carbohydrazide with a 5-methyl group, the "Ethoxymethylene Route" is the industry standard. This involves constructing the pyrazole ring after introducing the carbon for the 4-position.

The Reaction Workflow

SynthesisPath Start Starting Materials: Ethyl Acetoacetate + Triethyl Orthoformate Step1 Step 1: Condensation (Ac2O, Reflux) Forms: Ethyl 2-(ethoxymethylene)-3-oxobutanoate Start->Step1 Inter1 Intermediate 1: Ethoxymethylene Derivative Step1->Inter1 Step2 Step 2: Cyclization (+ 4-Bromophenylhydrazine) Solvent: Ethanol Inter1->Step2 Inter2 Intermediate 2 (Ester): Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate Step2->Inter2 Regioselective Cyclization Step3 Step 3: Hydrazinolysis (+ Hydrazine Hydrate, Reflux) Inter2->Step3 Final Final Product: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Step3->Final

Figure 2: Step-wise synthesis pathway ensuring correct regiochemistry at the C4 and C5 positions.

Experimental Protocols

The following protocols are designed for scalability and purity.

Step 1 & 2: Synthesis of the Ester Intermediate

Objective: Synthesize Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

  • Reagents: Ethyl acetoacetate (0.01 mol), Triethyl orthoformate (0.01 mol), Acetic anhydride (20 mL).

  • Procedure:

    • Reflux the mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride for 4 hours.

    • Monitor by TLC until the starting material disappears (formation of the ethoxymethylene intermediate).

    • Remove excess solvent under reduced pressure to obtain a viscous oil.

    • Dissolve the oil in absolute ethanol (20 mL).

    • Add 4-bromophenylhydrazine (0.01 mol) slowly to the solution.

    • Reflux for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water. The solid ester precipitate is filtered, washed with water, and recrystallized from ethanol.

Step 3: Conversion to Carbohydrazide

Objective: Hydrazinolysis of the ester to the final hydrazide.

  • Reagents: Ester from Step 2 (0.01 mol), Hydrazine hydrate (99%, 0.05 mol), Ethanol (30 mL).

  • Procedure:

    • Dissolve the ester in ethanol.

    • Add hydrazine hydrate dropwise (excess is used to drive equilibrium).

    • Reflux the mixture for 8–10 hours.

    • Observation: A solid precipitate typically forms during the reflux or upon cooling.

  • Purification:

    • Cool to room temperature.[7]

    • Filter the solid product.

    • Wash with cold ethanol and then diethyl ether (to remove unreacted hydrazine).

    • Recrystallize from ethanol/DMF mixture if necessary.

Characterization Data

The purity and identity of the compound must be validated using spectroscopic methods. Below are the expected spectral characteristics based on structural analogs.

Spectral Data Table
TechniqueSignal/ParameterAssignment/Interpretation
IR (

)
3300–3450

and

stretching (Hydrazide)
1640–1660

stretching (Amide I)
1590–1610

stretching (Pyrazole ring)
600–700

stretching

NMR

2.45–2.55 (s, 3H)

at C-5 position
(DMSO-

)

4.50 (br s, 2H)

(Hydrazide, exchangeable with

)

7.40–7.70 (m, 4H)
Aromatic protons (4-Bromophenyl group)

8.10–8.20 (s, 1H)

(Pyrazole ring proton)

9.40–9.60 (s, 1H)

(Amide, exchangeable with

)
Mass Spec

~295/297
Molecular ion

(1:1 isotopic ratio due to Br)

Pharmacological Applications

This specific hydrazide is rarely the end-drug; rather, it is a pharmacophore scaffold .

  • Schiff Base Formation: The terminal

    
     group is highly reactive toward aldehydes. Reacting this compound with aromatic aldehydes yields pyrazole-hydrazones. These derivatives have demonstrated potent anti-tubercular  and antifungal  activity by inhibiting lipid biosynthesis in cell walls [1].
    
  • Metal Chelation: The carbonyl oxygen and the hydrazide nitrogens can act as bidentate ligands. Complexes with transition metals (Cu, Zn) often show enhanced cytotoxicity against cancer cell lines compared to the free ligand [2].

  • Enzyme Inhibition: The pyrazole core mimics the structure of Coxib-type drugs (e.g., Celecoxib), making this derivative a candidate for COX-2 inhibition studies for anti-inflammatory applications [3].

References

  • Synthesis and biological evaluation of pyrazole-4-carbohydrazide derivatives. European Journal of Medicinal Chemistry. (General reference for the class).

  • Coordination chemistry of pyrazole-based ligands. Journal of Coordination Chemistry. (Reference for metal chelation properties).

  • Pyrazole derivatives as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Reference for anti-inflammatory mechanism).[8][9][10][11][12]

  • PubChem Compound Summary for CID 4081877. National Center for Biotechnology Information (2025). PubChem Compound Summary.

Sources

Foundational

Technical Characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Physicochemical Properties and Synthetic Utility[1] Abstract This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical pyrazole scaffold used extensively i...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties and Synthetic Utility[1]

Abstract

This technical guide provides an in-depth analysis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a critical pyrazole scaffold used extensively in medicinal chemistry for the development of antimicrobial and anti-inflammatory agents.[1] While the average molecular weight (295.14 g/mol ) is sufficient for stoichiometric calculations in synthesis, this guide emphasizes the monoisotopic mass profile necessitated by the bromine substituent—a crucial factor for mass spectrometry (MS) validation in drug discovery pipelines.[1]

Part 1: Physicochemical Core & Molecular Weight Analysis

For researchers engaged in quantitative analysis or stoichiometric planning, the distinction between Average Molecular Weight and Monoisotopic Mass is vital due to the isotopic abundance of Bromine (


 and 

).[1]
Table 1: Key Physicochemical Parameters
ParameterValueTechnical Context
Molecular Formula

Core stoichiometry.[1]
Average Molecular Weight 295.14 g/mol Use this value for weighing reagents and yield calculations.[1]
Monoisotopic Mass 294.0116 Da Based on

.[1] The primary peak in High-Res MS.[1]
Exact Mass 294.011625 DaTheoretical mass for accurate mass measurement.[1]
Isotopic Pattern M : M+2 ratio

1:1
Signature doublet caused by Br isotopes (see below).[1][2]
CAS Number 618092-50-5Unique identifier for regulatory search.[1]
PubChem CID 4081877Database reference ID.[1][3]
The Bromine Isotope Effect in Mass Spectrometry

In quality control (QC) workflows, relying solely on the molecular weight of 295.14 g/mol can lead to misinterpretation of mass spectra.[1] Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).[1]
  • The "Doublet" Signature: Unlike non-halogenated organic compounds, the mass spectrum of this hydrazide will not show a single dominant molecular ion (

    
    ).[1] Instead, it displays two peaks of nearly equal intensity separated by 2 mass units:[4][5]
    
    • Peak A (

      
      ):  ~294 m/z[1]
      
    • Peak B (

      
      ):  ~296 m/z[1]
      
  • Validation Protocol: If your MS data shows a single peak at 295, the sample is likely debrominated or contaminated.[1] A 1:1 doublet at 294/296 is the definitive confirmation of the bromophenyl moiety.[1]

Part 2: Synthetic Workflow & Methodology

The synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide typically proceeds via nucleophilic acyl substitution of an ester precursor with hydrazine hydrate.[1] This reaction exploits the higher nucleophilicity of hydrazine compared to the ethoxy leaving group.[1]

Reaction Scheme Visualization

The following diagram outlines the conversion from the ethyl ester precursor to the final hydrazide product.

Synthesis_Pathway Precursor Ethyl 1-(4-bromophenyl)- 5-methyl-1H-pyrazole-4-carboxylate Conditions Reflux / Ethanol (4-6 Hours) Precursor->Conditions Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Conditions Product 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide (MW: 295.14) Conditions->Product Nucleophilic Substitution Byproduct Ethanol (Byproduct) Conditions->Byproduct

Figure 1: Synthetic pathway converting the pyrazole ester to the target carbohydrazide via hydrazinolysis.[1]

Experimental Protocol (Standardized)
  • Stoichiometry: Dissolve 1.0 equivalent of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate in absolute ethanol (10 mL per gram of substrate).

  • Addition: Add 5.0 equivalents of Hydrazine Hydrate (80% or 99%) dropwise to the stirring solution. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (
    
    
    
    ) should disappear, replaced by the lower
    
    
    hydrazide spot.[1]
  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol if necessary to achieve HPLC purity >95%.

Part 3: Analytical Validation (QC)

To certify the identity of the synthesized molecule, the following spectral characteristics must be met.

1. Proton NMR (

-NMR) in DMSO-

  • Hydrazide Protons: The most critical diagnostic peaks.[1]

    • 
       9.0–9.5 ppm (singlet, 1H, -CONH -).[1]
      
    • 
       4.2–4.5 ppm (broad singlet, 2H, -NHNH2 ).[1] Note: These exchange with 
      
      
      
      .
  • Methyl Group:

    • 
       2.4–2.5 ppm (singlet, 3H, 
      
      
      
      on pyrazole ring).[1]
  • Aromatic Region:

    • Two doublets in the 7.4–7.8 ppm range (integrating to 4H total), characteristic of the para-substituted bromophenyl group.[1]

2. Mass Spectrometry (ESI-MS)[1][6]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expectation: A distinct doublet at m/z 295 and 297 (representing the protonated species of the

    
     and 
    
    
    
    isotopologues).[1]
Part 4: Research Applications & Drug Design[7]

This molecule is rarely the final drug; it is a privileged scaffold .[1] Its utility lies in the reactivity of the hydrazide group (


), which serves as a "warhead" for further chemical diversification.[1][7]
Schiff Base Formation (Antimicrobial Probes)

The primary application involves condensing the terminal amino group with various aromatic aldehydes to form Schiff bases (Hydrazones) .[1]

  • Mechanism: Acid-catalyzed condensation.[1]

  • Utility: The resulting azomethine linkage (

    
    ) is a pharmacophore often associated with enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.[1]
    
  • Lipinski's Rule Compliance: The parent hydrazide (MW 295.[1]14) is well below the 500 Da limit, allowing significant room for derivatization while maintaining oral bioavailability potential.[1]

Applications cluster_reactions Derivatization Pathways Core 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Schiff Schiff Bases (Antimicrobial/Anticancer) Core->Schiff + Aryl Aldehydes (-H2O) Cyclization Oxadiazoles/Triazoles (Heterocyclic synthesis) Core->Cyclization + CS2 or Carboxylic Acids Complexation Metal Complexes (Ligand Chemistry) Core->Complexation Chelation via O and N atoms

Figure 2: Downstream applications of the carbohydrazide scaffold in medicinal chemistry.[1]

References
  • PubChem. (2025).[1][8] 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (Compound).[1][3][9] National Library of Medicine.[1] [Link][1][3]

  • Royal Society of Chemistry. (2025).[1] Search Results: Pyrazole Synthesis and Properties. ChemSpider/RSC.[1] [Link][1]

  • Chemistry LibreTexts. (2022).[1] Mass Spectrometry: Isotope Effects of Halogens (Br/Cl).[1][Link]

  • Damim, A. C., et al. (2021).[1][10] Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole Derivatives.[1][10] Journal of Chemistry.[1] [Link][1][10]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H NMR Characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

This Application Note is designed for researchers and analytical chemists involved in the structural validation of pyrazole-based pharmaceutical intermediates. It provides a rigorous, self-validating protocol for the 1H...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural validation of pyrazole-based pharmaceutical intermediates. It provides a rigorous, self-validating protocol for the 1H NMR characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide .[1]

Abstract & Scope

The compound 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (C₁₁H₁₁BrN₄O) represents a critical scaffold in medicinal chemistry, particularly for antimicrobial and anti-inflammatory drug discovery [1].[1][2] Its characterization requires precise differentiation between the pyrazole core, the para-substituted aromatic system, and the labile hydrazide motif.[1]

This guide outlines a standardized 1H NMR protocol using DMSO-d₆. It focuses on the diagnostic signals required to confirm regiochemistry (1,5-substitution) and functional group integrity (hydrazide formation).[1]

Chemical Structure & Logic

Understanding the magnetic environment of each proton is prerequisite to accurate assignment.[1]

  • Pyrazole Core (C3-H): The proton at position 3 is deshielded by the adjacent carbonyl group and the aromatic ring current, typically appearing as a sharp singlet downfield.[1]

  • Aromatic Ring (4-Bromophenyl): The para-substitution creates a symmetric AA'BB' spin system, manifesting as two distinct doublets (roofing effect may occur).[1]

  • Methyl Group (C5-CH₃): Located at position 5, this group is sterically crowded by the N1-aryl group, often resulting in a slight upfield shift relative to a C3-methyl, but still deshielded by the aromatic ring current.[1]

  • Carbohydrazide (-CONHNH₂): Contains two types of exchangeable protons:[1]

    • Amide NH: Highly deshielded, broad singlet.[1]

    • Terminal NH₂: Broad singlet, chemical shift highly dependent on concentration and water content.[1]

Structural Diagram

(See Section 6 for Workflow Diagram)

Experimental Protocol

Materials & Reagents
  • Analyte: >5 mg of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (dried in vacuo).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D, containing 0.03% TMS (v/v).[1]

    • Rationale: DMSO is essential for dissolving the polar hydrazide moiety and slowing proton exchange, allowing observation of NH protons [2].

  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 528-PP or equivalent).[1]

Sample Preparation
  • Weighing: Transfer 5–10 mg of the solid into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆.

  • Homogenization: Sonicate for 30–60 seconds. Ensure the solution is clear and free of suspended particles.[1]

    • Critical Check: If the solution is cloudy, filtration through a glass wool plug is required to prevent line broadening.[1]

  • Transfer: Transfer to the NMR tube using a clean glass Pasteur pipette. Cap immediately to prevent moisture absorption (HDO peak growth).[1]

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer relaxation delay).

  • Temperature: 298 K (25 °C).[1]

  • Number of Scans (NS): 16 or 32 (sufficient for >5 mg).[1]

  • Spectral Width (SW): 14–16 ppm (to capture downfield NH protons).[1]

  • Relaxation Delay (D1): ≥ 1.0 s (ensure integration accuracy for aromatic protons).

Spectral Analysis & Assignment

The following table summarizes the expected chemical shifts based on structure-activity relationships of analogous pyrazole-4-carbohydrazides [3][4].

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

Proton GroupTypeCountChemical Shift (δ ppm)*Multiplicity (J Hz)Diagnostic Notes
Hydrazide -NH- Exchangeable1H9.20 – 9.80Broad Singlet (br s)Disappears with D₂O shake.[1] Most downfield peak.
Pyrazole C3-H Aromatic1H8.00 – 8.30Singlet (s)Sharp peak.[1] Confirms 4-substitution pattern.
Ar-H (ortho to N) Aromatic2H7.60 – 7.80Doublet (d, J ≈ 8.8 Hz)Part of AA'BB' system.[1] Deshielded by pyrazole N.
Ar-H (ortho to Br) Aromatic2H7.40 – 7.60Doublet (d, J ≈ 8.8 Hz)Part of AA'BB' system.[1]
Hydrazide -NH₂ Exchangeable2H4.20 – 4.80Broad Singlet (br s)Often broad.[1] Can overlap with water (3.33 ppm) if wet.[1]
Methyl C5-CH₃ Aliphatic3H2.40 – 2.55Singlet (s)May overlap slightly with DMSO residual peak (2.50 ppm).[1]

*Note: Shifts are approximate and concentration-dependent.

Validation Logic
  • Integral Ratio Check: The integral of the Methyl singlet (3H) must be 1.5x the integral of the symmetric aromatic doublets (2H each).[1]

  • Regiochemistry Confirmation: The presence of a singlet at ~8.2 ppm (C3-H) confirms the C4-substitution.[1] If the methyl was at C3, this singlet would be absent.[1]

  • Hydrazide Verification: The presence of the NH (9.5 ppm) and NH₂ (4.5 ppm) signals confirms the successful conversion of the ester precursor to the hydrazide.[1]

Troubleshooting Common Issues

  • Missing NH/NH₂ Signals:

    • Cause: Rapid proton exchange due to trace acid/base or wet solvent.[1]

    • Solution: Dry the sample and use a fresh ampoule of DMSO-d₆.[1] Run the spectrum immediately.[1]

  • Water Peak Interference:

    • Observation: Large broad peak at ~3.33 ppm obscuring the methyl or NH₂ region.[1]

    • Solution: Use solvent suppression presaturation techniques or add activated molecular sieves to the tube 1 hour prior to acquisition.[1]

  • Methyl/DMSO Overlap:

    • Observation: The C5-CH₃ signal (~2.5 ppm) merges with the residual solvent pentet.[1]

    • Solution: Process the spectrum with a Gaussian window function (LB = -0.3, GB = 0.[1]1) to improve resolution, or run at a higher temperature (e.g., 313 K) to shift the water/exchangeable peaks, though the solvent peak is invariant.

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_analysis Analysis & Validation Start Start: Solid Sample Solvent Add 600 µL DMSO-d6 (Dissolve Hydrazide) Start->Solvent Sonicate Sonicate & Transfer (Ensure Homogeneity) Solvent->Sonicate Acquire Acquire 1H Spectrum (ns=16, d1=1.0s) Sonicate->Acquire Process Phase & Baseline Correction Ref: TMS = 0.00 ppm Acquire->Process Check_Aromatic Check Aromatic Region (7.4-7.8 ppm) AA'BB' Doublets? Process->Check_Aromatic Check_Methyl Check Methyl Region (~2.5 ppm) Integral = 3H? Check_Aromatic->Check_Methyl Check_NH Check Hydrazide (9.5 & 4.5 ppm) Broad Singlets? Check_Methyl->Check_NH Decision Passes QC? Check_NH->Decision Report Generate Report (Valid Structure) Decision->Report Yes Fail Troubleshoot: Dry Sample / Recrystallize Decision->Fail No Fail->Start Retry

Figure 1: Step-by-step workflow for the NMR characterization of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.

References

  • PubChem. "1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide."[1][3] National Library of Medicine.[1] [Link]

  • Chemistry Stack Exchange. "Proton NMR chemical shift of water peak in different solvents." (2019).[1][4] [Link]

  • Maddila, S., et al. "Synthesis and characterization of new pyrazole-4-carbohydrazide derivatives."[1] ResearchGate. [Link]

  • University of Wisconsin-Madison. "1H NMR Chemical Shifts - Heterocycles." Organic Chemistry Data. [Link]

Sources

Application

High-Fidelity Mass Spectrometry Profiling of Pyrazole Derivatives: From Ionization Physics to Regioisomer Resolution

Abstract Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their analysis presents distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their analysis presents distinct challenges: high nitrogen basicity leading to peak tailing, the formation of difficult-to-separate regioisomers (1,3- vs. 1,5-disubstituted), and complex fragmentation patterns. This guide provides a definitive protocol for the LC-MS/MS analysis of pyrazole derivatives, synthesizing ionization physics with practical method development strategies to ensure regulatory-grade data integrity.

Ionization Dynamics & Source Selection

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is not arbitrary; it is dictated by the specific basicity (


) and polarity of the pyrazole derivative.
The "Proton Sponge" Effect in ESI

Pyrazoles are inherently basic due to the pyridine-like nitrogen at position 2 (


). In acidic mobile phases (pH < 3), this nitrogen is readily protonated (

).
  • Recommendation: ESI(+) is the gold standard for 90% of pyrazole drugs (e.g., Celecoxib). The high proton affinity ensures excellent sensitivity.

  • The Pitfall: High basicity can cause secondary interactions with residual silanols on HPLC columns, leading to severe peak tailing. See Section 3 for the column mitigation strategy.

When to Switch to APCI

If the pyrazole ring is heavily substituted with electron-withdrawing groups (e.g.,


, 

) or lacks polar side chains, ESI efficiency drops.
  • Mechanism: APCI relies on gas-phase ion-molecule reactions. It is less susceptible to matrix effects (ion suppression) from phospholipids in plasma samples compared to ESI.

  • Decision Rule: If

    
     or if the molecule is neutral at pH 3, validate using APCI.
    
Decision Matrix: ESI vs. APCI[1][2][3][4][5][6]
FeatureElectrospray Ionization (ESI)APCI
Analyte Polarity High to ModerateModerate to Low (Neutral)
Flow Rate Tolerance Low to Medium (< 0.5 mL/min preferred)High (> 1.0 mL/min possible)
Matrix Tolerance Low (Susceptible to suppression)High (Robust)
Thermal Stability Excellent for labile compoundsPoor (High heat required)
Primary Pyrazole Use Bioanalysis (Plasma/Urine), MetabolitesImpurity profiling, Degradants

Mechanistic Fragmentation (MS/MS)

Understanding how pyrazoles break apart is crucial for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation is rarely random; it follows specific thermodynamic pathways.

Key Fragmentation Pathways[7]
  • Loss of

    
     (Diazo-extrusion):  A hallmark of the pyrazole ring. The precursor ion ejects molecular nitrogen (
    
    
    
    ), often resulting in a highly reactive cyclopropene-like cation.
  • Retro-Diels-Alder (RDA): The ring cleaves to release nitriles (R-CN). This is diagnostic for determining substituents at the 3- and 5-positions.

  • Side Chain Cleavage: For drugs like Celecoxib, the sulfonamide group often cleaves first (

    
    ), providing a high-intensity quantifier ion.
    
Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for structural elucidation based on fragmentation.

PyrazoleFragmentation Precursor Precursor Ion [M+H]+ VibState Vibrationally Excited State Precursor->VibState Collision Energy (CID) Path1 Pathway A: Ring Contraction VibState->Path1 High Internal Energy Path2 Pathway B: Side Chain Loss VibState->Path2 Labile Substituents Path3 Pathway C: RDA Cleavage VibState->Path3 Ring Strain Prod1 [M+H - 28]+ (Loss of N2) Cyclopropene Cation Path1->Prod1 Prod2 Diagnostic Fragment (e.g., Sulfonamide loss) Path2->Prod2 Prod3 Nitrile Fragment (R-CN) Path3->Prod3

Figure 1: Mechanistic fragmentation pathways for pyrazole derivatives in MS/MS, highlighting the diagnostic loss of Nitrogen (


) vs. side-chain cleavage.

Protocol: LC-MS/MS Method Development

This protocol is designed for the quantification of a generic lipophilic pyrazole drug (e.g., a Celecoxib analog) in biological plasma.

A. Chromatographic Conditions[3][4][5][8][9][10][11]
  • Column Selection: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.6 µm,

    
    ).
    
    • Why? Biphenyl phases offer unique

      
       interactions with the aromatic pyrazole ring, providing superior selectivity for regioisomers compared to standard C18.
      
  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Note: MeOH is preferred over Acetonitrile for Biphenyl columns to maximize

      
       selectivity.
      
B. Gradient Table[3][9]
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.00100.40Initial Equilibration
1.00100.40Desalting / Divert to Waste
6.00950.40Elution of Analytes
7.50950.40Column Wash
7.60100.40Return to Initial
10.00100.40Re-equilibration
C. Mass Spectrometer Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C (High temp required to desolvate MeOH)

  • Gas Flow: 10 L/min

  • Collision Gas: Argon (Preferred for consistent fragmentation)

D. System Suitability Test (SST)

Before running samples, verify:

  • Peak Tailing Factor: Must be < 1.3 (If > 1.3, increase buffer concentration).

  • Sensitivity: S/N > 10 for the LLOQ standard.

  • Retention Time Precision: RSD < 0.5% for 5 replicates.

Advanced Application: Differentiating Regioisomers

The synthesis of pyrazoles often yields a mixture of 1,3- and 1,5-disubstituted isomers. These have identical masses and similar fragmentation.

The Separation Strategy
  • Chromatographic Resolution: As noted in Section 3, C18 columns often fail to separate these isomers. A Biphenyl or PFP (Pentafluorophenyl) column is required. The 1,5-isomer, being more sterically crowded, typically elutes before the 1,3-isomer on these phases due to a reduced ability to form planar

    
    -interactions with the stationary phase.
    
  • Diagnostic Ion Ratios: While fragments are similar, their ratios differ.

    • 1,5-isomers often show a higher abundance of fragments resulting from the loss of the substituent at position 5 due to steric relief (the "ortho effect").

    • Protocol: Establish a "Qual/Quant" ratio for both isomers using pure standards. A deviation in this ratio in an unknown sample indicates co-elution.

Workflow Diagram

IsomerWorkflow Sample Crude Reaction Mixture (1,3 & 1,5 Isomers) LC LC Separation Column: Biphenyl Sample->LC Branch1 Peak 1 (Early Eluter) Sterically Hindered (1,5) LC->Branch1 tR ~ 4.2 min Branch2 Peak 2 (Late Eluter) Planar (1,3) LC->Branch2 tR ~ 4.8 min MS MS/MS Detection (MRM Mode) Branch1->MS Branch2->MS Data Ratio Analysis Compare Fragment Intensities MS->Data

Figure 2: Analytical workflow for separating and identifying pyrazole regioisomers using Biphenyl chromatography and MS/MS ratio analysis.

References

  • Hao, X., et al. (2020).[1] "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." Journal of Pharmaceutical and Biomedical Analysis.

  • Holcapek, M., et al. (2010). "Structural elucidation of pyrazole derivatives using mass spectrometry." Journal of Mass Spectrometry.
  • PerkinElmer Application Note. (2018). "A Comparison Between ESI and APCI Ionisation Modes."

  • Biotage. (2023).[2] "When should I choose APCI or ESI for my flash column chromatography?"

  • Fiori, J., et al. (2022). "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." International Journal of Molecular Sciences.

Sources

Method

Application Note: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide in Medicinal Chemistry

Executive Summary & Chemical Rationale 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a high-value pharmacophore intermediate.[1] In the context of modern drug discovery, this scaffold serves as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a high-value pharmacophore intermediate.[1] In the context of modern drug discovery, this scaffold serves as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

Structural Biology & Pharmacophore Analysis

The utility of this compound stems from three distinct structural features that drive its biological interactions:

  • The 1-(4-Bromophenyl) Moiety: The bromine atom at the para-position enhances lipophilicity (

    
    ), facilitating membrane permeability. Furthermore, the halogen bond capability of bromine allows for specific interactions with carbonyl backbone residues in target protein binding pockets (e.g., kinase domains or bacterial DNA gyrase).
    
  • The Pyrazole Core: A bioisostere of imidazole and pyrrole, the pyrazole ring acts as a rigid spacer that orients substituents in specific vectors, crucial for

    
     stacking interactions with aromatic amino acids (Phe, Tyr, Trp).
    
  • The Carbohydrazide Tail (-CONHNH₂): This is the "warhead" precursor. It is a hydrogen bond donor/acceptor motif capable of chelating metal ions (relevant in metalloenzyme inhibition) and serves as the reactive site for divergent synthesis.

Divergent Synthetic Protocols

The primary application of this compound is as a precursor for generating libraries of Schiff bases (Hydrazones) and 1,3,4-Oxadiazoles . Below are the optimized protocols for these transformations.

Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial/Anticancer Candidates)

Rationale: The formation of an azomethine linkage (-N=CH-) extends conjugation and introduces a distal aryl ring, often increasing potency against cancer cell lines (HeLa, MCF-7) by mimicking the topography of kinase inhibitors.

Materials:

  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

  • Absolute Ethanol (Solvent)[2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the carbohydrazide in 15 mL of absolute ethanol. Slight warming (40°C) may be required for complete solubility.

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the nucleophilic attack of the terminal hydrazine nitrogen.

  • Reflux: Reflux the reaction mixture at 78°C for 4–6 hours.

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Methanol:Chloroform (1:9 v/v). Look for the disappearance of the hydrazide spot and the appearance of a new, less polar spot.

  • Isolation: Cool the mixture to room temperature. Pour onto crushed ice (approx. 50g). The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures to obtain the pure hydrazone.

Protocol B: Cyclization to 1,3,4-Oxadiazole Derivatives (COX-2 Inhibitors)

Rationale: Cyclizing the hydrazide creates a rigid 1,3,4-oxadiazole ring. This motif is a classic pharmacophore for anti-inflammatory agents (COX-2 inhibition) and antimicrobial agents, offering improved metabolic stability over the open-chain hydrazone.

Materials:

  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 mmol of carbohydrazide in 15 mL ethanol containing dissolved KOH (1.0 mmol). Stir at room temperature for 30 minutes to form the potassium salt.

  • Addition: Dropwise add CS₂ (1.5 mmol) to the solution.

  • Reflux: Reflux the mixture for 10–12 hours until H₂S evolution ceases (test with lead acetate paper; paper turning black indicates H₂S).

  • Acidification: Concentrate the solvent to half volume, cool, and acidify with dilute HCl (10%) to pH 2–3.

  • Isolation: The resulting precipitate is the 5-thiol-1,3,4-oxadiazole derivative. Filter, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Workflow & SAR

The following diagram illustrates the divergent synthesis pathways starting from the title compound.

G Precursor Ethyl 1-(4-bromophenyl)- 5-methyl-1H-pyrazole-4-carboxylate Target CORE SCAFFOLD: 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Precursor->Target Hydrazine Hydrate Reflux (EtOH) Schiff Schiff Bases (Hydrazones) (Target: Antimicrobial/Anticancer) Target->Schiff Ar-CHO / H+ (Condensation) Oxadiazole 1,3,4-Oxadiazoles (Target: COX-2 Anti-inflammatory) Target->Oxadiazole CS2 / KOH (Cyclization) Triazole 1,2,4-Triazoles (Target: Antifungal) Target->Triazole Ph-NCS / NaOH (Cyclization)

Caption: Divergent synthetic pathways utilizing the title compound to access three distinct classes of bioactive heterocycles.

Biological Evaluation Protocols

Assay 1: In Vitro Antimicrobial Screening (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Protocol:

  • Preparation: Prepare stock solutions of the synthesized derivatives (1 mg/mL) in DMSO.

  • Inoculum: Adjust bacterial cultures to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in 96-well microtiter plates.

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Assay 2: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity of derivatives against DNA Gyrase (Target: 1KZN).

Protocol:

  • Ligand Prep: Draw structures of the 4-bromophenyl derivatives; minimize energy using the MMFF94 force field.

  • Protein Prep: Retrieve PDB ID: 1KZN (DNA Gyrase B). Remove water molecules and co-crystallized ligands. Add polar hydrogens.

  • Grid Generation: Define the active site box centered on the ATP-binding pocket.

  • Docking: Use AutoDock Vina. Analyze the top 5 poses.

  • Success Criteria: Binding energy

    
     kcal/mol indicates high potential for activity.
    

Expected Data & Activity Profile

Based on structure-activity relationship (SAR) data for 4-bromophenyl pyrazoles, the following activity trends are expected:

Derivative TypeR-Group SubstitutionPrimary ActivityExpected Mechanism
Hydrazone 4-Nitro (-NO₂)AntibacterialDNA Gyrase Inhibition
Hydrazone 2,4-Dichloro (-Cl)AntifungalSterol 14

-demethylase inhibition
Oxadiazole -SH (Thiol)Anti-inflammatoryCOX-2 Selectivity
Hydrazone 4-Hydroxy (-OH)AntioxidantRadical Scavenging (DPPH)

References

  • Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Reviews the broad spectrum of pyrazole activity, including the specific role of the 4-bromophenyl group.

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (MDPI). (2012). Detailed analysis of the carbohydrazide moiety as a pharmacophore.

  • Facile Synthesis and Antimicrobial Activities of Novel... Pyrazole-4-carbonitrile Derivatives. ACS Omega. (2020). Provides analogous synthetic protocols for pyrazole cyclization.

  • 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Compound Record. PubChem. (2025).[3] Chemical and physical property verification.

Sources

Application

Using 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide as a research chemical

Introduction & Chemical Profile[2][3][4][5][6][7][8][9][10][11][12] 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive heterocycles.[1] Its structural core combines a pyrazole ring—known for its prevalence in FDA-approved drugs like Celecoxib and Rimonabant—with a reactive carbohydrazide tail.

This guide details the specific protocols for utilizing this compound to generate libraries of Schiff bases (antimicrobial/antioxidant candidates) and 1,3,4-oxadiazoles (anticancer/anti-inflammatory candidates).[2]

Physicochemical Properties
PropertyDataNote
Molecular Formula C₁₁H₁₁BrN₄O
Molecular Weight 295.14 g/mol
Appearance White to Off-White Crystalline Solid
Solubility DMSO, DMF (High); Hot Ethanol (Moderate); Water (Insoluble)Use DMSO for stock solutions (10-20 mM).[2]
Reactivity Nucleophilic terminal amine (-NH₂); Electrophilic carbonylDual reactivity allows cyclization and condensation.[2]

Core Application: Synthesis of Schiff Base Derivatives

Context: The primary application of this carbohydrazide is the synthesis of acylhydrazones (Schiff bases).[2] These derivatives often exhibit superior biological activity compared to the parent compound due to the introduction of lipophilic aromatic rings and the stabilization of the azomethine (-N=CH-) linkage.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon of an aldehyde. Acid catalysis (Glacial Acetic Acid) protonates the carbonyl oxygen, increasing electrophilicity and facilitating water elimination.[2]

Protocol A: Acid-Catalyzed Condensation

Objective: Synthesize a library of 1-(4-bromophenyl)-5-methyl-N'-[(substituted)methylene]-1H-pyrazole-4-carbohydrazides.

Materials:

  • Substrate: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (1.0 equiv)

  • Reagent: Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 - 1.1 equiv)[2]

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (3-5 drops)[2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carbohydrazide in 15 mL of absolute ethanol. Heat gently (40-50°C) if required to ensure complete dissolution.[2]

  • Addition: Add 1.0 mmol of the selected aromatic aldehyde.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting material spot (lower R_f) should disappear.[2]

  • Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, cool further in an ice bath for 30 minutes.[2]

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol or an ethanol/DMF mixture to yield the pure Schiff base.[2]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Visualization: Synthesis Workflow

SchiffBaseSynthesis Start Start: Carbohydrazide + Aldehyde Catalyst Add Catalyst: Glacial Acetic Acid Start->Catalyst Reflux Reflux: Ethanol, 80°C, 4-6h Catalyst->Reflux TLC QC Check: TLC Monitoring Reflux->TLC TLC->Reflux Incomplete Isolate Isolation: Cool & Filter TLC->Isolate Complete Product Final Product: Schiff Base Derivative Isolate->Product

Figure 1: Logical workflow for the acid-catalyzed synthesis of Schiff base derivatives.

Advanced Application: Cyclization to 1,3,4-Oxadiazoles

Context: To increase metabolic stability and rigidity, the carbohydrazide side chain can be cyclized into a 1,3,4-oxadiazole ring.[2] This is a common strategy in oncology drug discovery to improve pharmacokinetics.[2]

Protocol B: POCl₃ Mediated Cyclization

Objective: Convert the carbohydrazide into a 2,5-disubstituted-1,3,4-oxadiazole.[2]

Step-by-Step Methodology:

  • Mixture Preparation: Mix 1.0 mmol of the carbohydrazide with 1.0 mmol of a benzoic acid derivative.

  • Cyclodehydration: Add 5 mL of Phosphorus Oxychloride (POCl₃). Caution: POCl₃ is corrosive and reacts violently with water.

  • Reflux: Reflux the mixture on a steam bath or oil bath at 100°C for 6–8 hours.

  • Quenching: Cool the mixture and pour it slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the suspension with 10% NaHCO₃ solution until pH ~7–8.

  • Isolation: Filter the resulting solid, wash with water, and recrystallize from ethanol.

Biological Screening Strategy

Context: Once derivatives are synthesized, they must be screened.[2] The pyrazole-carbohydrazide scaffold is most often cited for antimicrobial (specifically anti-tubercular) and anticancer activity.[2]

Protocol C: In Vitro Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution (CLSI Standards).[2]

  • Stock Prep: Dissolve compounds in 100% DMSO to a concentration of 1 mg/mL.

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations typically range from 512 µg/mL down to 0.5 µg/mL.[2]

  • Inoculation: Add bacterial suspension (e.g., S. aureus, E. coli, or M. tuberculosis H37Rv) adjusted to 5 x 10⁵ CFU/mL.[2]

  • Incubation: Incubate at 37°C for 18–24 hours (or 7 days for M. tuberculosis).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via Resazurin dye reduction (color change from blue to pink indicates growth).[2]

Visualization: Screening Logic

ScreeningWorkflow Library Compound Library (DMSO Stocks) Dilution Serial Dilution (96-well Plate) Library->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Data Analysis (MIC Determination) Incubation->Readout

Figure 2: High-throughput screening workflow for antimicrobial assessment.

Quality Control & Characterization

To validate the integrity of the synthesized 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide derivatives, look for these spectral markers:

  • FT-IR Spectroscopy:

    • Precursor (Carbohydrazide): Doublet for -NH₂ (3200–3300 cm⁻¹), Amide I C=O (1650–1680 cm⁻¹).[2]

    • Product (Schiff Base): Disappearance of -NH₂ doublet; Appearance of Azomethine -C=N- stretch (~1600–1620 cm⁻¹); Shift in Amide C=O.

  • ¹H-NMR (DMSO-d₆):

    • Carbohydrazide: Broad singlets for -NH and -NH₂ (exchangeable with D₂O). Methyl group singlet at ~2.5 ppm.[2]

    • Schiff Base: Appearance of the imine proton (-N=CH-) as a sharp singlet between δ 8.0–9.0 ppm. Disappearance of the -NH₂ signal.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4081877, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Retrieved January 28, 2026, from [Link][2]

  • Ahsan, M. J., et al. (2013). Synthesis and antimicrobial evaluation of some new pyrazole derivatives.[2] Arabian Journal of Chemistry.[2] (Contextual grounding for pyrazole synthesis protocols). [Link][2]

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review.[2] Mini-Reviews in Medicinal Chemistry. (Validation of biological relevance). [Link]

  • Kumar, K., et al. (2013). Design, synthesis and biological evaluation of some novel pyrazole derivatives as potential antimicrobial agents.[2] Bioorganic & Medicinal Chemistry Letters.[2] (Source for MIC protocols). [Link][2]

Sources

Method

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide as an intermediate for drug synthesis

Intermediate Profile & Synthetic Protocols for Drug Discovery [1][2][3] Abstract This guide details the synthesis, characterization, and application of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092...

Author: BenchChem Technical Support Team. Date: February 2026

Intermediate Profile & Synthetic Protocols for Drug Discovery [1][2][3]

Abstract

This guide details the synthesis, characterization, and application of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5). This molecule serves as a high-value scaffold in medicinal chemistry due to its trifunctional nature: the pyrazole core (pharmacophore for COX-2 and kinase inhibition), the carbohydrazide moiety (versatile linker for heterocyclization), and the para-bromo substituent (handle for palladium-catalyzed cross-coupling). This note provides optimized protocols for its synthesis and downstream derivatization into Schiff bases and 1,3,4-oxadiazoles.

Chemical Profile & Properties[2][4][5][6][7][8][9][10][11][12][13][14]

PropertySpecification
Chemical Name 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
CAS Number 618092-50-5
Molecular Formula C₁₁H₁₁BrN₄O
Molecular Weight 295.14 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point >200°C (Typical for pyrazole hydrazides)
Key Functional Groups Aryl Bromide (C-Br), Pyrazole (N-N), Hydrazide (-CONHNH₂)

Synthetic Protocol: Step-by-Step

The synthesis follows a convergent two-step pathway starting from commercially available 4-bromophenylhydrazine and ethyl acetoacetate.

Step 1: Cyclocondensation (The Knorr Pyrazole Synthesis)

Objective: Synthesis of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

  • Reagents: Ethyl acetoacetate (1.0 eq), 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethanol (Solvent).

  • Mechanism Insight: The reaction is regioselective. The terminal amino group of the hydrazine (more nucleophilic) attacks the ketone carbonyl of the beta-keto ester, leading to the formation of the 5-methyl isomer rather than the 3-methyl isomer. This is critical for structure-activity relationship (SAR) consistency [1].

Procedure:

  • Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Add ethyl acetoacetate (10 mmol) dropwise while stirring at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops) to facilitate dehydration.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. The ester product often precipitates upon cooling. If not, pour onto crushed ice.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the ester intermediate.

Step 2: Hydrazinolysis (Formation of the Target)

Objective: Conversion of the ester to the carbohydrazide.

  • Reagents: Pyrazole ester (from Step 1), Hydrazine hydrate (99%, excess), Ethanol.

Procedure:

  • Suspend the ester intermediate (5 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (25 mmol, 5 eq) carefully. Note: Excess hydrazine drives the equilibrium toward the hydrazide.

  • Reflux for 6–8 hours. The solid may initially dissolve and then reprecipitate as the less soluble hydrazide forms.

  • Validation Point: Monitor the disappearance of the ester spot on TLC and the appearance of a more polar spot (lower R_f).

  • Cool, filter the white solid, wash extensively with water (to remove excess hydrazine) and cold ethanol.

  • Dry under vacuum.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and the regioselective logic.

SynthesisWorkflow Start1 4-Bromophenylhydrazine (Nucleophile) Intermediate Ester Intermediate (Cyclized Pyrazole) Start1->Intermediate Cyclocondensation (Regioselective 5-Me) Start2 Ethyl Acetoacetate (Electrophile) Start2->Intermediate Target Target Carbohydrazide (CAS: 618092-50-5) Intermediate->Target Hydrazinolysis (-EtOH) Reagent Hydrazine Hydrate (Reflux/EtOH) Reagent->Target

Figure 1: Step-wise synthesis of the target pyrazole carbohydrazide. Note the regioselective formation of the 5-methyl core.

Downstream Applications & Protocols

This intermediate is a "divergent node" in synthesis. It can be transformed into three distinct classes of bioactive molecules.

Application A: Synthesis of Schiff Bases (Hydrazones)

Hydrazones derived from this scaffold are frequently investigated for antimicrobial activity (specifically against S. aureus) and anticancer properties [2].

Protocol:

  • Dissolve the target carbohydrazide (1 mmol) in Ethanol/Acetic Acid (20 mL, catalytic AcOH).

  • Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde, salicylaldehyde).

  • Reflux for 2–4 hours.

  • Result: The product precipitates as a solid. These "Schiff bases" act as pharmacophores by chelating metal ions in biological systems.

Application B: Heterocyclization to 1,3,4-Oxadiazoles

Converting the hydrazide to an oxadiazole ring creates a rigid bi-heterocyclic system, often used to improve metabolic stability.

Protocol:

  • Dissolve the carbohydrazide (1 mmol) in Ethanol.

  • Add CS₂ (excess) and KOH (1 mmol).

  • Reflux for 8–12 hours.

  • Acidify with dilute HCl.

  • Result: Formation of 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.

Application C: Palladium-Catalyzed Coupling (The "Bromo" Advantage)

Unlike simple pyrazoles, the 4-bromophenyl group allows for late-stage modification.

  • Suzuki-Miyaura: React with aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig: React with amines to introduce solubility-enhancing groups.

Visualization: Divergent Drug Design

This diagram maps the intermediate to its potential drug candidates.

DivergentSynthesis Core 1-(4-Bromophenyl)-5-methyl- 1H-pyrazole-4-carbohydrazide Aldehyde + Aryl Aldehyde (Reflux/AcOH) Core->Aldehyde CS2 + CS2 / KOH (Cyclization) Core->CS2 Suzuki + Aryl Boronic Acid (Pd-Catalysis) Core->Suzuki Hydrazone Schiff Base Derivatives (Antimicrobial/Anticancer) Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole Derivatives (Anti-inflammatory/COX-2) CS2->Oxadiazole Biaryl Biaryl Pyrazoles (Kinase Inhibitors) Suzuki->Biaryl Late-Stage Functionalization

Figure 2: Divergent synthesis pathways utilizing the carbohydrazide and bromide functional groups for library generation.

Quality Control & Validation

To ensure the integrity of the intermediate before proceeding to downstream steps:

  • IR Spectroscopy: Look for the characteristic doublet of the NH₂ stretch (3200–3300 cm⁻¹) and the sharp Carbonyl (C=O) stretch at 1650–1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Singlet at ~2.4 ppm (3H, Methyl group on pyrazole).

    • Aromatic doublets at ~7.4–7.8 ppm (4H, 4-Bromophenyl group).

    • Broad singlets at ~4.5 ppm (NH₂) and ~9.5 ppm (NH) for the hydrazide.

  • Melting Point: A sharp melting point (typically >220°C) indicates high purity; a wide range indicates trapped solvent or unreacted ester.

References

  • Regioselectivity in Pyrazole Synthesis

    • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-aryl-5-methyl-1H-pyrazole-4-carboxylic acid esters." Journal of Heterocyclic Chemistry.
    • Note: Confirms the formation of 5-methyl isomer
  • Biological Activity of Pyrazole Carbohydrazides

    • Bekhit, A. A., et al. (2015).[4] "Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry.

    • Context: Describes the transition from carbohydrazide to Schiff bases and their COX-2/antimicrobial profiles.
  • General Synthesis Protocol (Analogous Systems)

    • RSC Advances. (2014). "Green synthesis of benzylpyrazolyl coumarin derivatives.
  • Compound Data & Safety

    • PubChem CID: 4081877 (1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide).[5]

    • [5]

Sources

Application

Application Note: Enzymatic Inhibition Profiling of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Abstract & Introduction The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging antimicrobial agents.[1] 1-(4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster anti-inflammatory drugs (e.g., Celecoxib) and emerging antimicrobial agents.[1] 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: 618092-50-5) represents a critical "hit-to-lead" intermediate.[1] Its 1,4,5-trisubstituted geometry and the reactive carbohydrazide tail provide a dual-modal functionality: it can act as a direct inhibitor via hydrogen bonding or serve as a precursor for Schiff base formation to extend the binding pocket occupancy.

This Application Note details the protocol for screening this compound against Cyclooxygenase-2 (COX-2) , the primary target for pyrazole-based anti-inflammatories. Additionally, due to the structural homology of the carbohydrazide moiety with sulfonamides and hydroxamates, we provide a secondary protocol for Carbonic Anhydrase II (hCA II) profiling to assess off-target selectivity.

Key Chemical Properties
PropertySpecificationCritical Handling Note
Molecular Weight 295.14 g/mol --
Solubility DMSO (>20 mg/mL)Insoluble in water; precipitation may occur in aqueous buffers >1% DMSO.[1]
Stability High (Solid state)Hydrazide group is oxidation-sensitive; store DMSO stocks at -20°C under Ar/N2.[1]
Redox Potential Reducing AgentCRITICAL: The hydrazide moiety can chemically reduce peroxidase substrates, potentially causing false negatives in ROS-dependent assays.[1]

Mechanism of Action & Assay Principle

COX-2 Inhibition Pathway

COX-2 possesses two active sites: a cyclooxygenase site (converts Arachidonic Acid to PGG2) and a peroxidase site (converts PGG2 to PGH2).[1] Most pyrazoles (like Celecoxib) bind the cyclooxygenase active site.[1] However, high-throughput screening often utilizes the peroxidase activity as a reporter.[1]

Assay Logic: The inhibition of the COX-2 isozyme is measured by the reduction in the oxidation of a reporter molecule (e.g., ADHP or TMPD) during the conversion of PGG2 to PGH2.

COX_Pathway AA Arachidonic Acid COX_Cyclo COX-2 (Cyclooxygenase Site) AA->COX_Cyclo PGG2 PGG2 (Unstable Intermediate) COX_Perox COX-2 (Peroxidase Site) PGG2->COX_Perox PGH2 PGH2 (Prostaglandin Precursor) Signal Fluorescent/Colorimetric Signal Substrate Reduced Substrate (ADHP) Substrate->COX_Perox Co-substrate COX_Cyclo->PGG2 COX_Perox->PGH2 COX_Perox->Signal Oxidation Inhibitor 1-(4-Bromophenyl)-... (Inhibitor) Inhibitor->COX_Cyclo Primary Inhibition (Competitive)

Caption: Figure 1. Bimodal catalytic cycle of COX-2.[1] The inhibitor targets the cyclooxygenase channel, preventing PGG2 formation, downstream peroxidase activity, and signal generation.

Protocol A: COX-2 Fluorescent Inhibition Assay

Objective: Determine the IC50 of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide against recombinant human COX-2.[1]

Reagents & Preparation
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme (Cofactor).

  • Enzyme: Recombinant Human COX-2 (Pre-dilute to 10 U/mL in buffer).

  • Substrate: Arachidonic Acid (100 µM final).

  • Detection Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1] Note: ADHP is preferred over TMPD for hydrazide compounds to minimize chemical interference.

  • Inhibitor Stock: 10 mM in 100% DMSO.

Experimental Workflow

Step 1: Inhibitor Dilution Prepare a 7-point dilution series of the compound in DMSO (e.g., 0.1 µM to 100 µM).[1]

  • Expert Note: Ensure final DMSO concentration in the well is <2% to prevent enzyme denaturation.[1]

Step 2: Pre-Incubation (Crucial Step) Many pyrazole inhibitors exhibit slow-binding kinetics .[1]

  • Add 10 µL of Inhibitor (or DMSO control) to 150 µL of Assay Buffer containing Heme.[1]

  • Add 10 µL of COX-2 Enzyme.

  • Incubate for 10 minutes at 25°C. This allows the inhibitor to navigate the hydrophobic channel and bind the active site before substrate competition begins.[1]

Step 3: Reaction Initiation

  • Prepare a master mix of Arachidonic Acid and ADHP .[1]

  • Add 30 µL of the Substrate/Probe mix to the wells.

  • Immediately read fluorescence (Ex/Em: 530/585 nm) in kinetic mode for 10 minutes.[1]

Interference Control (Self-Validation)

Since the test compound is a carbohydrazide (a reducing agent), it may chemically quench the fluorescent signal or reduce the oxidized probe, leading to false "inhibition."

  • Validation Well: Mix Buffer + Heme + Oxidized Probe (Resorufin) + Test Compound (Highest Concentration).[1]

  • Pass Criteria: Fluorescence signal must remain stable. If signal decreases over time, the compound is chemically quenching the probe.[1]

Protocol B: Carbonic Anhydrase II (hCA II) Screening

Context: Pyrazole-carbohydrazides often show off-target activity against metalloenzymes due to the metal-chelating ability of the hydrazide carbonyl/amine motif.[1]

Reagents[2][3]
  • Buffer: 20 mM HEPES (pH 7.4), 20 mM Na2SO4.

  • Substrate: 4-Nitrophenyl acetate (4-NPA) - 1 mM.[1]

  • Enzyme: hCA II (100 nM).[1]

Workflow
  • Incubation: Incubate Enzyme (140 µL) + Inhibitor (10 µL) for 15 mins at Room Temp.

  • Start: Add 50 µL of 4-NPA substrate.

  • Detect: Measure Absorbance at 400 nm (Formation of 4-nitrophenolate).

  • Analysis: Compare initial velocity (V0) vs. Inhibitor concentration.

Data Analysis & Interpretation

Calculating Percent Inhibition


Use the linear portion of the kinetic curve (typically 1-5 minutes).[1]
IC50 Determination

Fit the data to a 4-parameter logistic (4PL) equation:


[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background in Blank Peroxide contamination in buffers.[1]Use fresh Milli-Q water; keep Heme stock protected from light.[1]
Non-Sigmoidal Curve Compound precipitation.[1]Check well turbidity; reduce max concentration or increase DMSO to 5% (if enzyme tolerates).[1]
"Negative" Inhibition Compound fluorescence.[1]Run a "Compound Only" control; the pyrazole ring can be fluorescent in UV range.[1]
Complete Signal Loss Chemical reduction of probe.[1]The hydrazide is reducing the ADHP product.[1] Switch to a direct PGE2 ELISA assay (non-redox).[1]

References

  • Biological Activity of Pyrazole-Carbohydrazides

    • Title: Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.[1][2][3][4][5][6][7][8]

    • Source:Pharmaceuticals (2012).[1][5]

    • URL:[Link][1]

  • Enzyme Targets (AChE/hCA)

    • Title: Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors.[8]

    • Source:Journal of Biomolecular Structure and Dynamics (2021).[1]

    • URL:[Link][1]

  • Anti-diabetic Potential

    • Title: Synthesis, structural characterizations, in vitro biological evaluation... of pyrazole derivatives as potential antidiabetic and antioxidant agents.[1][9]

    • Source:Scientific Reports (2024).[1]

    • URL:[Link]

  • Antimicrobial Targets (SDH)

    • Title: Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase.[1][10]

    • Source:Journal of Agricultural and Food Chemistry (2021).[1]

    • URL:[Link][1]

Sources

Method

Application Note: Evaluation of Anti-Inflammatory Potency in Novel Pyrazole Carbohydrazides

[1] Introduction & Mechanism of Action The pyrazole scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors like Celecoxib.[1] However, the integration of a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanism of Action

The pyrazole scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors like Celecoxib.[1] However, the integration of a carbohydrazide linker (–CO–NH–NH–) introduces unique hydrogen-bonding capabilities that can enhance binding affinity to the active sites of cyclooxygenase enzymes and suppress downstream cytokine signaling.

This Application Note provides a rigorous, multi-stage validation pipeline for characterizing these specific derivatives. Unlike generic screening guides, this protocol emphasizes the selectivity profile (COX-2 vs. COX-1) and the cellular mechanism (NO suppression in macrophages), which are critical for predicting the therapeutic index and gastrointestinal safety profile of new pyrazole carbohydrazides.

Mechanistic Pathway

The following diagram illustrates the intervention points where pyrazole carbohydrazides exert their effects within the arachidonic acid cascade.

InflammationPathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammatory COX1->PGs Homeostatic Inflammation Inflammation (Edema, Pain) PGs->Inflammation Drug Pyrazole Carbohydrazide (Inhibitor) Drug->COX2 High Affinity Blockade Drug->COX1 Low Affinity (Desired)

Figure 1: Mechanism of Action. Pyrazole carbohydrazides are designed to selectively inhibit COX-2, reducing prostaglandin synthesis while sparing COX-1 mediated gastric protection.

Phase I: Physicochemical Screening (Protein Denaturation)

Rationale: Inflammation induces protein denaturation.[2][3] Agents that can stabilize protein structure against heat-induced denaturation often possess anti-inflammatory activity. This assay serves as a high-throughput, low-cost primary screen to eliminate inactive compounds before expensive enzymatic testing.

Protocol: Albumin Denaturation Assay

Reference: Modified from Mizushima et al. (1968).

Reagents:

  • Bovine Serum Albumin (BSA), 1% w/v aqueous solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Test Compounds (dissolved in DMSO).

  • Standard: Diclofenac Sodium (100 µg/mL).

Workflow:

  • Preparation: Prepare a 5 mL reaction mixture containing:

    • 0.2 mL of Test Compound (at concentrations 50–500 µg/mL).

    • 2.8 mL of Phosphate Buffered Saline (pH 6.4).

    • 2.0 mL of 1% BSA solution.

  • Incubation: Incubate samples at 37°C for 15 minutes (equilibration).

  • Denaturation: Heat samples in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool to room temperature under running tap water.

  • Measurement: Measure Absorbance at 660 nm using a UV-Vis spectrophotometer. Vehicle control (DMSO + BSA) represents 100% denaturation.

Calculation:



Success Criteria: An IC50 < 200 µg/mL warrants progression to enzymatic assays.

Phase II: Enzymatic Specificity (COX-1 vs. COX-2)

Rationale: The safety profile of pyrazoles depends on selectivity. Non-selective inhibition leads to gastric ulceration. This colorimetric assay uses TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which is oxidized during the reduction of PGG2 to PGH2 by the peroxidase activity of COX enzymes.[4]

Protocol: Colorimetric COX Inhibitor Screening

Reference: Cayman Chemical Protocol / Petrovic & Murray (2010).

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • TMPD (Colorimetric substrate).[5]

Workflow:

  • Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer and 10 µL of Heme .

  • Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to respective wells.

  • Inhibitor Addition: Add 20 µL of Pyrazole Carbohydrazide (dissolved in DMSO). Incubate for 5 minutes at 25°C.

    • Control: Use Celecoxib (COX-2 selective) and Indomethacin (Non-selective).

  • Initiation: Add 20 µL of TMPD followed immediately by 20 µL of Arachidonic Acid .

  • Measurement: Shake plate for few seconds and incubate for 5 minutes. Measure Absorbance at 590 nm .[5]

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Test Cmpd A >1000.45>222 (Highly Selective)
Celecoxib 15.00.04375
Indomethacin 0.020.600.03 (Non-selective)

Note: A Selectivity Index (SI) > 10 indicates a favorable safety profile.

Phase III: Cellular Bioactivity (NO Scavenging)

Rationale: Macrophages (RAW 264.[6][7][8]7) stimulated with Lipopolysaccharide (LPS) express iNOS (inducible Nitric Oxide Synthase), releasing massive amounts of NO. Pyrazole derivatives often inhibit the NF-


B pathway upstream of iNOS expression.
Protocol: Griess Assay in RAW 264.7 Cells

Reference: Green et al. (1982); Standardized Cell Signaling Tech Protocol.

Workflow Diagram:

CellAssay Seed Seed RAW 264.7 (1x10^5 cells/well) Treat Add Compound (1 hr pre-incubation) Seed->Treat Stimulate Add LPS (1 µg/mL, 24h) Treat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent (1:1 Ratio) Collect->Griess Read Measure Abs @ 540 nm Griess->Read

Figure 2: Cellular Assay Workflow.[6][7][9] Pre-treatment with the drug prevents LPS-induced NO accumulation.

Detailed Steps:

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Replace media with fresh media containing the Test Compound (1–100 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 minutes at room temperature in the dark.

  • Quantification: Measure Absorbance at 540 nm . Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Phase IV: In Vivo Confirmation (Carrageenan-Induced Edema)

Rationale: This is the gold standard for acute inflammation. The response is biphasic:

  • 0–2 hours: Release of histamine and serotonin (vascular permeability).

  • 3–5 hours: Release of prostaglandins and bradykinin (COX-dependent).

  • Relevance: Pyrazole carbohydrazides should show maximal efficacy at 3–5 hours if they are true COX inhibitors.

Protocol: Rat Paw Edema Model

Reference: Winter et al. (1962).[10][11]

Subjects: Wistar albino rats (150–200g), n=6 per group.

Steps:

  • Baseline: Mark the hock joint. Measure initial paw volume (

    
    ) using a Plethysmometer .
    
  • Administration: Administer Test Compound (e.g., 50 mg/kg, p.o.) or Standard (Celecoxib) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda form) in saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 2, 3, 4, and 5 hours post-injection.
    

Data Analysis: Calculate Percentage Inhibition for each time point:



Self-Validating Check: The control group must show at least a 40% increase in paw volume by hour 3 for the experiment to be valid.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-Induced Edema in Hind Paw of the Rat as an Assay for Anti-Inflammatory Drugs. Proceedings of the Society for Experimental Biology and Medicine.

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology.

  • Petrovic, N., & Murray, M. (2010). Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro.[12] Methods in Molecular Biology.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol.

  • Cell Signaling Technology. Griess Reagent Nitrite Measurement Kit Protocol.

Sources

Application

Application Note: Strategic Derivatization of Pyrazole-4-carbohydrazide Scaffolds

Abstract & Strategic Significance The pyrazole-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathways) and anti-tuber...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The pyrazole-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathways) and anti-tubercular agents (InhA inhibitors). Its structural utility lies in the hydrazide motif (


), which acts as a versatile "chemical handle" for divergent synthesis.

This application note provides validated protocols for converting pyrazole-4-carbohydrazide into two high-value derivative classes:

  • Acylhydrazones (Schiff Bases): For rapid generation of screening libraries via condensation.

  • 1,3,4-Oxadiazoles: For lead optimization, converting the flexible hydrazide linker into a rigid, metabolically stable bioisostere.

Chemical Landscape & Reactivity Profile

Before initiating synthesis, researchers must account for the dual-nucleophilic nature of the hydrazide and the solubility profile of the pyrazole core.

Solubility Management
  • Challenge: Pyrazole-4-carbohydrazides are often sparingly soluble in non-polar solvents (DCM, Hexane) and water.

  • Solution: Reactions are best performed in polar protic solvents (Ethanol, Methanol) or polar aprotic solvents (DMF, DMSO) at elevated temperatures.

  • Purification: Most derivatives precipitate upon cooling or addition of water, simplifying workup.

Reaction Pathways (Visualized)[1]

PyrazoleDerivatization Start Pyrazole-4-carbohydrazide (Scaffold) Schiff Acylhydrazone (Schiff Base) Start->Schiff EtOH/AcOH Reflux Oxadiazole 1,3,4-Oxadiazole (Rigid Bioisostere) Start->Oxadiazole POCl3 Cyclodehydration Aldehyde Ar-CHO (Aldehydes) Aldehyde->Schiff Acid R-COOH (Carboxylic Acids) Acid->Oxadiazole Schiff->Oxadiazole I2 / K2CO3 Oxidative Cyclization

Figure 1: Divergent synthesis pathways from the pyrazole-4-carbohydrazide core.

Protocol A: Synthesis of Acylhydrazones (Schiff Bases)

Application: Rapid generation of compound libraries for SAR (Structure-Activity Relationship) screening. Mechanism: Acid-catalyzed condensation-elimination.

Materials
  • Substrate: Pyrazole-4-carbohydrazide (1.0 equiv)

  • Reagent: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[1][2]

  • Catalyst: Glacial Acetic Acid (AcOH)[2]

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of pyrazole-4-carbohydrazide in 10-15 mL of absolute ethanol in a round-bottom flask. If the starting material does not dissolve at room temperature, gently warm to 40°C.

  • Addition: Add 1.0 mmol of the aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: AcOH protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the hydrazide attack.

  • Reflux: Equip with a condenser and reflux at 78-80°C for 3–6 hours.

    • Validation: Monitor via TLC (System: CHCl3:MeOH 9:1). The starting hydrazide spot (lower Rf) should disappear.

  • Isolation: Allow the reaction mixture to cool to room temperature. The acylhydrazone product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/DMF if necessary.

Expected Yield: 75% – 92%

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Application: Lead optimization. This reaction closes the ring, removing the hydrolytically labile hydrazone bond and creating a stable 5-membered heterocycle. Method Selection: We utilize the Phosphorus Oxychloride (


)  method for its robustness with carboxylic acids, despite being harsher than oxidative cyclization methods (e.g., 

).
Materials
  • Substrate: Pyrazole-4-carbohydrazide (1.0 equiv)

  • Reagent: Aromatic Carboxylic Acid (1.0 equiv)

  • Solvent/Reagent:

    
     (Phosphorus Oxychloride) - Acts as both solvent and dehydrating agent.
    
  • Safety Note:

    
     is corrosive and water-reactive. Perform all steps in a fume hood.
    
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, mix 1.0 mmol of pyrazole-4-carbohydrazide and 1.0 mmol of the aromatic carboxylic acid.

  • Reagent Addition: Carefully add 5 mL of

    
    .
    
  • Cyclization: Reflux the mixture at 100–110°C for 4–8 hours.

    • Visual Cue: The reaction mixture usually turns from a suspension to a clear (sometimes dark) solution as the cyclization proceeds.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

      
      .
      
  • Neutralization: Adjust the pH of the aqueous suspension to pH 7–8 using solid Sodium Bicarbonate (

    
    ) or 10% NaOH solution. This ensures the pyrazole NH is not protonated, aiding precipitation.
    
  • Isolation: Filter the resulting precipitate. Wash with water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

Expected Yield: 65% – 85%

Analytical Validation & Quality Control

To ensure the integrity of the derivatives, compare the spectral data against the starting material.

FeaturePyrazole-4-carbohydrazide (Start)Acylhydrazone (Protocol A)1,3,4-Oxadiazole (Protocol B)
IR Spectrum Doublet at 3200-3300 cm⁻¹ (

)
Single band ~3200 cm⁻¹ (NH);

stretch ~1620 cm⁻¹
Absence of

amide band; New

stretch ~1080 cm⁻¹
¹H NMR Broad singlet

4.0-5.0 (

)
Disappearance of

; Appearance of

singlet (

8.0-8.[3]8)
Absence of amide NH and

signals
Solubility DMSO, hot EtOHDMSO, DMF (often poor in EtOH)Improved lipophilicity (soluble in CHCl3/DCM if R is lipophilic)

Troubleshooting Guide

Issue: Low Yield in Acylhydrazone Synthesis
  • Cause: Incomplete condensation due to water accumulation.

  • Fix: Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap if scaling up, to drive the equilibrium forward by removing water.

Issue: "Gummy" Product in Oxadiazole Synthesis
  • Cause: Incomplete quenching of

    
     or acidic pH during workup.
    
  • Fix: Ensure the pH is strictly neutralized to 7-8. If the product remains oily, extract with Ethyl Acetate, dry over

    
    , and evaporate. Triturate the residue with cold ether to induce crystallization.
    
Issue: Regioselectivity (N-Alkylation vs. O-Alkylation)
  • Context: If further alkylating the pyrazole ring after derivatization.

  • Insight: The pyrazole NH is acidic.[4] If using basic conditions (

    
    ), ensure you are not inadvertently alkylating the pyrazole nitrogen if that is not the intent. Use protecting groups (e.g., THP, Boc) on the pyrazole NH if necessary before hydrazide derivatization.
    

References

  • Review of Synthetic Strategies:Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review. (2024). Discusses direct cyclization of carboxylic acids with acylhydrazides using

    
    . 
    
  • Green Chemistry Protocol: Iodine-promoted oxidative cyclization of hydrazones. (2015).[3][5][6] A milder alternative to

    
     for oxadiazole synthesis. 
    
  • Biological Application (Mtb): Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents.[6] (2025).[3][5][6][7] Demonstrates the utility of the scaffold in anti-tubercular research.[6][8]

  • Schiff Base Protocol: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases.[9] (2025).[3][5][6][7] Provides specific reflux conditions and workup for hydrazone formation.

Sources

Method

Multicomponent reactions for pyrazole synthesis

Application Note: High-Efficiency Multicomponent Synthesis of Pyrazole Scaffolds Executive Summary This technical guide details the operational protocols for the multicomponent synthesis (MCR) of pyrazole derivatives, sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Multicomponent Synthesis of Pyrazole Scaffolds

Executive Summary

This technical guide details the operational protocols for the multicomponent synthesis (MCR) of pyrazole derivatives, specifically focusing on dihydropyrano[2,3-c]pyrazoles and 5-aminopyrazole-4-carbonitriles . Unlike traditional linear synthesis, which requires multiple isolation steps and generates significant waste, these MCR protocols utilize a "one-pot" convergent strategy. This approach maximizes atom economy, reduces solvent usage, and accelerates library generation for drug discovery programs targeting anti-inflammatory (e.g., COX-2 inhibition) and anticancer pathways.

Technical Background & Mechanistic Logic

The efficiency of these protocols relies on the convergent assembly of reactive intermediates generated in situ.

  • Thermodynamic Driving Force: The reactions are driven by the formation of stable heterocycles and the irreversible loss of water (condensation).

  • Kinetic Control: The order of reagent addition can influence the reaction pathway. However, in these optimized protocols, the distinct reactivity profiles of the components allow for simultaneous mixing (true MCR) or sequential addition without intermediate isolation.

Mechanism: 4-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This reaction proceeds via two simultaneous pathways that converge:

  • Pathway A (Knoevenagel): Aldehyde condenses with Malononitrile to form an arylidenemalononitrile (Michael acceptor).

  • Pathway B (Knorr-like): Hydrazine reacts with Ethyl Acetoacetate to form a pyrazolone (Michael donor).

  • Convergence: The pyrazolone attacks the arylidenemalononitrile via Michael addition, followed by intramolecular cyclization and tautomerization.

PyrazoleMechanism cluster_0 Precursors cluster_1 In-Situ Intermediates Aldehyde Aryl Aldehyde Knoevenagel Arylidenemalononitrile (Michael Acceptor) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel EAA Ethyl Acetoacetate Pyrazolone Pyrazolone (Michael Donor) EAA->Pyrazolone Hydrazine Hydrazine Hydrate Hydrazine->Pyrazolone Michael Michael Addition Knoevenagel->Michael Electrophile Pyrazolone->Michael Nucleophile Cyclization Intramolecular Cyclization Michael->Cyclization Product Dihydropyrano[2,3-c]pyrazole Cyclization->Product

Figure 1: Convergent mechanistic pathway for the 4-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Protocol A: Green Synthesis of Dihydropyrano[2,3-c]pyrazoles

Application: Generation of scaffold libraries for anticancer screening. Green Chemistry Score: High (Water/Ethanol solvent, Catalyst-free option).

Materials
  • Reagent A: Ethyl acetoacetate (1.0 mmol)[1]

  • Reagent B: Hydrazine hydrate (80%, 1.0 mmol)

  • Reagent C: Aryl aldehyde (1.0 mmol)

  • Reagent D: Malononitrile (1.0 mmol)[1]

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL) or Ethylene Glycol (3 mL)

  • Catalyst (Optional): L-Proline (10 mol%) or Sodium Ascorbate (10 mol%)

Experimental Workflow
  • Pre-reaction (Pyrazolone Formation):

    • In a 25 mL round-bottom flask, combine Ethyl acetoacetate and Hydrazine hydrate in the chosen solvent.

    • Stir at room temperature for 5 minutes. Observation: The solution may warm slightly as the pyrazolone forms.

  • MCR Initiation:

    • Add the Aryl aldehyde , Malononitrile , and Catalyst (if using) to the same flask.[2]

    • Note: If running catalyst-free, use Ethylene Glycol as solvent and heat to 100°C. If using Ethanol/Water with catalyst, heat to reflux (approx. 80°C).

  • Reaction Monitoring:

    • Stir vigorously for 15–60 minutes.

    • TLC System: Ethyl Acetate:n-Hexane (3:7).

    • Endpoint: Disappearance of the aldehyde spot and appearance of a fluorescent spot (product) on TLC.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Solid Products: The product usually precipitates out of the Ethanol/Water mixture. Filter the solid using a Buchner funnel.

    • Washing: Wash the cake with ice-cold water (2 x 5 mL) followed by a small amount of cold ethanol (2 mL) to remove unreacted starting materials.

  • Purification:

    • Recrystallize from hot ethanol.[2] Column chromatography is rarely needed for this specific MCR.[1]

Data Summary: Expected Yields
Aldehyde Substituent (R)Time (min)Yield (%)MP (°C)
Phenyl (H)2092244-246
4-Cl1594230-232
4-NO21096250-252
4-OMe3088210-212

Protocol B: Rapid Synthesis of 5-Amino-pyrazole-4-carbonitriles

Application: Synthesis of precursors for fused pyrazolo[1,5-a]pyrimidines (kinase inhibitors). Reaction Type: 3-Component Condensation.[3][4]

Materials
  • Reagent A: Aryl aldehyde (1.0 mmol)

  • Reagent B: Malononitrile (1.0 mmol)[1]

  • Reagent C: Phenylhydrazine or Hydrazine Hydrate (1.0 mmol)

  • Catalyst: Sodium Ascorbate (10 mol%) or DABCO (5 mol%)

  • Solvent: Ethanol (5 mL)

Experimental Workflow
  • One-Pot Assembly:

    • Dissolve Aryl aldehyde and Malononitrile in Ethanol (5 mL).

    • Add Sodium Ascorbate (catalyst).[3]

    • Stir for 5 minutes to initiate Knoevenagel condensation (formation of cloudy precipitate or color change).

  • Hydrazine Addition:

    • Add Phenylhydrazine dropwise to the mixture.

    • Heat the mixture to 50–60°C.

  • Completion & Isolation:

    • Monitor via TLC (Hexane:EtOAc 1:1). Reaction is typically complete in 20–40 minutes.

    • Pour the reaction mixture into crushed ice (20 g).

    • Filter the resulting solid precipitate.[1][2]

    • Purification: Recrystallize from Ethanol/DMF (9:1) if the product is highly insoluble.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
No Precipitation Product is soluble in solvent or oiling out.Add crushed ice to the reaction mixture to force precipitation. If oil forms, scratch the flask wall with a glass rod to induce crystallization.
Low Yield Incomplete Knoevenagel step (Pathway A).Ensure Aldehyde and Malononitrile are stirred for 5-10 mins before adding hydrazine (Protocol B).
Impurity Spots on TLC Formation of azines (Hydrazine + Aldehyde direct reaction).Crucial: In Protocol A, mix Hydrazine + EAA first. In Protocol B, ensure Malononitrile is present before adding hydrazine to compete for the aldehyde.
Color Issues Oxidation of phenylhydrazine.Use fresh phenylhydrazine (yellow/red liquid). If dark, distill before use. Conduct reaction under Nitrogen if strictly necessary (rarely needed).

References

  • Nano-eggshell/Ti(IV) Catalysis: Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst.[5] BMC Chemistry.

  • Green Chemistry Review: Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 2023.

  • Catalyst-Free Protocol: Catalyst-free green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds assisted by ethylene glycol. Journal of Chemical Sciences.

  • Sodium Ascorbate Catalysis: Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles.[3] ResearchGate/ACS Omega.

  • Mechanistic Insights: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. Molecules (MDPI).

Sources

Application

Executive Summary &amp; Strategic Importance

Topic: Precision Engineering of Substituted Pyrazoles via Knorr Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists The Knorr pyrazole synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Engineering of Substituted Pyrazoles via Knorr Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists and Process Development Scientists

The Knorr pyrazole synthesis, while established in 1883, remains the industrial workhorse for constructing the pyrazole pharmacophore—a privileged scaffold found in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil .

For the modern drug developer, the challenge is no longer simple formation, but regiocontrol . When reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines, two regioisomers (1,3,5- vs 1,4,5-substituted) are possible. In late-stage functionalization, producing the wrong isomer necessitates difficult chromatographic separations, killing process efficiency.

This guide moves beyond textbook definitions to provide a regioselective, self-validating workflow for synthesizing polysubstituted pyrazoles, using the synthesis of a Celecoxib analog as the primary case study for handling fluorinated intermediates.

Mechanistic Insights & Regiocontrol Logic

The reaction proceeds via an acid-catalyzed condensation-cyclization sequence.[1] The critical "decision point" determining the final isomer occurs in the very first step: Which nitrogen of the hydrazine attacks which carbonyl of the 1,3-diketone?

The Regioselectivity Rule of Thumb
  • Nucleophile: The terminal amino group (

    
    ) of a monosubstituted hydrazine is significantly more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Electrophile: The hydrazine will preferentially attack the most electrophilic carbonyl carbon first.

    • Electron Withdrawing Groups (EWGs): A carbonyl adjacent to a

      
       group is highly electrophilic (inductive effect) but often exists as a hydrate in solution, which can retard attack.
      
    • Sterics: In the absence of strong electronic bias, the nucleophile attacks the less hindered carbonyl.

Case Study: Celecoxib Regiochemistry To synthesize Celecoxib (1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-p-tolylpyrazole):

  • Reagents: 4-Sulfonamidophenylhydrazine + 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[2]

  • Pathway: The terminal

    
     attacks the 
    
    
    
    -adjacent carbonyl (most electrophilic). The internal
    
    
    then condenses with the tolyl-adjacent carbonyl.
  • Result: The aryl group on the nitrogen ends up adjacent to the tolyl group (C5 position).

Visualization: The Regioselectivity Decision Tree

KnorrRegioselectivity Start Reagents: Unsymmetrical 1,3-Diketone + R-Hydrazine Analyze Analyze Carbonyl Electrophilicity Start->Analyze PathA Carbonyl A has strong EWG (e.g., CF3) Analyze->PathA Significant Electronic Difference PathB Carbonyls have similar Electronics Analyze->PathB Similar Electronics Attack1 Terminal NH2 attacks Carbonyl A (Electronic Control) PathA->Attack1 Attack2 Terminal NH2 attacks Less Hindered Carbonyl (Steric Control) PathB->Attack2 Intermed1 Intermediate: Hydrazone A Attack1->Intermed1 Intermed2 Intermediate: Hydrazone B Attack2->Intermed2 Cyclize Cyclization (-H2O) Intermed1->Cyclize Intermed2->Cyclize Product1 Isomer A (e.g., 3-CF3-5-Aryl) Cyclize->Product1 From Hydrazone A Product2 Isomer B (e.g., 5-CF3-3-Aryl) Cyclize->Product2 From Hydrazone B

Figure 1: Decision logic for predicting major regioisomers in Knorr synthesis based on electronic vs. steric dominance.

Application Protocols

Protocol A: Regioselective Synthesis of Celecoxib Analog (Fluorinated)

Best for: Drug discovery campaigns requiring specific regioisomers.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Ethanol (absolute)

  • Catalyst: Trifluoroacetic acid (TFA) or HCl (cat.)

Step-by-Step Workflow:

  • Solvation: Dissolve the 1,3-diketone (10 mmol) in Ethanol (40 mL) in a round-bottom flask.

    • Why: Ethanol is polar enough to dissolve the hydrazine salt but allows the non-polar product to precipitate later.

  • Addition: Add the hydrazine hydrochloride (11 mmol).

  • Catalysis: Add TFA (5 mol%).

    • Expert Tip: While HCl is traditional, TFA often provides cleaner conversion for fluorinated substrates by buffering the pH to ~2-3, preventing decomposition of sensitive fluoro-alkyl groups.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Monitoring (Self-Validation):

    • TLC System: Hexane:Ethyl Acetate (3:1).

    • Checkpoint: The starting diketone (usually UV active) must disappear. If a new spot appears but starting material remains after 4h, add 5 mol% more acid.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL) with vigorous stirring.

    • The pyrazole should precipitate as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (9:1) if purity is

    
     by HPLC.
    

Expected Yield: 85–92% Regioselectivity: >20:1 (favored isomer).

Protocol B: Green Solvent-Free Synthesis

Best for: High-throughput screening (HTS) and reducing waste.

Reagents:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Hydrazine hydrate or substituted hydrazine (1.0 equiv)

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TSA, 1 mol%) or Molecular Iodine (
    
    
    , 5 mol%)

Step-by-Step Workflow:

  • Mixing: In a mortar, grind the 1,3-dicarbonyl and hydrazine together. If liquid, mix in a high-pressure vial.

  • Catalysis: Add the solid catalyst (

    
    -TSA).
    
  • Activation:

    • Method A (Thermal): Heat to

      
       for 10–20 mins.
      
    • Method B (Mechanochemical): Grind vigorously with a pestle for 15 mins.

  • Validation: The mixture usually solidifies as water is expelled and the product crystallizes.

  • Isolation: Wash the solid cake with water (to remove catalyst) and dry under vacuum.

Comparative Data & Troubleshooting

Table 1: Condition Optimization Matrix

VariableStandard ConditionOptimization for Fluorinated SubstratesOptimization for Sterically Hindered
Solvent EthanolTrifluoroethanol (TFE)Acetic Acid
Catalyst HCl /

TFA (prevents defluorination)

(Lewis Acid)
Temp Reflux (

)

(Control kinetics)
Microwave (

, 5 min)
Yield 80-90%85-95%70-85%
Troubleshooting Guide (Root Cause Analysis)
  • Problem: Reaction stalls at the hydrazone intermediate (monitored by LC-MS).

    • Cause: The cyclization step (dehydration) has a higher activation energy than the initial condensation.

    • Fix: Increase acidity (add conc. HCl) or switch to a higher boiling solvent (e.g., Toluene with Dean-Stark trap to remove water physically).

  • Problem: Formation of 1,3,5 and 1,4,5 regioisomer mixtures.

    • Cause: The electronic difference between the two carbonyls is insufficient.[3]

    • Fix: Switch to a stepwise synthesis. React the hydrazine with an

      
      -alkynone instead of a diketone, or use a Lewis Acid catalyst (
      
      
      
      ) which can enhance coordination to one specific carbonyl.

References

  • Knorr, L. (1883).[4] Einwirkung von Acetessigester auf Phenylhydrazin.[5] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Maddila, S., et al. (2013). Synthesis and pharmacological activities of pyrazole derivatives: A review. Journal of Chemical and Pharmaceutical Research, 5(1), 147-154.
  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles: Application to the Synthesis of Celecoxib. Journal of Organic Chemistry, 73(9), 3523–3529.

  • Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[6] Organic Letters, 8(13), 2675–2678.

  • Gogoi, S., & Konwar, D. (2005). An efficient and one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines using iodine as a catalyst. Tetrahedron Letters, 46(44), 7581-7583.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Synthesis

The following technical guide is structured as an interactive Support Center for researchers optimizing the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide . Case ID: PYR-OPT-4Br Status: Open for Opt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center for researchers optimizing the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide .

Case ID: PYR-OPT-4Br Status: Open for Optimization Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Reaction Logic

The Objective: Synthesize the target carbohydrazide with high regiochemical purity (avoiding the 3-methyl isomer) and maximize yield during the hydrazinolysis step.

The Synthetic Route:

  • Cyclocondensation (Regioselectivity Critical): Reaction of 4-Bromophenylhydrazine with Ethyl 2-(ethoxymethylene)-3-oxobutanoate (EMME) to form the ester precursor.[1][2]

  • Hydrazinolysis (Yield Critical): Nucleophilic acyl substitution of the ester with Hydrazine Hydrate to yield the final carbohydrazide.[1][2]

Visualizing the Pathway: The following diagram maps the critical decision points and potential failure modes (side reactions).

ReactionPathway Hydrazine 4-Bromophenylhydrazine (Nucleophile) Enamine Enamine Intermediate (Acyclic) Hydrazine->Enamine Nucleophilic Attack (Terminal N) EMME Ethyl 2-(ethoxymethylene)- 3-oxobutanoate EMME->Enamine Ester5 Target Ester (5-Methyl Isomer) Enamine->Ester5 Cyclization on Ketone (Kinetic Control) Ester3 Impurity Ester (3-Methyl Isomer) Enamine->Ester3 Cyclization on Ester (Rare/Thermodynamic) Target Final Carbohydrazide (Target) Ester5->Target Hydrazinolysis (EtOH, Reflux) HydrazineHydrate Hydrazine Hydrate (Excess) HydrazineHydrate->Target Dimer Bis-hydrazide Dimer (Insoluble Impurity) Target->Dimer Reaction with Ester (If N2H4 limiting)

Figure 1: Reaction logic flow demonstrating the origin of regioisomers and the risk of dimerization during the final step.[1][2][3]

Module 1: Precursor Synthesis (Regiocontrol)[1][2]

User Question: "I am getting a mixture of isomers, or my melting point is off. How do I ensure I have the 5-methyl derivative and not the 3-methyl?"

The Technical Reality

The regioselectivity is determined in the first step.[1][2] The reaction between 4-bromophenylhydrazine and EMME (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) follows the Knorr Pyrazole Synthesis mechanism.[1][2]

  • Mechanism: The terminal nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) of the hydrazine is the strongest nucleophile.[1] It attacks the most electrophilic carbon of the EMME, which is the ethoxymethylene carbon (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ).[1]
  • Outcome: This forms an intermediate where the aryl-nitrogen is positioned to attack the ketone carbonyl (methyl ketone), leading to the 5-methyl isomer.[1][2]

Optimization Protocol
ParameterRecommendationRationale
Solvent Ethanol (Absolute) Protic solvents stabilize the polar transition state.[1][2] Avoid acetic acid unless necessary, as it can promote isomerization.[1][2]
Temperature 0°C ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Reflux
Add hydrazine at 0°C to ensure kinetic control (attack at ethoxymethylene C). Then reflux to drive dehydration/cyclization.[1]
Reagent Quality Fresh EMME EMME can hydrolyze or polymerize.[1][2] Ensure it is a clear liquid.[1] If dark/viscous, distill before use.[1][2]
Stoichiometry 1.0 : 1.05 (Hydrazine:EMME) Slight excess of EMME ensures all hydrazine is consumed, preventing diazenyl impurities.[1][2]

Step-by-Step Workflow:

  • Dissolve 1.0 eq of Ethyl 2-(ethoxymethylene)-3-oxobutanoate in Ethanol (5 mL/mmol).

  • Cool to 0–5°C in an ice bath.

  • Add 1.0 eq of 4-Bromophenylhydrazine (or its HCl salt + 1.0 eq NaOAc) slowly.

  • Stir at 0°C for 30 mins (Formation of enamine intermediate).

  • Heat to reflux for 2–4 hours.

  • Workup: Cool to RT. The 5-methyl ester often precipitates.[1][2] If not, concentrate to 1/3 volume and cool. Filter and wash with cold ethanol.[1][2]

Module 2: Hydrazinolysis (Yield Optimization)

User Question: "My reaction turns into a solid block, or the yield is low (<50%). I also see a high melting point impurity. What is happening?"

The Technical Reality

The conversion of the ester to the hydrazide is a reversible equilibrium that must be driven to completion.[1][2]

  • The "Dimer" Trap: If hydrazine concentration is low, the newly formed product (which contains a nucleophilic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group) can attack another molecule of the starting ester, forming a symmetrical bis-hydrazide dimer .[1] This is a high-melting, insoluble impurity that ruins yield.[1][2]
    
Optimization Protocol
VariableStandard ProtocolOptimized Protocol Why?
Hydrazine Equiv. 1.5 – 2.0 eq5.0 – 10.0 eq High excess suppresses dimer formation by statistically favoring the hydrazine attack.[1][2]
Solvent EthanolEthanol or n-Butanol Ethanol is standard.[1][2] If reaction is slow (due to steric bulk of Br-phenyl), n-Butanol allows higher reflux temp (117°C).[1][2]
Concentration 0.5 M0.2 M (Dilute) Dilution minimizes intermolecular side reactions (dimerization).[1][2]

Step-by-Step Workflow:

  • Suspend 1.0 eq of Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate in Ethanol (10 mL/g).

  • Add 5–10 equivalents of Hydrazine Hydrate (80% or 99%).

    • Note: Do not use hydrazine hydrochloride here; free base is required.[1][2]

  • Reflux for 4–8 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Checkpoint: The starting ester spot (high ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) should disappear.[1] The product hydrazide will be a lower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      spot, often streaking slightly.[1]
  • Isolation (Critical):

    • Cool the mixture to room temperature.

    • The product usually crystallizes out.[1][2]

    • Do NOT pour into water immediately if the product is soluble in water.[1][2]

    • Filter the solid.[1][2][4]

    • Wash: Wash the cake with cold ethanol (removes excess hydrazine) and then diethyl ether (helps drying).[1][2]

Troubleshooting FAQ

Q1: The product is a sticky gum/oil instead of a solid.

  • Cause: Presence of trapped hydrazine hydrate or incomplete cyclization impurities.[1][2]

  • Fix: Triturate (grind) the gum with diethyl ether or a 1:1 mixture of Ethanol/Ether.[1][2] This extracts the impurities and induces crystallization.[1][2]

Q2: I have a very high melting point solid (>250°C) that is insoluble in everything.

  • Diagnosis: You likely formed the Bis-pyrazolyl hydrazide dimer .[1][2]

  • Prevention: You used too little hydrazine.[1][2] Repeat the experiment with 10 equivalents of hydrazine hydrate.

Q3: Can I use 4-Bromophenylhydrazine Hydrochloride directly?

  • Answer: For the first step (ester synthesis), yes, but you must add 1 equivalent of Sodium Acetate or Triethylamine to liberate the free hydrazine in situ.[1][2] Without base, the nucleophilicity is quenched, and the reaction will fail.[1][2]

Q4: How do I confirm I have the 5-methyl isomer and not the 3-methyl?

  • NMR Diagnostic:

    • 5-Methyl: The methyl group is shielded by the orthogonal aryl ring (due to steric clash).[1][2] Look for the methyl singlet upfield (approx 2.4–2.5 ppm ).[1][2]

    • 3-Methyl: The methyl group is less sterically crowded.[1][2] The singlet often appears slightly downfield compared to the 5-methyl, but the definitive proof is NOE (Nuclear Overhauser Effect) .[1][2]

    • NOE Experiment: Irradiate the Methyl group.

      • If 5-Methyl : You will see NOE enhancement on the Aryl protons (ortho positions).[1][2]

      • If 3-Methyl : You will see NOE enhancement on the Pyrazole-H (position 4, if ester is hydrolyzed/decarboxylated) or no interaction with the aryl ring.[1]

References

  • Regioselectivity of Knorr Synthesis

    • Title: Regioselectivity in the Synthesis of 1-Aryl-5-methyl-1H-pyrazole-4-carboxylic Acid Esters.[1][2][5][6]

    • Context: Confirms that reaction of arylhydrazines with ethyl ethoxymethyleneacetoacetate yields the 5-methyl isomer.[1][2]

    • Source: (General reference for Knorr regiochemistry).[1][2]

  • Hydrazinolysis Optimization

    • Title: Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.[1][2][3][7]

    • Context: Describes the synthesis of 1-phenyl-5-methyl analogs and the necessity of hydrazine excess.
    • Source:[1][2]

  • General Pyrazole Methodologies

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[1][2][8][9]

    • Context: Reviews modern catalysts and conditions for optimizing pyrazole yields.
    • Source:[1][2]

(Note: While specific melting points for the 4-bromo derivative are proprietary or scattered in patent literature, the protocols above are standard validated methodologies for the 1-aryl-5-methyl-4-carbohydrazide scaffold.)

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carbohydrazides

Topic: Troubleshooting Purification Challenges of Pyrazole Carbohydrazide Compounds Role: Senior Application Scientist Status: Active Version: 2.4 (Current) Introduction: The Polarity Paradox Welcome. If you are accessin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges of Pyrazole Carbohydrazide Compounds Role: Senior Application Scientist Status: Active Version: 2.4 (Current)

Introduction: The Polarity Paradox

Welcome. If you are accessing this guide, you are likely dealing with the "Polarity Paradox" characteristic of pyrazole carbohydrazides. These molecules possess a nitrogen-rich pyrazole core fused with a polar carbohydrazide tail (


).

The Challenge: These compounds often exhibit "brick dust" physical properties—high melting points and poor solubility in standard organic solvents (DCM, Toluene)—yet they retain enough polarity to streak aggressively on silica gel, making column chromatography a nightmare. Furthermore, the nucleophilic nature of the hydrazide moiety makes them prone to trapping impurities like hydrazine hydrate or forming unexpected cyclization byproducts.

This guide is structured to troubleshoot these specific failure points.

Module 1: Solubility & Recrystallization Protocols

Q: My product precipitates as an amorphous solid ("brick dust") and traps impurities. Standard recrystallization (EtOH) isn't working. What now?

Diagnosis: Rapid precipitation traps mother liquor impurities within the crystal lattice. Pyrazole carbohydrazides form strong intermolecular Hydrogen-bond networks (N-H


 O=C and N-H 

N), leading to high lattice energy and poor solubility.

The Fix: The "Disruptor" Solvent System You must introduce a solvent that competes for these H-bonds to slow down crystal growth.

Protocol: High-Temperature DMF/Ethanol Displacement

  • Dissolution: Suspend crude solid in minimal Dimethylformamide (DMF) . Heat to 80-90°C. DMF acts as a strong H-bond acceptor, breaking the intermolecular network.

  • Filtration: Perform a hot filtration immediately to remove inorganic salts (often carried over from drying agents like

    
     which get trapped in polar products).
    
  • Displacement: While maintaining heat (60°C), dropwise add Ethanol (EtOH) or Water until a persistent turbidity appears.

  • Crystal Growth: Remove heat. Wrap the flask in foil/towel to cool slowly to room temperature over 4-6 hours.

    • Why? Fast cooling re-traps impurities. Slow cooling allows the lattice to exclude the "wrong" molecules.

Solvent Selection Matrix:

Solvent SystemRoleBest For
DMF / Water Anti-solvent precipitationHighly insoluble "brick dust" solids.
EtOH / Ethyl Acetate Classic RecrystallizationCompounds with moderate lipophilicity (phenyl-substituted).
MeOH / Isopropanol Polarity GradientRemoving unreacted esters.

Module 2: Impurity Removal (Hydrazine & Isomers)

Q: I see a persistent "ghost peak" in my NMR/LCMS. Is it trapped Hydrazine?

Diagnosis: Excess hydrazine hydrate (


) is often used to drive the reaction to completion. It is sticky, toxic, and can co-crystallize with your product.

The Fix: Azeotropic Distillation & Chemical Scavenging

Method A: The Xylene Azeotrope (Physical) Do not rely on rotary evaporation alone. Hydrazine hydrate boils at ~114°C but sticks to polar surfaces.

  • Dissolve/suspend crude in Xylene or Toluene .

  • Rotary evaporate at 60°C.

  • Mechanism: Xylene forms a positive azeotrope with hydrazine/water, effectively "carrying" it out of the solid matrix [1].

Method B: The Water Crash (Solubility) If your product is water-insoluble:

  • Pour the reaction mixture into ice-cold water.

  • Stir vigorously for 30 minutes.

  • Filter.[1][2]

  • Critical Step: Wash the filter cake with Diethyl Ether .

    • Why? Hydrazine is miscible in ether; most polar pyrazole carbohydrazides are not. This washes away surface-bound hydrazine [2].

Q: I have two spots on TLC with identical Mass (LCMS). Are these Regioisomers?

Diagnosis: Yes. N-alkylation of pyrazoles or condensation of hydrazines with unsymmetrical 1,3-diketones often yields N1 and N2 regioisomers . These have identical masses but distinct polarities and biological activities.

The Fix: Identification & Separation

  • Identification (NOESY NMR):

    • You cannot rely on 1H NMR integration alone.

    • Run a 2D NOESY experiment. Look for spatial coupling (cross-peaks) between the N-methyl/alkyl group and the substituents on the pyrazole ring (e.g., a phenyl group at position 5).

    • Logic: The N1 isomer will show NOE correlations to the C5 substituent; the N2 isomer will not (due to distance) [3].

  • Separation Strategy:

    • Flash Chromatography: These isomers usually have

      
      . You need a shallow gradient (e.g., 0% 
      
      
      
      5% MeOH in DCM over 40 minutes).
    • Regioselective Synthesis (Prevention): Use fluorinated alcohols (e.g., TFE, HFIP) as solvents during synthesis.[3] These solvents hydrogen-bond to the diketone, altering the electronics and often favoring one isomer (N-methylpyrazole formation) [4].

Module 3: Chromatography Troubleshooting

Q: My compound "streaks" or "tails" badly on Silica columns, ruining separation.

Diagnosis: Silanol Interaction. The basic nitrogens in the pyrazole and hydrazide groups interact strongly with the acidic silanol (


) groups on the silica surface. This acts like a secondary retention mechanism, causing peak broadening (tailing).

The Fix: Amine Deactivation

Protocol: The "Pre-Wash" Technique

  • Column Pre-treatment: Before loading your sample, flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Eluent Modifier: Add 0.1% to 0.5% TEA or 1% Ammonia in Methanol to your mobile phase.

    • Mechanism:[4][5][6][7][8] TEA is a stronger base than your pyrazole. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute based solely on polarity, not acid-base chemistry [5].

Alternative: Switch Stationary Phase If TEA is incompatible with your downstream steps, switch to Neutral Alumina . Alumina lacks the acidic protons of silica and resolves basic heterocycles with sharper peak shapes.

Visual Workflow: Purification Decision Tree

The following diagram illustrates the logical flow for selecting the correct purification method based on your compound's behavior.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Check: Dissolves in hot EtOH? Start->SolubilityCheck Recryst Recrystallization (EtOH or EtOAc) SolubilityCheck->Recryst Yes BrickDust Brick Dust Protocol (DMF + Hot Filtration) SolubilityCheck->BrickDust No (Insoluble) ImpurityCheck Impurity Check: Hydrazine or Isomers? Recryst->ImpurityCheck BrickDust->ImpurityCheck Hydrazine Hydrazine Removal: Azeotrope (Xylene) or Ether Wash ImpurityCheck->Hydrazine Hydrazine Isomers Regioisomer Issue: Run NOESY NMR -> Flash Column (DCM/MeOH) ImpurityCheck->Isomers Isomers Final Pure Pyrazole Carbohydrazide ImpurityCheck->Final Clean Hydrazine->Final Tailing Tailing on Silica? Isomers->Tailing Deactivation Add 1% Et3N to Eluent or use Alumina Tailing->Deactivation Yes Tailing->Final No Deactivation->Final

Caption: Decision matrix for purification based on solubility and impurity profile. Blue nodes indicate specific chemical treatments; Green nodes indicate standard purification success.

Module 4: HPLC Analysis of Polar Hydrazides

Q: I cannot retain my compound on C18 HPLC (elutes at void volume).

Diagnosis: Standard C18 columns are hydrophobic. Pyrazole carbohydrazides are highly polar. They do not interact with the C18 chains and elute immediately (t0).

The Fix: HILIC or Aqueous-Stable Phases

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Use a bare silica or amide-bonded column.

    • Mobile Phase: High organic (90% Acetonitrile)

      
       Low organic.
      
    • Mechanism:[4][5][6][7][8][9] Water forms a layer on the silica surface. Your polar analyte partitions into this water layer. This is "reverse" elution order compared to C18 [6].

  • "Aqua" or "Polar-Embedded" C18:

    • Standard C18 chains "collapse" (fold onto themselves) in 100% water, losing surface area.

    • Use columns designated as "AQ" (Aqueous). These have polar groups near the silica surface that prevent chain collapse, allowing you to run 100% aqueous buffer to retain your polar hydrazide [7].

References

  • Removal of Hydrazine Hydrate: ResearchGate Discussion on Azeotropic Removal. Link

  • Hydrazine Solubility & Washing: Organic Syntheses, Coll. Vol. 6, p.10; Vol. 50, p.102. (Demonstrates ethanol/ether washing techniques). Link

  • Regioisomer Identification (NOESY): Inorganica Chimica Acta, 367 (2011) 35–43. "Preparation, separation and characterization of two pyrazolic regioisomers." Link

  • Regioselectivity in Pyrazole Synthesis: Journal of Heterocyclic Chemistry, "Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols." Link

  • Silica Deactivation: ResearchGate, "How can I purify a pyrazole compound... without using a silica column?" (Discussion on TEA usage). Link

  • HILIC for Polar Compounds: Waters Corporation, "Improving, Retaining, and Separating Polar Compounds." Link

  • Phase Collapse in C18: LCGC International, "HPLC Analysis of Very Polar Compounds." Link

Sources

Troubleshooting

Side reactions in pyrazole synthesis from hydrazine derivatives

Current Status: Operational | Topic: Hydrazine-Based Cyclocondensation | Level: Senior Scientist Mission Statement Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the specific failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Hydrazine-Based Cyclocondensation | Level: Senior Scientist

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. This guide addresses the specific failure modes encountered when condensing hydrazine derivatives with 1,3-dicarbonyls (and equivalents like enaminones). Our goal is to move beyond "low yield" and diagnose the specific mechanistic bottleneck—whether it be regiochemical scrambling, azine oligomerization, or arrested dehydration.

Knowledge Base Module 1: The Regioselectivity Crisis

Symptom: 1H NMR shows two sets of signals; product is an inseparable mixture of isomers.

The Root Cause

When using a substituted hydrazine (


) and an unsymmetrical 1,3-diketone (

), two isomers are possible.[1][2] The ratio depends on which nitrogen atom attacks which carbonyl first.
  • Electronic Control: The

    
     group is generally more nucleophilic, but the 
    
    
    
    nitrogen can be activated or deactivated by the R group.
  • Steric Control: Bulky groups on the hydrazine or the diketone will direct the initial attack to the least hindered site.

Diagnostic Workflow

Use the following logic to predict and control your isomer ratio.

Regioselectivity start Substituted Hydrazine + Unsymmetrical Diketone cond Reaction Conditions? start->cond neutral Neutral/Basic Conditions cond->neutral Standard acid Acidic Conditions (HCl/AcOH) cond->acid Catalytic Acid fluor Solvent Switch: TFE or HFIP cond->fluor Advanced Optimization mech_n NH2 is most nucleophilic Attacks most electrophilic C=O neutral->mech_n mech_a Protonation of C=O NH-R attacks least hindered C=O acid->mech_a result_n Major Isomer A (Kinetic Control) mech_n->result_n result_a Major Isomer B (Thermodynamic/Steric Control) mech_a->result_a fluor_res Enhanced Regioselectivity (H-Bonding Activation) fluor->fluor_res

Caption: Decision tree for regioselectivity control. Switching between acidic and neutral media often inverts the major isomer.

Troubleshooting Protocol: Isomer Rescue

If you are observing a 50:50 or 60:40 mixture, attempting column chromatography is often futile.

  • Switch Solvents (The "Magic Bullet"): Replace ethanol/methanol with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These fluorinated solvents are strong hydrogen-bond donors. They selectively activate the carbonyls and stabilize specific transition states, often boosting regioselectivity to >95:5 [1].

  • The pH Switch: If running in ethanol/reflux gives Isomer A, repeat the reaction in Acetic Acid or Ethanol + HCl . This changes the mechanism from nucleophile-driven to electrophile-activation-driven [2].

Knowledge Base Module 2: The "Sticky Solid" (Azine Formation)

Symptom: Product precipitates as an amorphous, insoluble solid or sticky gum. Mass spec shows a dimer mass (


).
The Root Cause

Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a new molecule of diketone. This forms an Azine (linear oligomer).

  • Risk Factor: High concentration of diketone relative to hydrazine.

  • Risk Factor: Poor mixing (local excess of diketone).

Data: Stoichiometry Impact
VariablePyrazole Formation (Desired)Azine Formation (Undesired)
Hydrazine Conc. Excess (1.1 - 1.5 eq)Limiting (< 1.0 eq)
Addition Order Add Diketone TO HydrazineAdd Hydrazine TO Diketone
Temperature High (favors cyclization entropy)Low (favors kinetic intermolecular attack)
Correction Protocol: Inverse Addition
  • Dissolve the hydrazine salt (or hydrate) in the solvent first.

  • Heat the hydrazine solution to reflux.

  • Add the 1,3-dicarbonyl dropwise (slow addition) to the hot hydrazine solution.

    • Why: This ensures that every molecule of diketone entering the flask encounters a vast excess of hydrazine, statistically forcing the intramolecular cyclization over the intermolecular dimerization [3].

Knowledge Base Module 3: The "Hidden Hydroxy" Intermediate

Symptom: Yield is good, but NMR shows a "messy" aliphatic region. Mass spec shows M+18 peak. Product melts over a broad range.

The Root Cause

The reaction has stalled at the 5-Hydroxy-2-pyrazoline stage. The final step of the Knorr synthesis is a dehydration (loss of water) to aromatize the ring. In electron-rich or sterically crowded systems, this water elimination is slow and does not happen spontaneously at reflux.

DehydrationFailure diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + RNHNH2 hydrazine Hydrazine hydrazine->hydrazone hydroxy 5-Hydroxy-pyrazoline (STALLED HERE) hydrazone->hydroxy Cyclization pyrazole Aromatic Pyrazole (Final Product) hydroxy->pyrazole - H2O (Requires Acid/Heat)

Caption: The "Stalled" Pathway. The 5-hydroxy intermediate is stable and often isolated by mistake.

Correction Protocol: Forced Dehydration

Do not discard the "messy" product. It is likely the hydrated intermediate.

  • Acidic Workup: Dissolve the crude material in Ethanol with 5-10% HCl or H2SO4.

  • Reflux: Heat for 1-2 hours.

  • Check: The aliphatic signals in NMR (approx 3-5 ppm) should disappear, replaced by clean aromatic signals.

  • Alternative: If the substrate is acid-sensitive, dissolve in DCM and treat with Trifluoroacetic Anhydride (TFAA) and Pyridine to force dehydration [4].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • The Reaction between Hydrazines and β-Dicarbonyl Compounds: Proposal for a Mechanism. Source: Canadian Journal of Chemistry. URL:[Link]

  • Structure, Synthesis and Application of Azines: A Historical Perspective. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Optimization

Optimization of reaction conditions for pyrazole synthesis

Current Status: Operational | Ticket Priority: High Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Introduction: The "Center" Philosophy Welcome to the Pyrazole Synthesis Technical Support Center. As...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High
Subject: Optimization of Reaction Conditions for Pyrazole Synthesis

Introduction: The "Center" Philosophy

Welcome to the Pyrazole Synthesis Technical Support Center. As Senior Application Scientists, we understand that pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis) or 1,3-dipolar cycloadditions—is deceptively simple.[1]

In practice, it is a minefield of regioselectivity issues (1,3- vs. 1,5-isomers), stalled dehydration intermediates, and purification bottlenecks.[1] This guide is not a textbook; it is a troubleshooting engine designed to unblock your workflow using causality-based logic and field-proven protocols.

Module 1: The Regioselectivity Crisis (1,3- vs 1,5-Isomers)

User Issue: "I am obtaining an inseparable mixture of regioisomers. How do I force the reaction toward a single isomer?"

Root Cause Analysis

In the condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl, the major isomer is determined by the initial nucleophilic attack. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. However, subtle factors like solvent polarity (protic vs. fluorinated) and pH can invert this selectivity.[1]

Troubleshooting Protocol

1. The Fluorinated Solvent Switch (The "Deng-Mani" Protocol) Standard ethanol reflux often fails to discriminate between carbonyls. Switching to fluorinated alcohols can lock regioselectivity by activating specific carbonyls via hydrogen bonding.

  • Logic: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors.[1] They coordinate to the dicarbonyl oxygen, enhancing electrophilicity and guiding the hydrazine attack.

  • Protocol:

    • Dissolve 1,3-dicarbonyl (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) .

    • Add hydrazine (1.1 equiv).[1]

    • Critical Step: If the reaction is sluggish, add 10 mol% TFA (Trifluoroacetic acid) .

    • Stir at room temperature (or mild heat 40°C).

    • Result: Preferential formation of 1,3,5-substituted pyrazoles with high regiocontrol [1].[1][2]

2. Steric vs. Electronic Control Map Use the following logic gate to select your conditions:

RegioselectivityLogic Start START: Unsymmetrical 1,3-Dicarbonyl CheckSub Check Substrate Nature Start->CheckSub Branch1 Electron-Deficient Hydrazine (e.g., Aryl-NHNH2) CheckSub->Branch1 Substrate A Branch2 Alkyl Hydrazine (e.g., Me-NHNH2) CheckSub->Branch2 Substrate B Solvent1 Use TFE or HFIP + TFA (Acid Catalysis) Branch1->Solvent1 Maximize Selectivity Solvent2 Use Ethanol/Acetic Acid (Standard Knorr) Branch2->Solvent2 Standard Route Outcome1 High Regioselectivity (Kinetic Control) Solvent1->Outcome1 Outcome2 Thermodynamic Mixture (Likely requires chromatography) Solvent2->Outcome2

Figure 1: Decision matrix for solvent selection based on hydrazine electronics to maximize regioselectivity.

Module 2: Stalled Reactions & Yield Optimization

User Issue: "My LC-MS shows the mass of the intermediate (hydrazone or hydroxypyrazoline), but it won't convert to the final pyrazole."

Root Cause Analysis

The Knorr synthesis proceeds in two steps:[3][4] (1) Imine formation (fast) and (2) Cyclization/Dehydration (slow/rate-determining).[1] If the reaction stalls, the system lacks the energy or proton source to eliminate the water molecule from the 5-hydroxypyrazoline intermediate [2].

Troubleshooting Protocol

1. Microwave Irradiation (The "420W" Standard) Dielectric heating is superior to convective heating for the dehydration step.

  • Optimized Parameters:

    • Power: 420 W (Fixed power is more reproducible than temperature ramping for this specific dehydration) [3].[1]

    • Time: 5–10 minutes.

    • Vessel: Sealed pressure vial.

    • Solvent: Ethanol (high microwave absorbance) or Solvent-Free (if liquid reactants).[1]

2. Data: Conventional vs. Microwave Yields

ParameterConventional RefluxMicrowave Assisted (420W)
Time 7 – 12 Hours5 – 15 Minutes
Yield 59 – 71%83 – 98%
Purity Requires ColumnOften Filtration Only
Energy High (Prolonged Reflux)Low (Short Burst)

Table 1: Comparison of reaction efficiency based on kinetic studies [3].

Module 3: Green Chemistry & Aqueous Protocols

User Issue: "I need to scale up, but I cannot use chlorinated solvents or excessive chromatography."

Root Cause Analysis

Organic solvents are often unnecessary for pyrazole synthesis because the hydrophobic effect can accelerate the reaction "on water." The reactants form an emulsion where the interface acts as a micro-reactor.

Troubleshooting Protocol

1. "On-Water" Synthesis with Surfactants Using water as the solvent with a phase-transfer catalyst or surfactant can drive the reaction to completion and precipitate the product for easy filtration.

  • Protocol:

    • Mix 1,3-dicarbonyl and hydrazine in Water (H₂O) .

    • Add 10 mol% CTAB (Cetyltrimethylammonium bromide) or use Semicarbazide HCl as a hydrazine alternative [4].[1]

    • Stir vigorously at Room Temp or 60°C.

    • Workup: The pyrazole product is typically insoluble in water and will precipitate. Filter and wash with cold water/ethanol.

Module 4: Workflow Visualization

The following diagram illustrates the complete troubleshooting workflow for a failed or low-yielding pyrazole synthesis.

TroubleshootingFlow Input Reaction Stalled or Low Yield CheckInter Check LCMS for Intermediate Mass? Input->CheckInter YesInter Intermediate Present (Dehydration Failed) CheckInter->YesInter Yes NoInter No Product/Start Mat. (Imine formation failed) CheckInter->NoInter No Action1 Add Acid Catalyst (AcOH or TFA) YesInter->Action1 Step 1 Action3 Switch Solvent (TFE or HFIP) NoInter->Action3 Activate Carbonyl Action2 Apply Microwave (420W, 10 min) Action1->Action2 If fails

Figure 2: Step-by-step troubleshooting workflow for stalled pyrazole synthesis reactions.[1]

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008).[1][5] Demonstrates the use of fluorinated solvents (TFE) to control regiochemistry.[6] Link[1]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering. (2022).[1][5][7] Detailed kinetic study on the rate-determining dehydration step.[7] Link

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives. Molecules. (2010).[1] Provides specific power settings (420W) and yield comparisons. Link

  • “On water” synthesis of N-unsubstituted pyrazoles. Green Chemistry. (2011).[1][8] Validates aqueous protocols and surfactant-free conditions. Link

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Status: Operational | Ticket Priority: High | Topic: Solvent-Controlled Regioselectivity Module 1: The Diagnostic (Mechanistic Troubleshooting) User Query: "I am condensing methylhydrazine with an unsymmetrical 1,3-diket...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Solvent-Controlled Regioselectivity

Module 1: The Diagnostic (Mechanistic Troubleshooting)

User Query: "I am condensing methylhydrazine with an unsymmetrical 1,3-diketone in ethanol. I consistently get a 60:40 mixture of isomers. How do I force the reaction toward a single regioisomer?"

Technical Insight: The formation of regioisomers (1,3- vs. 1,5-disubstituted pyrazoles) is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyl carbons of the 1,3-diketone. In standard protic solvents like ethanol (EtOH), this competition is often dominated by steric hindrance and electronic density , leading to thermodynamic mixtures.

To resolve this, you must move beyond simple polarity and leverage Hydrogen Bond Donating (HBD) acidity.

Root Cause Analysis: The "Solvent Trap"
  • Ethanol (Standard Protocol): Acts as a general proton shuttle. It stabilizes the reaction intermediates but does not strongly discriminate between the two carbonyls. The result is often a mixture dictated by the inherent reactivity of the substrate (electronic control).

  • The Solution (Fluorinated Solvents): Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) are strong H-bond donors (high

    
     value) but poor nucleophiles. They activate carbonyls via strong hydrogen bonding, often reversing the selectivity observed in ethanol by stabilizing specific charged transition states or favoring the attack at the more coordinated carbonyl.
    
Module 2: Decision Matrix & Workflow

Visualizing the Solvent Switch: The following decision tree illustrates the logical flow for optimizing your reaction conditions based on observed selectivity.

PyrazoleWorkflow Start Start: Condensation Reaction (R-NHNH2 + 1,3-Diketone) SolventChoice Current Solvent System? Start->SolventChoice Ethanol Ethanol (EtOH) / MeOH SolventChoice->Ethanol Standard Result Analyze Regioisomeric Ratio (RR) Ethanol->Result GoodRR RR > 95:5 (Success) Result->GoodRR Satisfactory PoorRR RR < 80:20 (Mixture) Result->PoorRR Unsatisfactory MechCheck Mechanistic Intervention: Switch to Fluorinated Alcohol PoorRR->MechCheck HFIP Use HFIP (Hexafluoroisopropanol) High H-Bond Donor (alpha = 1.96) MechCheck->HFIP Outcome Reversed/Enhanced Selectivity (Often favors 1,5-isomer) HFIP->Outcome

Figure 1: Troubleshooting workflow for pyrazole regioselectivity. Switching from EtOH to HFIP is the primary intervention for poor isomeric ratios.

Module 3: Experimental Protocols
Method A: Standard Synthesis (Baseline)

Use this to establish the intrinsic selectivity of your substrate.

  • Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in absolute Ethanol (5 mL/mmol).

  • Addition: Cool to 0°C. Add substituted hydrazine (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Note: If conversion is low, reflux for 1 hour.

  • Workup: Evaporate solvent under reduced pressure. Analyze crude by 1H NMR to determine the Regioisomeric Ratio (RR).

Method B: HFIP-Directed Synthesis (The "Fix")

Use this to reverse regioselectivity or resolve mixtures.

  • Preparation: In a fume hood, dissolve the 1,3-diketone (1.0 equiv) in HFIP (3–5 mL/mmol).

    • Safety Alert: HFIP is volatile and corrosive to eyes. Use proper PPE.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at RT.

    • Observation: The reaction is often faster in HFIP due to carbonyl activation.

  • Monitoring: Stir at RT for 30–60 minutes. Monitor by TLC/LCMS.

  • Workup:

    • HFIP can be recovered by rotary evaporation (bp 58°C) and reused.

    • The residue is often pure enough for recrystallization, bypassing chromatography.

Module 4: Comparative Data (Solvent Parameters)

The table below correlates the solvent's physical properties with its ability to influence selectivity. Note the drastic difference in the


 (alpha)  parameter, which measures Hydrogen Bond Donating ability.
SolventDielectric Constant (

)
H-Bond Donor (

)
H-Bond Acceptor (

)
Typical Effect on Selectivity
Ethanol 24.50.830.77Thermodynamic Mixture
Methanol 32.70.930.62Similar to EtOH
TFE (Trifluoroethanol)26.71.510.00Moderate Shift
HFIP (Hexafluoroisopropanol)16.71.96 0.00Strong/Reversed Selectivity

Data Interpretation: HFIP has a lower dielectric constant than Ethanol but a significantly higher


 value. This indicates that specific solvation (H-bonding) , not general polarity, is the driver for regiocontrol [1].
Module 5: Frequently Asked Questions (FAQs)

Q1: Why does HFIP reverse the regioselectivity compared to Ethanol? A: In Ethanol, the hydrazine attacks the most electrophilic carbonyl based on ground-state electronics. HFIP, being a potent H-bond donor, coordinates strongly to the carbonyl oxygens. This coordination can be selective (activating one carbonyl over the other based on basicity) or stabilize the transition state of the less favored pathway (e.g., formation of the 5-hydroxy-2-pyrazoline intermediate), effectively lowering the activation energy for the "anti-electronic" product [1, 2].

Q2: HFIP is expensive. Can I use a mixture of HFIP and DCM? A: Diluting HFIP significantly reduces its effectiveness. The solvent effects in pyrazole synthesis are cooperative and rely on the bulk solvent structure. However, TFE (Trifluoroethanol) is a cheaper alternative that often provides a "middle ground" improvement in selectivity [1].

Q3: My product is an oil in HFIP. How do I isolate it? A: HFIP is highly volatile (bp 58°C). Simply evaporate it under reduced pressure. Because HFIP synthesis often yields high regiopurity (>95:5), the crude oil can frequently be crystallized from hexanes or ether/pentane mixtures without column chromatography.

References
  • Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[1]

  • Elguero, J., et al. (2002). "Pyrazoles."[1][2][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry II.

  • Nair, V., et al. (2021). "Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation." Royal Society of Chemistry Advances.

Sources

Optimization

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Pyrazoles

Core Directive & Executive Summary The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) at the C4 position of pyrazoles. However, yields often fluctuate wildly due to three silent k...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) at the C4 position of pyrazoles. However, yields often fluctuate wildly due to three silent killers: moisture-induced reagent degradation , poor substrate nucleophilicity (electron-deficient rings), and incomplete hydrolysis of the iminium intermediate.

This guide moves beyond standard textbook procedures to address the specific physicochemical challenges of pyrazole substrates.

The Mechanism: Understanding the Failure Points

To troubleshoot, one must visualize the "Invisible" intermediates. The reaction proceeds through an electrophilic aromatic substitution (EAS) followed by a critical hydrolysis step.

Figure 1: Mechanistic Pathway & Critical Control Points

VilsmeierMechanism DMF DMF VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VH_Reagent 0°C Exothermic POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Salt (Water Soluble) VH_Reagent->Intermediate + Pyrazole Heat (60-90°C) Pyrazole Pyrazole Substrate (Electron Rich) Pyrazole->Intermediate Hydrolysis Hydrolysis (pH Dependent) Intermediate->Hydrolysis Add NaOAc/H2O Product 4-Formylpyrazole Hydrolysis->Product Final Isolation Moisture FAILURE 1: Moisture hydrolyzes reagent to DMF + HCl Moisture->VH_Reagent EWG FAILURE 2: EWG on Pyrazole prevents attack EWG->Intermediate pH_Fail FAILURE 3: Acidic workup leaves product as salt pH_Fail->Product

Caption: The Vilsmeier-Haack pathway showing the three primary failure modes: Reagent hydrolysis, Substrate deactivation, and Workup pH failure.

Standardized "Self-Validating" Protocol

This protocol includes checkpoints to validate success during the reaction, not just at the end.

Reagents:

  • Substrate: 1.0 equiv

  • POCl3: 3.0 - 5.0 equiv (Excess drives kinetics for pyrazoles)

  • DMF: 5.0 - 10.0 equiv (Acts as solvent and reagent)

Step-by-Step Workflow:

  • Reagent Formation (The "Engine"):

    • Cool anhydrous DMF to 0°C under Argon.

    • Add POCl3 dropwise. Checkpoint: Ensure a white/yellowish solid or viscous suspension forms. If the solution remains clear and runny, your DMF may be wet, or the temperature is too high.

    • Stir at 0°C for 30 mins to ensure complete formation of the Chloroiminium ion.

  • Substrate Addition:

    • Dissolve the pyrazole in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.

    • Critical: Allow to warm to Room Temp (RT), then heat to 60–80°C . Pyrazoles are less reactive than pyrroles; heat is usually mandatory.

  • Reaction Monitoring:

    • Monitor by TLC.[1][2] Note: The intermediate is an iminium salt.[3][4] It may stick to the baseline or streak. To check progress properly, take a mini-aliquot, quench with sat. NaOAc in a vial, extract with EtOAc, and then spot on TLC.

  • The "Reverse Quench" (Safety & Yield):

    • Pour the hot reaction mixture slowly into crushed ice containing Sodium Acetate (3-4 equiv) .

    • Why Acetate? It buffers the solution.[3] Strong acidic quench (just water) generates HCl/H3PO4, keeping the pyrazole protonated and water-soluble (yield loss). Strong base (NaOH) can degrade sensitive functional groups.

    • Stir for 1-2 hours. The iminium salt hydrolysis is not instantaneous .

Troubleshooting Guide (FAQ)

Category A: Low Yield / No Reaction

Q1: I see no product on TLC, just starting material. What is wrong?

  • Diagnosis: The pyrazole ring is likely deactivated by Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3, -Cl) or the Vilsmeier reagent was destroyed by moisture.

  • Solution:

    • Moisture Control: Ensure DMF is anhydrous (<0.05% water). POCl3 must be distilled if old.

    • Force Conditions: Increase POCl3 to 10-12 equiv and temperature to 90-100°C.

    • Microwave Assistance: Microwave irradiation (MW) has been proven to accelerate formylation of deactivated pyrazoles significantly (see Table 1).

Q2: My pyrazole has an N-H (unsubstituted nitrogen). The reaction is messy.

  • Diagnosis: N-H pyrazoles are problematic. The Vilsmeier reagent can attack the Nitrogen first, or the N-H proton can interfere with the iminium formation.

  • Solution:

    • Protect the Nitrogen: Methylate or benzylate the N1 position before formylation.

    • Transient Protection: If N-H is required in the final product, use 2.5 equiv of POCl3. The first equiv may transiently formylate the Nitrogen, which hydrolyzes off during the basic workup, leaving the C4-formyl group intact.

Category B: Workup & Isolation Issues

Q3: The reaction looked good on TLC, but I recovered nothing after extraction.

  • Diagnosis: pH failure. The iminium intermediate hydrolyzes to the aldehyde, but pyrazoles are basic. In the acidic byproduct mixture (HCl + H3PO4), the pyrazole-aldehyde is protonated (pyridinium-like salt) and stays in the aqueous layer.

  • Solution:

    • Adjust the aqueous layer pH to 8–9 using saturated Na2CO3 or NaOH before extraction.

    • Check: If the product is amphoteric (contains -COOH or -OH), avoid high pH; stick to pH 7 (Sodium Acetate buffer).

Q4: The reaction mixture solidified into a "rock" during heating.

  • Diagnosis: The Vilsmeier salt (intermediate) precipitated out, stopping the stirring and heat transfer.

  • Solution:

    • Use a co-solvent like 1,2-Dichloroethane (DCE) or increase the amount of DMF significantly to keep the salt solubilized.

Data Summary: Optimization Parameters

The following table summarizes optimization strategies for difficult substrates (e.g., 1,3-diphenyl-1H-pyrazole derivatives).

ParameterStandard ConditionOptimized for Deactivated RingsMicrowave (MW) Condition
Reagent Ratio (Substrate:POCl3:DMF)1 : 3 : 51 : 10 : 101 : 3 : 2
Temperature 60–70°C90–120°C90°C
Time 4–6 Hours12–24 Hours5–15 Minutes
Typical Yield 40–60%70–85%85–95%
Key Advantage Simple setupOvercomes electronic deactivationRapid, cleaner profile

Visual Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield / Failure CheckTLC Check TLC of Reaction Mix (Mini-workup required) Start->CheckTLC Result1 Only Starting Material CheckTLC->Result1 Result2 New Spot Visible CheckTLC->Result2 Result3 Messy / Many Spots CheckTLC->Result3 Action1 Reagent Failure or Deactivated Ring Result1->Action1 Action2 Workup Issue Result2->Action2 Action3 Decomposition / N-H Interference Result3->Action3 Sol1 1. Dry DMF/Distill POCl3 2. Increase Temp (>90°C) 3. Try Microwave Action1->Sol1 Sol2 1. Check pH of aqueous layer (Must be >8) 2. Extend hydrolysis time (warm to 50°C) Action2->Sol2 Sol3 1. Protect N-H (Methyl/Benzyl) 2. Lower Temp, longer time Action3->Sol3

Caption: Diagnostic flowchart for isolating the root cause of Vilsmeier-Haack failures.

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L., Czakó, B. Elsevier, 2005. (Standard reference for mechanism and general scope).
  • Vilsmeier-Haack Reaction of Pyrazoles.Journal of Heterocyclic Chemistry. (Provides specific insights into the reactivity of the pyrazole nucleus).
  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate/Journal of Chemical Research.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.

  • Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molinstitute / MDPI, 2020.

Sources

Troubleshooting

How to control regioselectivity in unsymmetrical 1,3-diketone reactions

This technical guide addresses the regiochemical challenges inherent to unsymmetrical 1,3-diketones ( ). It is structured as a troubleshooting and optimization resource for medicinal chemists and process engineers.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regiochemical challenges inherent to unsymmetrical 1,3-diketones (


). It is structured as a troubleshooting and optimization resource for medicinal chemists and process engineers.

Subject: Controlling Regioselectivity in Cyclocondensation and Alkylation of Unsymmetrical 1,3-Diketones Applicable Substrates:


-diketones, 

-ketoesters,

-enaminones. Core Challenge: The "Ambident Electrophile" problem (C1 vs. C3 attack) and the "Ambident Nucleophile" problem (C- vs. O-alkylation).

Module 1: Heterocycle Synthesis (Pyrazoles & Isoxazoles)

The Knorr pyrazole synthesis and Claisen isoxazole synthesis are governed by the interplay between the nucleophilicity of the dinucleophile (hydrazine/hydroxylamine) and the electrophilicity of the 1,3-diketone carbonyls.

📉 Workflow Visualization: Pyrazole Regiochemistry

The following decision tree illustrates the mechanistic divergence based on reaction conditions and substrate electronics.

PyrazoleRegio Start Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Reagent Substituted Hydrazine (NH2-NH-R3) Start->Reagent Cond_Acid Condition: Acidic (HCl/AcOH) Reagent->Cond_Acid Protonation Cond_Base Condition: Neutral/Basic (Free base) Reagent->Cond_Base Direct Attack Mech_K Kinetic Control (Attack at most electrophilic C) Cond_Acid->Mech_K Mech_T Thermodynamic Control (Reversible hydrazone formation) Cond_Base->Mech_T Prod_A Isomer A (Usually 1,3-disubstituted) Mech_K->Prod_A NH2 attacks R1(EWG) Prod_B Isomer B (Usually 1,5-disubstituted) Mech_T->Prod_B Equilibrium Shift

Caption: Decision matrix for pyrazole synthesis. Acidic conditions typically favor kinetic attack at the most electron-deficient carbonyl, while neutral conditions may allow thermodynamic equilibration.

🔧 Troubleshooting Guide: Pyrazoles & Isoxazoles
Q1: I am obtaining a 1:1 mixture of pyrazole regioisomers. How do I force selectivity?

Diagnosis: The electrophilicity difference between Carbonyl A and Carbonyl B is insufficient, or the reaction is under thermodynamic control where both isomers equilibrate.

Corrective Protocol:

  • Switch to Enaminones: Convert the 1,3-diketone to a

    
    -enaminone (
    
    
    
    ) using DMF-DMA. The hydrazine will exclusively attack the carbon attached to the nitrogen leaving group first, guaranteeing regioselectivity [1].
  • Modulate pH (The Salt Effect):

    • Acidic (HCl): Protonation activates the carbonyls. The terminal

      
       of the hydrazine (more nucleophilic) attacks the more electron-deficient carbonyl (e.g., the one adjacent to a 
      
      
      
      group).[1]
    • Neutral/Basic: The reaction may become reversible.[2] If

      
       is bulky (e.g., 
      
      
      
      ), the hydrazine may attack the less hindered carbonyl (
      
      
      ) to minimize steric strain in the tetrahedral intermediate.
  • Solvent Switch: Change from protic (EtOH) to aprotic polar (DMA/THF). Protic solvents stabilize charged intermediates, potentially lowering the energy barrier for the "wrong" isomer [2].

Q2: My fluorinated diketone (

) is giving the "inverse" isomer expected from electronic arguments.

Diagnosis: Anomalous behavior of fluoroalkyl groups. While


 makes the adjacent carbonyl highly electrophilic, it also stabilizes hydrates (gem-diols) in solution, rendering that carbon inactive towards nucleophilic attack under certain conditions.

Technical Insight:

  • Standard Expectation: Nucleophilic

    
     attacks 
    
    
    
    (most electrophilic)
    
    
    
    
    ends up at position 3 (1,3-isomer).
  • Observed Reality: In the presence of free hydrazine (base), the 1,5-isomer often dominates.[3]

  • Solution: Use Arylhydrazine Hydrochlorides . The acidic environment prevents hydrate stabilization and ensures the kinetic attack at the

    
     carbonyl, yielding the 1,3-isomer [3].
    
Q3: In Isoxazole synthesis, hydroxylamine gives the wrong regioisomer.

Diagnosis: Competitive nucleophilicity between the Nitrogen and Oxygen atoms of


.

Corrective Protocol:

  • Control the pH:

    • Basic (pH > 9):

      
       acts as the nucleophile. The Nitrogen (softer, more nucleophilic) attacks the harder/more electrophilic carbonyl.
      
    • Acidic (pH < 4):

      
       is the species. Attack is often directed by acid catalysis at the most basic carbonyl oxygen.
      
  • Use Regiospecific Precursors: Instead of 1,3-diketones, use

    
    -alkynic ketones. The addition of hydroxylamine to the triple bond is strictly controlled by Michael addition rules [4].
    

Module 2: Alkylation (C- vs. O-Selectivity)

When alkylating the central carbon (C2) of a 1,3-diketone, the enolate ion is an ambident nucleophile. O-alkylation (enol ether formation) is a common, often undesired, side reaction.

📊 Optimization Matrix: C- vs. O-Alkylation

The choice of solvent and base cation dictates the "tightness" of the ion pair, which controls the site of attack.

VariableConditions Favoring C-Alkylation (Target)Conditions Favoring O-Alkylation (Byproduct)Mechanistic Rationale
Solvent Protic / Non-Polar (Ethanol, Toluene, DCM)Polar Aprotic (DMSO, DMF, HMPA)Protic solvents H-bond to the enolate Oxygen, shielding it. Aprotic solvents leave the Oxygen "naked" and reactive [5].
Base Cation Small / Hard (

,

)
Large / Soft (

,

,

)

coordinates tightly with the Oxygen (chelation), blocking it. Large cations dissociate, freeing the Oxygen [6].
Electrophile Soft (Alkyl Iodides, Benzyl Bromides)Hard (Sulfonates, Silyl Chlorides, MOM-Cl)Hard-Soft Acid Base (HSAB) theory. C-site is softer; O-site is harder.
Additives NoneCrown Ethers (18-Crown-6)Crown ethers sequester the cation, creating a highly reactive "naked" enolate that attacks via the most electronegative atom (Oxygen).
📉 Workflow Visualization: Alkylation Pathway

Alkylation Enolate Enolate Formation (Ambident Nucleophile) Cond_C Conditions: 1. Li+ Base (LiH, LDA) 2. Non-polar/Protic Solvent 3. Soft Electrophile (R-I) Enolate->Cond_C Cond_O Conditions: 1. K+/Cs+ Base 2. Polar Aprotic (DMSO) 3. Hard Electrophile (R-OTs) Enolate->Cond_O Path_C Pathway A: C-Alkylation (Desired) Path_O Pathway B: O-Alkylation (Undesired) Mech_C Mechanism: Tight Ion Pair / Chelation (Oxygen Shielded) Cond_C->Mech_C Mech_O Mechanism: Solvent Separated Ion Pair (Naked Oxygen) Cond_O->Mech_O Mech_C->Path_C Mech_O->Path_O

Caption: Mechanistic divergence in enolate alkylation. Manipulating the cation-enolate interaction is the primary control lever.

🔧 Troubleshooting Guide: Alkylation
Q4: I cannot stop O-alkylation despite using Alkyl Iodides.

Diagnosis: Your solvent is likely too polar (e.g., DMF), or your counter-ion is too loose. Corrective Protocol:

  • Switch to Toluene/LiH: Generate the Lithium enolate in toluene. The Lithium cation will coordinate to the dicarbonyl oxygens, effectively "capping" them.

  • Phase Transfer Catalysis (PTC): If you must use a biphasic system, be cautious. Quaternary ammonium salts (

    
    ) often favor O-alkylation because the bulky cation cannot coordinate to the oxygen. Avoid PTC if C-alkylation is the goal; use specific chelation instead [6].
    
Q5: How does Fluorine substitution affect alkylation regioselectivity?

High-Level Insight: The degree of fluorination on the electrophile changes the mechanism.

  • Trifluoromethylation (

    
     sources):  predominantly C-selective .[4]
    
  • Monofluoromethylation (

    
     sources):  predominantly O-selective .[4]
    
  • Reasoning: This is attributed to the "Hardness" of the electrophile and the stability of the resulting radical vs. cationic intermediates [7].

References

  • Regioselective Synthesis of Pyrazoles from Enaminones

    • Source:Organic Letters, "Regioselective Synthesis of 1,3,5-Substituted Pyrazoles."[5]

    • Context: Use of enaminones as "masked" diketones to direct nucleophilic
  • Solvent Effects on Heterocycle Formation

    • Source:National Institutes of Health (NIH), "Multicomponent syntheses of pyrazoles."
    • Context: Discussion on how solvent polarity shifts the tautomeric equilibrium and nucleophilicity.
  • Fluorinated Diketone Regioselectivity

    • Source:ACS Omega, "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones."
    • Context: Detailed study on how hydrazine salts (HCl)
  • Isoxazole Synthesis via Cycloaddition

    • Source:Organic Chemistry Portal, "Isoxazole Synthesis."
    • Context: Methodologies using alkynes and nitrile oxides to bypass diketone regioselectivity issues.
  • C- vs O-Alkylation Mechanics

    • Source:Imperial College London, "Organic Synthesis Lecture Notes: Enolate Alkyl
    • Context: Fundamental breakdown of cation/solvent effects (Li+ vs K+) on ambident nucleophiles.
  • Solvent and Base Effects in Alkylation

    • Source:AIP Publishing, "Study the alkylation behavior of 1, 3-dicarbonyl systems."
    • Context: Experimental data comparing ACN/DCM (C-alkylation)
  • Fluorine Effect on C/O Selectivity

    • Source:ChemistryViews, "C- or O-Alkyl
    • Context: Research describing how the number of fluorine atoms in the alkylating agent shifts selectivity between C and O.[4]

Sources

Optimization

Green chemistry approaches for pyrazole derivative synthesis

Technical Support & Troubleshooting Center Status: Operational Current Focus: Sustainable Heterocycle Construction Audience: Medicinal Chemists, Process Engineers Introduction Welcome to the . Pyrazoles are privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Current Focus: Sustainable Heterocycle Construction Audience: Medicinal Chemists, Process Engineers

Introduction

Welcome to the . Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet traditional Knorr synthesis often relies on volatile organic solvents (VOCs) and toxic hydrazines. This guide provides validated, green alternatives using mechanochemistry , aqueous media , microwave irradiation , and Deep Eutectic Solvents (DES) .

Below you will find specific protocols and troubleshooting guides designed to resolve common failure modes in these green workflows.

Module 1: Mechanochemistry (Solvent-Free Synthesis)

Core Concept: Using mechanical energy (ball milling or grinding) to drive the condensation of 1,3-diketones or chalcones with hydrazines.[1] This eliminates solvent waste and often accelerates reaction kinetics via high local temperatures at impact sites.

Standard Protocol: Ball-Milling Knorr Synthesis
  • Load: Equimolar amounts of 1,3-diketone and hydrazine derivative into a stainless steel jar.

  • Grind: Add stainless steel balls (ball-to-reactant weight ratio ~10:1).

  • Run: Mill at 20–30 Hz for 10–60 minutes.

  • Workup: Wash the resulting powder with water to remove inorganic byproducts (if salts were used) and dry.

Troubleshooting Guide

Q: My reaction mixture turned into a sticky, amorphous paste (rheological change) and the milling stopped being effective. What happened? A: You have encountered a change in the glass transition temperature (


) of the mixture, common in organic eutectics.
  • The Fix: Implement Liquid-Assisted Grinding (LAG) . Add a catalytic amount of a "green" solvent (e.g., Ethanol or Ethyl Acetate,

    
    ).
    
  • Why: The small liquid volume acts as a lubricant and surface activator, preventing agglomeration and facilitating mass transfer without dissolving the bulk material [1].

Q: The reaction is incomplete despite long milling times. A: The energy input may be insufficient for the activation barrier.

  • The Fix: Introduce a solid acid catalyst like Silica-supported

    
      or Nano-ZnO . These act as abrasive grinding auxiliaries and Lewis acids to activate the carbonyl group [2].
    
Workflow Visualization: Mechanochemical Pathway

Mechanochemistry Start Reactants (1,3-Diketone + Hydrazine) Milling High-Speed Ball Milling Start->Milling Check State Check: Powder or Paste? Milling->Check LAG Add LAG Solvent (EtOH, 0.2 µL/mg) Check->LAG Sticky Paste (Failure) Product Solid Product (Wash & Dry) Check->Product Powder (Success) LAG->Milling Resume

Figure 1: Decision tree for managing rheological changes during mechanochemical synthesis.

Module 2: "On-Water" Synthesis

Core Concept: Reacting hydrophobic organic reactants in pure water. Contrary to intuition, insolubility is an advantage. The reaction accelerates at the organic-water interface due to "dangling" OH groups engaging in hydrogen bonding, a phenomenon known as the "On-Water" effect [3, 5].

Standard Protocol: Aqueous Heterocycle Formation
  • Suspend: Mix 1,3-diketone and hydrazine in distilled water (0.5 M concentration).

  • Stir: Vigorously stir at room temperature or mild heat (50°C).

  • Monitor: The mixture will likely remain heterogeneous.

  • Isolate: Filter the precipitated solid pyrazole product.

Troubleshooting Guide

Q: My reactants are floating as oil droplets and not reacting. Should I add a co-solvent (e.g., THF) to make it homogeneous? A: NO. Adding a co-solvent destroys the "On-Water" effect.

  • The Fix: Increase stirring speed to maximize the surface-area-to-volume ratio of the droplets.

  • Why: The reaction happens at the interface.[2] Homogenizing the solution forces the reaction into the bulk solvent, which is often slower than the interfacial process driven by hydrophobic acceleration [5].

Q: I need a catalyst, but most Lewis acids decompose in water. A: Use water-tolerant surfactant-type catalysts or nano-catalysts.

  • Recommendation: Nano-ZnO or Sulfated Polysaccharides . These stabilize the emulsion and provide acid catalysis sites at the interface without hydrolyzing [2].

Data: Solvent Efficiency Comparison
Solvent SystemReaction TimeYield (%)Green Metric (E-Factor)
Water (On-Water) 15–30 min92–98%Low (Best)
Ethanol (Reflux)2–4 hours85–90%Moderate
Acetic Acid (Glacial)3–5 hours75–85%High (Poor)
Toluene6–12 hours60–70%Very High

Module 3: Microwave-Assisted Organic Synthesis (MAOS)

Core Concept: Direct dielectric heating of polar reagents. This is particularly effective for pyrazole synthesis because ethanol and acetic acid (common solvents) couple efficiently with microwave energy, reducing reaction times from hours to minutes [4].

Troubleshooting Guide

Q: I am seeing charring or decomposition in the reaction vessel. A: You likely have "Thermal Runaway" due to the high polarity of the hydrazine/solvent mix.

  • The Fix: Use Simultaneous Cooling (Power ON, Air Cooling ON) or switch to a solvent with a lower loss tangent if possible. Alternatively, use a "Heat-Cool-Heat" pulsed program.

  • Why: Pyrazole formation is exothermic. Microwave energy + Exotherm can rapidly exceed the decomposition temperature of the hydrazine starting material.

Q: Can I use a domestic microwave? A: Absolutely not for reproducible chemistry.

  • Reason: Domestic ovens have standing waves (hot/cold spots) and lack temperature feedback control, leading to irreproducible yields and safety hazards (pressure buildup) [4].

Module 4: Deep Eutectic Solvents (DES)

Core Concept: Using a mixture of a hydrogen bond acceptor (e.g., Choline Chloride) and a donor (e.g., Urea or Glycerol) which forms a liquid at room temperature.[3][4][5] DES acts as both solvent and catalyst [6].[4]

Standard Protocol: Choline Chloride/Urea (Reline)
  • Prepare DES: Mix Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear liquid forms.

  • React: Add reactants to the DES and stir at 50–80°C.

  • Workup: Add water to the reaction mixture.

Troubleshooting Guide

Q: The reaction finished, but I cannot separate the product from the viscous DES. A: Exploit the hydrophilicity of the DES.

  • The Fix: Pour the reaction mixture into crushed ice/water.

  • Why: The DES (Choline Cl/Urea) is highly water-soluble. The organic pyrazole derivative is generally hydrophobic and will precipitate out immediately upon water addition. Filter the solid; the filtrate (water + DES) can often be evaporated to recycle the DES [6].

Workflow Visualization: DES Recycling Loop

DES_Workflow Mix Reactants + DES (Choline Cl : Urea) React Heat (50-80°C) Mix->React Quench Add Water (Anti-Solvent) React->Quench Filter Filtration Quench->Filter Product Solid Pyrazole (Product) Filter->Product Filtrate Filtrate (Water + DES) Filter->Filtrate Evap Evaporate Water Filtrate->Evap Recycle Recycled DES Evap->Recycle Recycle->Mix Reuse

Figure 2: Isolation and recycling strategy for Deep Eutectic Solvent synthesis.

References

  • Mechanochemical Synthesis & LAG: Zhang, Z., et al. (2013). "One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling." Clockss.

  • Nano-Catalysts & Green Methods: Girish, Y.R., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI.

  • On-Water Mechanism: Pradeep, T., et al. (2025). "Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets." Pradeep Research Group.

  • Microwave Synthesis: BenchChem Tech Support. (2025).[2][4][5][6][7][8][9] "Reducing reaction time for pyrazole synthesis with microwave assistance." BenchChem.[6]

  • Aqueous Synthesis Review: ResearchGate. (2025). "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." ResearchGate.[8]

  • Deep Eutectic Solvents: Abbott, A. P., et al. (2025).[4][5][9] "Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4-yl-thiazolidin-4-one derivatives."[3] Applied Chemical Engineering.

Sources

Troubleshooting

Microwave-assisted synthesis of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Topic: Microwave-assisted synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Ticket ID: MW-PYR-005 Status: Active Support Executive Summary & Technical Scope This guide addresses the synthesis of 1-(4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide Ticket ID: MW-PYR-005 Status: Active Support

Executive Summary & Technical Scope

This guide addresses the synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide , a common pharmacophore in drug discovery for anti-inflammatory and anticancer applications.

The Core Challenge: The primary synthetic hurdle is regioselectivity . The reaction of ethyl acetoacetate with 4-bromophenylhydrazine typically favors the formation of the 3-methyl isomer (thermodynamic product) or a mixture. To exclusively secure the 5-methyl regioisomer (kinetic control), we utilize a one-pot, two-step microwave protocol involving an ethoxymethylene intermediate.

Microwave Advantage:

  • Conventional Thermal: 12–24 hours reflux (ethanol). Yield: 60–70%.

  • Microwave Irradiation: 10–20 minutes. Yield: 85–95%.[1]

  • Mechanism: Dipolar polarization of the polar solvent (Ethanol/DMF) allows for rapid internal heating, overcoming the activation energy barrier for the cyclization step more efficiently than conductive heating.

The Synthetic Workflow (Visualized)

The following diagram outlines the critical decision nodes and reaction pathway to ensure the correct regiochemistry and successful hydrazinolysis.

G Start Reagents: Ethyl Acetoacetate + Triethyl Orthoformate Step1 MW Step 1: Intermediate Formation (Ethoxymethylene) Start->Step1 Ac2O, MW AddHydrazine Add Reagent: 4-Bromophenylhydrazine Step1->AddHydrazine Step2 MW Step 2: Cyclization (150°C, 10 min) AddHydrazine->Step2 Check QC Check: Regioselectivity (NMR) Step2->Check Check->Start Fail (3-Me Isomer) Step3 MW Step 3: Hydrazinolysis (NH2NH2-H2O) Check->Step3 Pass (5-Me Isomer) Final Final Product: Carbohydrazide Step3->Final Crystallization

Figure 1: Optimized microwave workflow. Note the intermediate step (Step 1) is critical for locking the 5-methyl position.

Technical Modules & Troubleshooting

Module A: Cyclization & Regioselectivity (The "Isomer" Problem)

Objective: Synthesize Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate.

Protocol:

  • Pre-step: Irradiate Ethyl acetoacetate (1 eq), Triethyl orthoformate (1.2 eq), and Acetic anhydride (2 eq) at 100°C for 5 mins . This forms the ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate.

  • Cyclization: Add 4-Bromophenylhydrazine (1 eq) dissolved in Ethanol. Irradiate at 130°C for 8-10 minutes .

Troubleshooting Q&A:

Q: Why am I obtaining the 3-methyl isomer (or a mixture) instead of the 5-methyl isomer?

A: This is a classic mechanistic failure. If you react ethyl acetoacetate directly with the hydrazine, the hydrazine's terminal nitrogen attacks the ketone carbonyl (C3), leading to the 3-methyl isomer.

  • The Fix: You must generate the ethoxymethylene intermediate first (Step 1 above). The hydrazine attacks the ethoxymethylene carbon (which is more electrophilic) before the ketone, forcing the nitrogen to close the ring at the correct position, locking in the 5-methyl structure.

Q: My reaction vessel over-pressurized during the cyclization step.

A: This is likely due to the rapid release of ethanol and volatile byproducts (ethyl formate) in a closed vessel.

  • The Fix: Use a "Open Vessel" mode if your microwave system allows it (with a reflux condenser attached). If using a sealed vessel (e.g., Biotage/CEM), ensure the filling volume is <50% and set a pressure limit of 15 bar . Use a ramp time of 2 minutes to prevent thermal shock.

Module B: Hydrazinolysis (Ester to Carbohydrazide)

Objective: Convert the ethyl ester to the final carbohydrazide.

Protocol:

  • Suspend the pyrazole ester in Ethanol (5 mL/mmol).

  • Add Hydrazine Hydrate (80%, 5-10 eq). Excess is required to prevent dimer formation.

  • Irradiate at 80°C for 10-15 minutes .

Troubleshooting Q&A:

Q: The product is oiling out and not precipitating as a solid.

A: This often happens if the reaction solvent (ethanol) is too concentrated or if residual hydrazine hydrate is present.

  • The Fix: Pour the hot reaction mixture onto crushed ice with vigorous stirring. The sudden temperature drop and dilution usually force the carbohydrazide to precipitate as a white solid. If it remains oily, scratch the glass surface to induce nucleation or recrystallize from hot ethanol.

Q: I see a secondary spot on TLC that runs higher than my product.

A: This is likely the dimer (N,N'-bis(pyrazole-carbonyl)hydrazine). This forms if the concentration of hydrazine hydrate was too low.

  • The Fix: You cannot easily revert the dimer. You must restart the hydrazinolysis step using a larger excess of hydrazine hydrate (at least 10 equivalents) to ensure the ester encounters free hydrazine rather than the already-formed product.

Data & Comparison Table

ParameterConventional HeatingMicrowave-AssistedTechnical Note
Time (Step 1) 4–6 Hours10 MinutesMW accelerates nucleophilic attack.
Time (Step 2) 6–12 Hours12 MinutesHydrazinolysis is sluggish thermally.
Yield (Overall) 55–65%88–92% Less thermal degradation in MW.
Solvent Usage High (50–100 mL)Low (2–5 mL)High concentration aids MW absorption.
Purity (Raw) Requires Column Chrom.Recrystallization onlyFewer side reactions.

Safety & Handling (Critical)

  • Hydrazine Hydrate: Highly toxic, carcinogenic, and unstable. In a microwave field, it can generate significant gas pressure. NEVER heat hydrazine hydrate in a sealed microwave vessel without a pressure sensor and safety release limit set (max 250 psi).

  • Superheating: Microwave solvents can superheat above their boiling points. Allow the vessel to cool to <50°C before opening to prevent "bumping" or explosive boiling.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity.[2][3]

    • Source: The Pharma Innov
    • Context: Establishes the baseline for accelerating pyrazole ring closure using microwave irradi
    • URL:

  • Regioselectivity & Mechanism

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[4]

    • Source: Chinese Chemical Letters (via RHHZ).
    • Context: Discusses the structural isomers of pyrazoles and the importance of controlled synthesis for 4-substituted deriv
    • URL:

  • Microwave Hydrazinolysis

    • Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.[4][5][6][7][8]

    • Source: PMC - NIH.
    • Context: Validates the "non-thermal" and thermal effects of microwaves on polar solvents like ethanol during heterocycle form
    • URL:

  • General Microwave Theory

    • Title: Microwave Assisted Synthesis of Heterocycles - Green Chemistry Approaches.[7][8][9]

    • Source: Intern
    • Context: Explains the dipolar polarization mechanism essential for understanding solvent choice (Ethanol vs. Toluene).
    • URL:

Sources

Optimization

Base selection for optimizing pyrazole-5-carboxylate synthesis

Role: Senior Application Scientist Status: Online Topic: Base Selection & Troubleshooting for Regioselective Synthesis Executive Summary: The Regioselectivity Paradox Synthesizing pyrazole-5-carboxylates is a classic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Online Topic: Base Selection & Troubleshooting for Regioselective Synthesis

Executive Summary: The Regioselectivity Paradox

Synthesizing pyrazole-5-carboxylates is a classic problem of competing nucleophilic centers. The reaction of a hydrazine derivative with a 1,3-dicarbonyl system (typically an


-keto ester or 2,4-dioxoester) can yield two isomers: the 5-carboxylate  (often the kinetic or specific mechanistic product) and the 3-carboxylate  (often the thermodynamic product).

The Core Challenge: Base selection is not just about deprotonation; it dictates the tautomeric state of the intermediate and the reversibility of the cyclization. Using a base that is too strong or nucleophilic (e.g.,


) risks saponifying your ester.[1] Using a base that is too weak may fail to drive the initial condensation.

This guide replaces generic advice with a decision-matrix approach to selecting the correct base for your specific substrate and pathway.

Strategic Base Selection Matrix

Do not default to Sodium Ethoxide (NaOEt) just because it is in the textbook. Analyze your substrate constraints first.

Decision Tree: Selecting the Right Base

BaseSelection Start START: What is your Substrate? Substrate1 Ketone + Diethyl Oxalate (Claisen Route) Start->Substrate1 Substrate2 Pre-formed 1,3-Dicarbonyl (e.g., Enaminone) Start->Substrate2 Step1 Step 1: Enolate Formation Substrate1->Step1 Requires Kinetic Deprotonation Step2 Step 2: Cyclization Substrate2->Step2 Direct Reaction Base1 Strong Alkoxide (NaOEt / LiHMDS) *Must match ester group* Step1->Base1 Standard Protocol Base2 Mild Inorganic (K2CO3 / Cs2CO3) in MeCN or DMF Step2->Base2 Acid Sensitive Groups Base3 Buffering Agent (Pyridine / TEA / AcOH) *Regiocontrol Critical* Step2->Base3 Standard Regiocontrol

Caption: Figure 1. Decision matrix for base selection based on starting material and reaction stage.

Technical Deep Dive: The Causality of Base Choice
Base ClassRepresentativepKa (conj. acid)Best Use CaseRisk Factor
Alkoxides NaOEt, NaOMe16-17Claisen Condensation Step. Essential for generating the 2,4-dioxoester intermediate from a ketone and oxalate.Transesterification. If your product is an ethyl ester, you MUST use NaOEt/EtOH. Using NaOMe will scramble your ester to methyl.
Inorganic Carbonates

,

10-25 (solvent dep.)Cyclization Step. Good for sensitive substrates where strong bases cause decomposition. Heterogeneous conditions (MeCN) prevent hydrolysis.Slow Kinetics. Often requires heat, which can promote thermodynamic equilibration to the unwanted 3-isomer.
Organic Amines

, Pyridine
5-11Buffering. Scavenges HCl if using hydrazine salts. Pyridine often favors the 5-carboxylate by hydrogen bonding mechanisms.Nucleophilic Attack. Pyridine can occasionally act as a nucleophile in activated systems.
Lithium Amides LiHMDS, LDA26-36Kinetic Enolization. Use when the ketone has multiple enolizable positions and you need specific regiochemistry before adding the oxalate.Cost & Moisture Sensitivity. Overkill for simple substrates.
Troubleshooting Center (FAQs)
Issue 1: "I synthesized the pyrazole, but my ester is gone (Product is a Carboxylic Acid)."

Diagnosis: Saponification. Root Cause: You likely used a hydroxide base (NaOH/KOH) or an alkoxide base with "wet" solvents. Water + Base + Ester = Acid. The Fix:

  • Protocol Shift: Switch to anhydrous NaOEt/EtOH under

    
     atmosphere.
    
  • Immediate Triage: If you already have the acid, you can re-esterify using

    
     in EtOH, but it adds a step.
    
Issue 2: "I am getting a mixture of 3-carboxylate and 5-carboxylate."

Diagnosis: Loss of Regiocontrol. Root Cause: The reaction is equilibrating.[2] In the reaction of a hydrazine with a 2,4-dioxoester, the hydrazine's


 attacks the most electrophilic carbonyl.
  • Acidic Conditions (AcOH): Favor attack at the ketone carbonyl

    
    5-carboxylate .
    
  • Basic Conditions: Can favor attack at the ester-adjacent carbonyl or allow equilibration

    
    3-carboxylate .
    The Fix: 
    
  • Do not use base for the cyclization step if possible. Isolate the 1,3-dicarbonyl intermediate, then cyclize in Glacial Acetic Acid or Ethanol with catalytic HCl .

  • Reference: See Protocol A below.

Issue 3: "My yield is low and the crude NMR shows 'gunk'."

Diagnosis: Oligomerization or incomplete Claisen condensation. Root Cause: If using NaOEt, the ethoxide might be old (absorbed moisture). The Fix:

  • Self-Validating Step: Titrate your NaOEt or use freshly prepared solution (dissolve Na metal in dry EtOH).

  • Monitor: Check the formation of the enolate intermediate by TLC before adding the hydrazine.

Optimized Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Synthesis

Best for: High regioselectivity favoring the 5-carboxylate.

Step 1: Claisen Condensation (Base Mediated)

  • Setup: Flame-dried RBF,

    
     atmosphere.
    
  • Reagents: Dissolve Sodium metal (1.1 equiv) in anhydrous Ethanol to generate fresh NaOEt.

  • Addition: Add diethyl oxalate (1.0 equiv) followed by your ketone (1.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 4-12h.

    • Checkpoint: The solution often turns yellow/orange and may precipitate the sodium salt of the enolate.

  • Workup: Acidify carefully with 1M HCl to pH 4-5. Extract with EtOAc. This yields the 2,4-dioxoester .

Step 2: Cyclization (Acid Mediated)

  • Reagents: Dissolve the crude 2,4-dioxoester in Glacial Acetic Acid or EtOH .

  • Addition: Add Hydrazine hydrate (or substituted hydrazine) (1.1 equiv).

    • Note: If using Hydrazine HCl salt, add 1 equiv of Sodium Acetate.

  • Reaction: Heat to reflux for 2-4h.

    • Mechanism:[3][4][5][6] Acid promotes attack on the ketone carbonyl (most electrophilic), locking in the 5-carboxylate structure.

  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Water.

Protocol B: Base-Mediated One-Pot (Sensitive Substrates)

Best for: Substrates that cannot tolerate acid.

  • Reagents: Suspend the 1,3-dicarbonyl precursor in MeCN (Acetonitrile).

  • Base: Add

    
      (anhydrous, 2.0 equiv).
    
  • Addition: Add Hydrazine derivative.

  • Reaction: Stir at RT. If sluggish, heat to 50°C.

    • Warning: Monitor strictly by TLC to stop before trans-acylation occurs.

Mechanistic Visualization

Understanding the point of divergence is critical for troubleshooting.

Mechanism Reactants 2,4-Dioxoester + Hydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack PathAcid Acidic Path (AcOH) Intermediate->PathAcid Protonation of C=O (Ketone) PathBase Basic Path (NaOEt) Intermediate->PathBase Deprotonation Prod5 5-Carboxylate (Kinetic/Directed) PathAcid->Prod5 Fast Cyclization Prod3 3-Carboxylate (Thermodynamic) PathBase->Prod3 Equilibration

Caption: Figure 2. Mechanistic divergence. Acidic conditions generally favor the 5-carboxylate by activating the ketone carbonyl, while basic conditions can lead to the thermodynamic 3-carboxylate.

References
  • Regioselective Synthesis via 1,3-Dicarbonyls

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[7]

    • Source: PubMed Central (2022).
    • URL:[Link]

  • Base Effects on Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Ester Hydrolysis (Saponification)

    • Title: Hydrolysis of Esters - Saponification.[1][5][8]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: Recent Advances in the Synthesis of Pyrazole Derivatives.[9][10]

    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Troubleshooting

Managing intramolecular benzoyl migration in pyrazole carbohydrazide synthesis

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-MIG-042 Subject: Resolving Regioisomeric Heterogeneity in Pyrazole Carbohydrazide Acylation Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-MIG-042 Subject: Resolving Regioisomeric Heterogeneity in Pyrazole Carbohydrazide Acylation Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely observing intramolecular


-acyl migration , a thermodynamically driven rearrangement common in pyrazole carbohydrazide synthesis.[1] This occurs when the benzoyl group migrates from the exocyclic hydrazine nitrogen (

) to the endocyclic pyrazole nitrogen (

), or vice versa, mediated by base strength, solvent polarity, and reaction temperature.

This guide provides the mechanistic logic to control this migration, ensuring you isolate your target regioisomer with high purity.

Module 1: The Diagnostic (The "Why")

The acylation of pyrazole carbohydrazides is governed by a competition between Kinetic Control (fastest formation) and Thermodynamic Control (most stable product).

  • Kinetic Product: Acylation usually occurs first at the most nucleophilic exocyclic terminal nitrogen (

    
    ), forming the 
    
    
    
    -benzoyl hydrazide.[1]
  • Thermodynamic Product: Under basic conditions or high heat, the pyrazole ring nitrogen (

    
    )—which is often less nucleophilic but part of an aromatic system—can act as an acceptor.[1] Through a cyclic transition state, the benzoyl group migrates to 
    
    
    
    if that isomer offers greater stability (often due to intramolecular H-bonding or steric relief).[1]
Visualization: The Migration Pathway

The following diagram illustrates the rearrangement pathway you must control.

BenzoylMigration cluster_conditions Control Factors Start Starting Material (Pyrazole Carbohydrazide) Kinetic Kinetic Product (N'-Benzoyl Isomer) Start->Kinetic Low Temp / Weak Base (Fast Attack) TS Cyclic Transition State (Anionic Intermediate) Kinetic->TS Heat / Strong Base (Deprotonation) Thermo Thermodynamic Product (N1-Benzoyl Isomer) TS->Thermo Rearrangement Thermo->Kinetic Reversible (Rare) Factor1 Solvent Polarity Factor2 Base pKa

Caption: Figure 1. Mechanistic pathway showing the conversion of the kinetic exocyclic acyl product to the thermodynamic endocyclic acyl product via an anionic transition state.

Module 2: Troubleshooting Protocols (The "Fix")

To fix your synthesis, you must deliberately select your control pathway.[1] Choose the protocol below that matches your target isomer.

Scenario A: You want the Exocyclic -Benzoyl Product (Kinetic)

Target: The benzoyl group remains on the hydrazine tail.[1]

The Protocol:

  • Solvent: Use Dichloromethane (DCM) or THF (Anhydrous).[1] Avoid protic solvents like Ethanol, which facilitate proton transfer required for migration.[1]

  • Base: Use a mild organic base like Pyridine or Triethylamine (TEA) (1.1 eq).[1] Do not use hydroxide or alkoxide bases (

    
    , 
    
    
    
    ).[1]
  • Temperature: Maintain reaction at 0°C to 5°C .

  • Quench: Quench immediately upon consumption of starting material with dilute

    
     (pH 4-5) to "freeze" the equilibrium.
    

Why this works: Low temperature prevents the system from overcoming the activation energy required for the migration transition state.[1] Aprotic solvents destabilize the charged transition state necessary for the rearrangement.[1]

Scenario B: You want the Endocyclic -Benzoyl Product (Thermodynamic)

Target: The benzoyl group migrates to the pyrazole ring nitrogen.[1]

The Protocol:

  • Solvent: Use Ethanol or Methanol .[1]

  • Base: Use Potassium Carbonate (

    
    )  or Sodium Ethoxide (
    
    
    
    )
    .[1]
  • Temperature: Heat to Reflux (70-80°C) for 2–4 hours.

  • Workup: Cool slowly to room temperature to allow the most stable crystal lattice (usually the thermodynamic product) to precipitate.[1]

Why this works: Thermal energy allows the molecule to access the rearrangement transition state.[1] The polar protic solvent stabilizes the anionic intermediate, facilitating the transfer of the acyl group to the thermodynamically preferred position (often stabilized by chelation or conjugation).[1]

Module 3: Analytical Validation

You cannot rely on TLC alone, as the isomers often have similar


 values.[1] You must use NMR to distinguish the regiochemistry.[1]

Table 1: NMR Diagnostic Signals

FeatureKinetic Isomer (

-acyl)
Thermodynamic Isomer (

-acyl)

NMR (Hydrazide NH)
Two distinct broad singlets (often

9.0–10.5 ppm)
One broad singlet (often shifted downfield due to H-bonding)

NMR (Carbonyl)
Amide carbonyl typically

165–168 ppm
Urea-like/Ring carbonyl shift may differ by 2–5 ppm
Ring Protons Standard pyrazole shiftsSignificant shift in

due to electron-withdrawing

-acyl group
Crystal Structure Linear/extended chain conformationTwisted conformation (torsion angle >40°) [1]

Self-Check: If your


 NMR shows a "messy" aromatic region or split peaks for the methyl groups on the pyrazole, you likely have a mixture. Re-run the reaction using Protocol A  (strictly cold) to isolate the kinetic species.

Module 4: Prevention & Structural Locking

If the migration persists despite cycling conditions, you must structurally preclude the migration.[1]

Strategy: The "Blocking" Group If the


 position is the unwanted acceptor of the benzoyl group, you should alkylate 

before the hydrazide formation.[1]
  • Step 1: Alkylate the pyrazole ester precursor with Methyl Iodide (

    
    ) or Benzyl Bromide (
    
    
    
    ).[1]
  • Step 2: React with hydrazine hydrate to form the hydrazide.[1]

  • Step 3: Acylate. Since

    
     is blocked by a methyl/benzyl group, migration is chemically impossible.[1]
    

Note: This changes the final molecule structure.[1][2] If


-H is required for biological activity (e.g., H-bond donor in the active site), use a protecting group like THP (Tetrahydropyranyl)  or SEM , which can be removed with mild acid after the acylation step, provided the deprotection conditions don't trigger the migration.

References

  • N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. National Institutes of Health (PMC).[1] Available at: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole. Molecules (MDPI). Available at: [Link][3][4][5]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) of pyrazole derivatives

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, present in over 40 FDA-approved t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, present in over 40 FDA-approved therapeutics including Celecoxib , Crizotinib , and Ibrutinib . Its ubiquity stems from its dual nature: it acts as both a hydrogen bond donor (N1-H) and acceptor (N2), mimics the cis-peptide bond, and serves as a robust bioisostere for phenyl and heteroaryl rings.

This guide objectively compares pyrazole-based pharmacophores against alternative heterocycles, details the regiochemical SAR logic, and provides validated experimental protocols for synthesis and biological evaluation.

Comparative Analysis: Pyrazole vs. Bioisosteres

In hit-to-lead optimization, pyrazoles are frequently exchanged with isoxazoles, imidazoles, or triazoles. The choice involves trade-offs between metabolic stability, basicity, and binding affinity.

Table 1: Physicochemical and Functional Comparison of Azole Scaffolds

FeaturePyrazole Isoxazole Imidazole 1,2,3-Triazole
H-Bonding Donor (N1) & Acceptor (N2)Acceptor only (N, O)Donor (N1) & Acceptor (N3)Strong Dipole, Acceptor
Basicity (pKa of conjugate acid) ~2.5 (Weakly basic)~ -3.0 (Very weak base)~7.0 (Basic, often charged)~1.2 (Non-basic)
Metabolic Stability High (Resistant to oxidative ring opening)Moderate/Low (Prone to reductive ring opening to amino-ketones)Moderate (N-oxidation, CYP inhibition risk)High (Click chemistry stable)
CYP450 Interaction Low risk (unless N-unsubstituted)Low riskHigh risk (Heme iron coordination)Low risk
Primary Utility Kinase hinge binder; COX-2 selectivityEster/Amide bioisostereZn/Fe metalloenzyme targetingPeptidomimetic linker

Key Insight:

Why switch from Isoxazole to Pyrazole? While isoxazoles are excellent amide bioisosteres, they are susceptible to reductive metabolism in vivo, leading to ring opening. Pyrazoles offer similar geometry but superior metabolic stability. For example, in the optimization of 20-HETE synthase inhibitors , replacing the isoxazole core with pyrazole maintained potency (IC50 ~23 nM) while significantly extending plasma half-life [1].

Deep Dive: Pyrazole SAR Architecture

The pyrazole scaffold is not a passive linker; its substitution pattern dictates its tautomeric state and binding vector.

The SAR Logic Map

The following diagram illustrates the functional role of each position on the pyrazole ring in a typical kinase or receptor inhibitor.

PyrazoleSAR Core Pyrazole Core (Scaffold) N1 N1 Position (Solubility & PK) Core->N1 Controls Tautomerism C3 C3 Position (Selectivity Gate) Core->C3 Major Binding Interaction C4 C4 Position (Electronic Tuning) Core->C4 Linker to Solvent C5 C5 Position (Steric Clash/Shape) Core->C5 Twist Angle Control N1_Detail Aryl/Alkyl groups here prevent tautomerism. Determines Lipophilicity. N1->N1_Detail C3_Detail H-Bond Acceptor/Donor. Critical for Kinase Hinge (e.g., Crizotinib). C3->C3_Detail C4_Detail Halogens (F, Cl) modulate pKa. Solubilizing tails attached here. C4->C4_Detail C5_Detail Bulky groups (t-Bu, CF3) force non-planar conformation. Critical for COX-2 selectivity. C5->C5_Detail

Figure 1: Functional mapping of the pyrazole scaffold. N1 substitution locks the tautomer, while C3/C5 sterics define the dihedral angle relative to attached aryl rings.

Mechanistic Causality
  • The "Toggle Switch" (C3 vs. C5): In Celecoxib , the C3-trifluoromethyl group and C5-aryl group create a specific steric bulk that fits the larger hydrophobic side pocket of COX-2 but clashes with the narrower channel of COX-1. This steric discrimination is the fundamental basis of its selectivity [2].

  • The Kinase Hinge (N2): In kinase inhibitors like Ruxolitinib (JAK1/2), the pyrazole N2 serves as a critical hydrogen bond acceptor for the hinge region backbone NH, while the N1-H (or adjacent amine) acts as a donor.

Experimental Protocols

Reliable SAR data depends on chemically pure regioisomers. The synthesis of asymmetric pyrazoles is notoriously prone to producing mixtures of 1,3- and 1,5-isomers.

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Methodology adapted from Kong et al. [3] to avoid toxic hydrazine intermediates.

Objective: Synthesize a specific N1-aryl, C3-alkyl, C5-aryl pyrazole with >95:5 regioselectivity.

Reagents:

  • N-alkylated tosylhydrazone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Base: t-BuOK (2.5 equiv)

  • Solvent: Pyridine (Anhydrous)

  • Additive: 18-crown-6 (0.2 equiv)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the N-tosylhydrazone (e.g., derived from acetophenone) in anhydrous pyridine (0.2 M).

  • Activation: Add t-BuOK and 18-crown-6. Stir at room temperature for 10 minutes. Note: The solution typically turns deep orange/red, indicating diazo compound generation in situ.

  • Cycloaddition: Add the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 80°C for 4–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.

  • Purification: Flash column chromatography on Silica Gel.

    • Validation: Confirm regiochemistry using NOESY NMR. A cross-peak between the N1-Aryl ortho-protons and the C5-substituent protons confirms the 1,5-substitution pattern.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Standardized for CDK/JAK/ALK targets.

Objective: Determine IC50 of pyrazole derivatives against a target kinase.

System: Promega ADP-Glo™ Kinase Assay (Luminescence-based).

Step-by-Step Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of pyrazole derivatives in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Kinase Enzyme buffer (Enzyme + Substrate peptide).

    • Add 2 µL of ATP (at Km concentration).

    • Control 1 (Max Activity): Enzyme + Substrate + DMSO.

    • Control 2 (Background): Buffer + Substrate + DMSO (No Enzyme).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection (Step 1): Add 4 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 mins.

  • ADP Detection (Step 2): Add 8 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a 4-parameter logistic equation to derive IC50.
    

Optimization Workflow

The following diagram outlines the iterative logic for optimizing a pyrazole hit into a lead candidate.

OptimizationWorkflow Hit Pyrazole Hit (Low Potency) Step1 Step 1: Scan N1 Substituents (Optimize Lipophilicity/Solubility) Hit->Step1 Check1 Is Tautomer Stable? Step1->Check1 Step2 Step 2: C3/C5 Steric Tuning (Define Selectivity Profile) Check2 Is Selectivity > 50x? Step2->Check2 Step3 Step 3: C4 Electronic Tuning (Fine-tune pKa & Metabolic Stability) Lead Lead Candidate (High Potency & PK) Step3->Lead Check1->Step1 No (Fix N1) Check1->Step2 Yes Check2->Step2 No (Adjust Bulk) Check2->Step3 Yes

Figure 2: Iterative medicinal chemistry workflow for pyrazole optimization. Note that N1 optimization often precedes ring substitution to ensure a stable binding mode.

References

  • Nakamura, T. et al. "Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors." Journal of Medicinal Chemistry, 2003.

  • Penning, T. D. et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.

  • Kong, Y., Tang, M., & Wang, Y.[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[1]

  • Frizler, M. et al. "Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014.[2]

  • Ebenezer, O. et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2022.[3]

Sources

Comparative

Comparative analysis of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide with celecoxib

Executive Summary This guide provides a comparative technical analysis between the established COX-2 inhibitor Celecoxib and the emerging pharmacophoric scaffold 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis between the established COX-2 inhibitor Celecoxib and the emerging pharmacophoric scaffold 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (hereafter referred to as BMP-4C ).

While Celecoxib is a clinically approved, optimized non-steroidal anti-inflammatory drug (NSAID), BMP-4C represents a critical chemical intermediate and pharmacophore used in the discovery of next-generation anti-inflammatory and anticancer agents. The core distinction lies in their functional "warheads": Celecoxib utilizes a benzenesulfonamide moiety to achieve high COX-2 selectivity, whereas BMP-4C employs a carbohydrazide tail, offering a versatile handle for derivatization (e.g., into Schiff bases) to modulate solubility and binding affinity.

This analysis evaluates their physicochemical properties, mechanisms of action, and experimental performance based on structure-activity relationship (SAR) data from pyrazole-4-carbohydrazide derivatives.

Part 1: Physicochemical & Structural Profiling

The efficacy of small-molecule inhibitors is governed by their ability to navigate biological barriers (LogP) and interact with the target active site.

Structural Divergence
  • Celecoxib: A 1,5-diarylpyrazole with a trifluoromethyl group at C3 and a sulfonamide at the N1-phenyl para-position. The sulfonamide is the "selectivity hook" that binds to the hydrophilic side pocket of COX-2.

  • BMP-4C: A 1,5-disubstituted pyrazole with a methyl group at C5, a bromine at the N1-phenyl para-position, and a carbohydrazide at C4.

Comparative Data Table
PropertyCelecoxib (Standard)BMP-4C (Target Scaffold)Impact on Development
Molecular Weight 381.37 g/mol 295.14 g/mol BMP-4C is lighter, allowing room for derivatization (Fragment-Based Drug Design).
Lipophilicity (LogP) ~3.5~1.1 - 1.8BMP-4C is significantly less lipophilic due to the polar hydrazide group, potentially improving oral bioavailability.
H-Bond Donors 1 (Sulfonamide NH2)3 (Hydrazide NH-NH2)High donor count in BMP-4C facilitates H-bonding but may limit membrane permeability unless capped.
Key Pharmacophore SO₂NH₂ (Sulfonamide)CONHNH₂ (Carbohydrazide)The sulfonamide targets Arg513 in COX-2. The carbohydrazide targets Ser530/Tyr385 or is derivatized.
Primary Application Clinical Management (Arthritis)Lead Optimization / IntermediateBMP-4C is rarely used "as is"; it is a precursor for hydrazones/Schiff bases.

Part 2: Mechanism of Action (MOA) & Binding Logic

The COX-2 Selectivity Hypothesis

Cyclooxygenase-2 (COX-2) differs from COX-1 by the presence of a hydrophilic side pocket created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2).

  • Celecoxib Mechanism: The bulky sulfonamide group inserts into this side pocket, forming hydrogen bonds with Arg513 and His90 .[1] This locks the enzyme in an inactive state and prevents arachidonic acid entry.

  • BMP-4C Mechanism: The bromine atom on the N1-phenyl ring is lipophilic and lacks the hydrogen-bonding capacity of a sulfonamide. Therefore, BMP-4C lacks the primary anchor for high COX-2 selectivity in its native form. However, the carbohydrazide moiety at position 4 can form hydrogen bonds with Ser530 and Tyr385 near the apex of the active site.

    • Optimization Strategy: Researchers typically convert the BMP-4C hydrazide into an acylhydrazone or Schiff base . These derivatives extend the molecule, allowing it to reach the secondary hydrophobic pocket, thereby regaining potency and selectivity comparable to Celecoxib.

Signaling Pathway Visualization

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 TXA2 Thromboxane A2 (Platelet Aggregation) COX1->TXA2 PGE2 PGE2 (Pain/Fever) COX2->PGE2 Celecoxib Celecoxib (Binds Arg513 via Sulfonamide) Celecoxib->COX1 Weak Inhibition Celecoxib->COX2 High Selectivity BMP4C BMP-4C Derivatives (Binds Ser530 via Hydrazone) BMP4C->COX2 Moderate Selectivity (Derivative Dependent)

Caption: Comparative inhibition pathway. Celecoxib achieves high selectivity via sulfonamide anchoring. BMP-4C derivatives target the channel apex.

Part 3: Experimental Validation & Protocols

To objectively compare BMP-4C (or its derivatives) against Celecoxib, researchers must employ a self-validating workflow combining enzymatic assays and in vivo models.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the concentration required to inhibit 50% of enzyme activity (IC50).

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid (10 µM).

  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Procedure:

    • Incubate enzyme with test compound (BMP-4C or Celecoxib) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.

    • Add Heme and Arachidonic Acid to initiate the reaction.

    • Measure the oxidation of TMPD spectrophotometrically at 590 nm.

  • Calculation: Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Representative Comparative Data (Derived from Pyrazole-4-Carbohydrazide Class):

CompoundIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Interpretation
Celecoxib 0.05 - 0.08 > 15.0> 200Highly selective; minimal gastric risk.
BMP-4C (Parent) ~1.5 - 3.0~8.0 - 12.0~4 - 8Moderate selectivity. The Br/Methyl motif is less specific than Sulfonamide.
BMP-4C (Hydrazone Derivative) 0.12 - 0.45> 20.0> 50Derivatization significantly improves potency and selectivity.
Protocol: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

This in vivo model measures the compound's ability to inhibit acute inflammation (edema), primarily driven by PGE2 release.

Methodology:

  • Subjects: Wistar rats (150-200g).

  • Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Treatment: Administer Celecoxib (10 mg/kg) or BMP-4C (equimolar dose) orally 1 hour prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-induction.

  • Metric: % Inhibition = (1 - (ΔV_treated / ΔV_control)) * 100.

Expected Performance:

  • Celecoxib: Rapid onset, peaking at ~80% inhibition at 3 hours.

  • BMP-4C: Typically shows ~50-65% inhibition in its parent form. Its derivatives often match Celecoxib (~75-80%) but may have a delayed onset due to metabolic conversion or solubility factors.

Part 4: Synthesis & Derivatization Workflow

Understanding BMP-4C requires visualizing its role as a "Parent Scaffold" in the synthesis of more potent drugs.

Synthesis_Workflow Start 4-Bromophenyl hydrazine Cyclization Cyclization (Reflux/EtOH) Start->Cyclization Reagent Ethyl 2-(ethoxymethylene) -3-oxobutanoate Reagent->Cyclization Ester Pyrazole Ester Intermediate Cyclization->Ester Hydrazinolysis Hydrazinolysis (NH2NH2) Ester->Hydrazinolysis BMP4C BMP-4C (Target Scaffold) Hydrazinolysis->BMP4C Schiff Schiff Base Formation (Ar-CHO / Acid Cat.) BMP4C->Schiff FinalDrug Active Hydrazone (High COX-2 Potency) Schiff->FinalDrug

Caption: Synthetic pathway transforming precursors into the BMP-4C scaffold, and finally into highly active hydrazone derivatives.

Part 5: Safety Profile (Ulcerogenic Liability)

A major advantage of COX-2 inhibitors is reduced gastrointestinal (GI) toxicity.[2]

  • Celecoxib: Demonstrates a low ulcerogenic index (UI) because it spares COX-1, which maintains the gastric mucosal barrier.

  • BMP-4C:

    • Risk: The parent compound's lower selectivity (SI ~4-8) implies a higher risk of gastric irritation compared to Celecoxib, though still lower than traditional NSAIDs like Indomethacin.

    • Chemical Hazard: The hydrazine moiety in BMP-4C can be reactive. In drug development, this group is almost always "capped" (e.g., as a hydrazone or amide) to prevent non-specific toxicity and improve metabolic stability.

Conclusion & Recommendation

Celecoxib remains the superior therapeutic agent for immediate clinical application due to its optimized bioavailability, high selectivity (SI > 200), and proven safety profile.

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (BMP-4C) is a high-value research tool and intermediate . It is not a direct competitor to Celecoxib in its native form but serves as a versatile scaffold. Researchers should utilize BMP-4C to synthesize N-acylhydrazone derivatives , which have demonstrated the potential to equal or exceed Celecoxib's potency while offering tunable physicochemical properties for novel delivery systems.

References

  • Design, synthesis, and pharmacological activity of a new series of hybrid pyrazole analogues. Drug Design, Development and Therapy. (2016). Discusses the SAR of pyrazole-4-carbohydrazides and their comparison to Celecoxib.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2023).[3] Comprehensive review of the biological versatility of the pyrazole scaffold.

  • Celecoxib: A Review of its Use in the Management of Arthritis. Drugs. (2000). Definitive clinical profile of the standard comparator.

  • PubChem Compound Summary for CID 11601590. National Center for Biotechnology Information. (2025). Physicochemical data for 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.

  • New pyrazolyl-thiazolidinone derivatives as celecoxib analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Experimental data comparing novel pyrazole hybrids to Celecoxib.

Sources

Validation

Technical Guide: Validating Anticancer Activity of Pyrazole Compounds on A549 Cells

Executive Summary This guide outlines the technical validation framework for assessing novel Pyrazole-based derivatives against human non-small cell lung cancer (NSCLC) models, specifically the A549 cell line . While pla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for assessing novel Pyrazole-based derivatives against human non-small cell lung cancer (NSCLC) models, specifically the A549 cell line .

While platinum-based chemotherapeutics (e.g., Cisplatin) remain the clinical gold standard, their efficacy is often limited by nephrotoxicity and acquired resistance. Emerging pyrazole scaffolds—specifically 1,3,5-trisubstituted pyrazoles and pyrazole-thiazole hybrids —have demonstrated superior selectivity indices (SI) and potency in recent comparative studies. This document provides the experimental roadmap to objectively validate these claims.

Part 1: The Pharmacological Rationale

Why Pyrazoles?

The pyrazole ring is a privileged pharmacophore in medicinal chemistry. Unlike linear alkylating agents (Cisplatin), pyrazoles function as rigid scaffolds that can be decorated to target specific kinase domains (e.g., EGFR, VEGFR-2) or disrupt tubulin polymerization.

The Comparative Landscape

To validate a new pyrazole compound, it must be benchmarked against established standards.[1]

  • The Challenger: Novel Pyrazole Derivatives (e.g., Pyrazole-Thiazole hybrids).

  • The Standard: Cisplatin (DDP) or Doxorubicin.

  • The Model: A549 (Adenocarcinomic human alveolar basal epithelial cells).[2] Note: A549 is KRAS-mutant and wild-type EGFR, making it a robust model for general cytotoxicity and apoptosis induction.

Mechanistic Hypothesis

The validated mechanism for potent pyrazoles involves a dual-action pathway:

  • Kinase Inhibition: Competitive inhibition of ATP binding sites (e.g., EGFR/Akt axis).

  • Apoptotic Trigger: Upregulation of Bax and downregulation of Bcl-2, leading to Caspase-3 activation.[3]

MOA_Pathway Pyrazole Pyrazole Derivative (Ligand) EGFR EGFR/VEGFR (Receptor Tyrosine Kinase) Pyrazole->EGFR Inhibits PI3K PI3K EGFR->PI3K Downregulates Akt Akt (Phosphorylated) PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Suppresses Bax Bax (Pro-apoptotic) Akt->Bax Activates (Indirectly) Caspase Caspase-3 (Executioner) Bcl2->Caspase Blocks Bax->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action (MOA). Pyrazole derivatives inhibit upstream kinases, shifting the Bax/Bcl-2 ratio to favor apoptosis.

Part 2: Comparative Performance Metrics

Scientific integrity requires transparent data comparison. The following benchmarks are synthesized from recent high-impact studies (see References) to serve as your "Go/No-Go" criteria.

Benchmark 1: IC50 Potency (48h Exposure)

The IC50 (half-maximal inhibitory concentration) is the primary metric for potency.

Compound ClassTypical IC50 on A549 (µM)Performance RatingNotes
Cisplatin (Control) 6.0 – 9.0 µM StandardHigh toxicity to normal cells.
Doxorubicin 0.5 – 2.0 µM HighSevere cardiotoxicity risks.
Novel Pyrazoles 1.5 – 5.0 µM Competitive Target range for "Hit" compounds.
Inactive Pyrazoles> 50 µMFailLikely metabolic instability.
Benchmark 2: Selectivity Index (SI)

The SI is calculated as


. A viable drug candidate must show SI > 3.0 .
  • Normal Cell Models: BEAS-2B (Bronchial epithelium) or WI-38 (Fibroblasts).

  • Target Data:

    • Cisplatin SI: ~1.0 - 2.0 (Low selectivity).

    • Optimized Pyrazoles SI: > 5.0 (High selectivity).

Part 3: Validation Protocols (The "How-To")

Protocol A: Precision Cytotoxicity Assay (MTT/MTS)

Objective: Determine IC50 with statistical confidence. Critical Factor: Cell seeding density determines the linear range of the assay.

Step-by-Step Workflow:

  • Seeding: Seed A549 cells at 5,000 – 8,000 cells/well in 96-well plates.

    • Why? A549 cells are epithelial and contact-inhibited. Over-seeding masks drug efficacy.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Dissolve Pyrazole compound in DMSO (Stock 10-20 mM).

    • Prepare serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) in complete media.

    • Control: Vehicle control (DMSO < 0.1%) and Positive Control (Cisplatin 10 µM).

  • Exposure: Incubate for 48 hours .

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.

    • Solubilize formazan crystals with DMSO (150 µL).

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Protocol B: Apoptosis Confirmation (Annexin V-FITC/PI)

Objective: Distinguish between necrosis (toxic) and apoptosis (programmed cell death).

Step-by-Step Workflow:

  • Treatment: Treat A549 cells (6-well plate, 2x10^5 cells/well) with the calculated IC50 of the Pyrazole compound for 24h.

  • Harvesting: Detach cells using Accutase (avoid Trypsin if possible, as it can strip membrane receptors).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrotic cells (Undesirable).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live cells.[4][5]

    • Q4 (Annexin+ / PI-): Early Apoptosis (The target metric).

Experimental Workflow Diagram

Experimental_Workflow Start Compound Synthesis Screen Primary Screen (MTT Assay) Start->Screen Screen->Start Fail (Refine SAR) Select Hit Selection (IC50 < 10µM) Screen->Select Pass Mech Mechanism Check (Flow Cytometry) Select->Mech Validation Protein Analysis (Western Blot) Mech->Validation

Figure 2: The Validation Funnel. Only compounds passing the IC50 threshold (<10µM) proceed to mechanistic flow cytometry.

Part 4: Mechanistic Validation (Western Blot)

To publish high-impact research, you must prove how the cell dies. Pyrazoles typically alter the Bax/Bcl-2 ratio .

Target Panel:

  • Bax (21 kDa): Pro-apoptotic pore-former. Expectation: Increased expression.

  • Bcl-2 (26 kDa): Anti-apoptotic. Expectation: Decreased expression.

  • Caspase-3 (35/17 kDa): Look for the cleaved fragment (17 kDa), which indicates active apoptosis.

  • GAPDH/β-actin: Loading control.

Data Interpretation: A successful pyrazole candidate will show a dose-dependent increase in the Bax/Bcl-2 ratio compared to the untreated control, mirroring or exceeding the effect of Cisplatin.

References

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. (2023). Demonstrates pyrazole derivatives achieving IC50s of ~1.5 µM on A549.[6][7]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Scientific Reports. (2022). Establishes the Selectivity Index (SI) methodology and benchmarks against Doxorubicin.

  • Comparison of inhibitory activities (IC50) of compounds on three targets. ResearchGate. (2022). Provides comparative IC50 data for Doxorubicin vs. Pyrazole hybrids on A549 and HepG2.

  • MTT Assay and its use in cell viability and proliferation analysis. Abcam Protocols. Standardized seeding densities and solubilization protocols for A549.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. (2023). Comprehensive review of MOA including tubulin inhibition and apoptosis induction.

Sources

Comparative

Comparative Efficacy Guide: Brominated vs. Fluorinated Pyrazole Analogs

Executive Summary: The Halogen Switch In pyrazole-based drug design, the interchange between bromine (Br) and fluorine (F) at the C4 position is not merely a steric adjustment—it is a fundamental switch in the molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Switch

In pyrazole-based drug design, the interchange between bromine (Br) and fluorine (F) at the C4 position is not merely a steric adjustment—it is a fundamental switch in the molecule's electronic and interacting manifold. While fluorine is often the default for metabolic blocking, bromine offers unique capabilities in potency enhancement through halogen bonding (XB).

This guide delineates the mechanistic, pharmacokinetic, and synthetic divergences between these two analogs, providing a decision framework for lead optimization.

Mechanistic Divergence: Binding & Electronics

The efficacy difference between 4-bromo and 4-fluoro pyrazoles stems from two distinct physical-organic phenomena: Sigma-Hole Interactions vs. Dipole alignment .

The Electronic Landscape
  • Fluorine (The Shield): Being the most electronegative element (3.98 Pauling), fluorine tightly sequesters its electrons. It creates a profound dipole but lacks a significant positive electrostatic potential cap (sigma-hole) unless bound to highly electron-withdrawing groups. It primarily acts as a bioisostere for hydrogen or a hydroxyl group, engaging in weak multipolar interactions.

  • Bromine (The Anchor): Bromine is less electronegative (2.96) and highly polarizable. It exhibits a pronounced sigma-hole —a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to act as a Lewis acid, forming strong, directional halogen bonds with backbone carbonyls or Lewis bases in the binding pocket.

Steric Implications

The size difference dictates the fit within the ATP-binding pocket of kinases or the active sites of enzymes.

PropertyHydrogen (H)Fluorine (F)Bromine (Br)Implication
Van der Waals Radius (Å) 1.201.471.85F mimics H; Br mimics a Methyl group (-CH₃).
C-X Bond Length (Å) 1.091.351.89Br extends deeper into hydrophobic pockets.
Electronegativity 2.203.982.96F alters pKa of adjacent amines significantly more than Br.
Visualization of Signaling & Interaction Logic

HalogenLogic Target Target Binding Pocket Outcome_F High Stability Moderate Potency Target->Outcome_F Binding Affinity Outcome_Br High Potency Variable Stability Target->Outcome_Br Binding Affinity Sub_F 4-Fluoro Analog Mech_F Dipole Interactions Metabolic Block Sub_F->Mech_F Electronic Effect Sub_Br 4-Bromo Analog Mech_Br Halogen Bonding (XB) Hydrophobic Filling Sub_Br->Mech_Br Sigma-Hole Effect Mech_F->Target H-Bond Mimicry Mech_Br->Target Directional XB (160-180°)

Figure 1: Mechanistic divergence in binding modes. Fluorine relies on electrostatic dipoles, while Bromine exploits directional halogen bonding.

Pharmacokinetic Profiling[1]

Metabolic Stability (The C-F Advantage)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-Br bond (approx. 68 kcal/mol).

  • Fluorination: The standard tactic to block oxidative metabolism (e.g., P450-mediated hydroxylation) at the C4 position. It prevents the formation of reactive intermediates.

  • Bromination: While stable enough for in vitro assays, the C-Br bond can be a metabolic liability in vivo, potentially undergoing oxidative insertion or debromination, though it is far more stable than C-I.

Lipophilicity & Permeability

Both halogens increase lipophilicity relative to hydrogen, aiding membrane permeability.

  • LogP Impact: Br generally increases LogP more than F due to its larger surface area and polarizability.

  • Solubility: Fluorinated analogs often maintain better aqueous solubility profiles compared to their brominated counterparts, which can suffer from "grease-ball" aggregation issues.

Experimental Protocols

To validate these differences, the following protocols for synthesis and evaluation are recommended. These are designed to be self-validating systems where the yield and purity serve as process checks.

Synthesis: Regioselective Halogenation

Objective: Synthesize 4-substituted pyrazoles from a common 1,3-diketone precursor.

Protocol A: Electrophilic Fluorination (Selectfluor)
  • Reagents: 1,3-diketone derivative, Selectfluor (1.1 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 1,3-diketone in dry MeCN under N₂ atmosphere.

    • Cool to 0°C. Add Selectfluor portion-wise over 30 mins (Exothermic control is critical).

    • Stir at RT for 4 hours. Monitor by TLC (Product is more polar than starting material).

    • Cyclization: Add Hydrazine hydrate (1.2 eq) directly to the reaction mixture. Reflux for 2 hours.

  • Validation:

    • ¹⁹F NMR should show a singlet around -150 to -170 ppm.

    • Absence of C4-H signal in ¹H NMR.

Protocol B: Regioselective Bromination (NBS)
  • Reagents: Pyrazole scaffold (unsubstituted at C4), N-Bromosuccinimide (NBS), DMF.

  • Procedure:

    • Dissolve pyrazole in DMF (0.5 M concentration).

    • Add NBS (1.05 eq) at 0°C.

    • Stir at RT for 1 hour. (Reaction is usually fast).

    • Quench with water; precipitate usually forms. Filter and wash with cold water.

  • Validation:

    • Mass Spectrometry (LC-MS) must show the characteristic 1:1 isotopic pattern (⁷⁹Br/⁸¹Br).

    • Disappearance of C4 proton in NMR.

Biological Evaluation: Competitive Binding Assay

Objective: Quantify the efficacy delta between F and Br analogs.

  • Assay Setup: Fluorescence Polarization (FP) or TR-FRET assay against the target kinase/protein.

  • Dose-Response: Prepare 10-point serial dilutions (1 nM to 10 µM).

  • Control: Use the unsubstituted (C4-H) pyrazole as the baseline.

  • Analysis:

    • Calculate IC50.

    • Potency Ratio:

      
      .
      
    • Interpretation: If Ratio < 0.1 (Br is 10x more potent), a Halogen Bond is likely driving the interaction.

Case Study Analysis

Case Study 1: p38 MAP Kinase Inhibitors

In the development of p38 inhibitors, replacing a C4-H with Bromine resulted in a 30-fold increase in potency.

  • Mechanism: Crystallography revealed the Br atom formed a halogen bond with the backbone carbonyl of the hinge region.

  • Comparison: The Fluorine analog showed only a 2-fold increase (attributed to electronic modulation of the ring), confirming that size and sigma-hole were the drivers, not just electronegativity.

Case Study 2: Agrochemical Fungicides (SDHI)

In Succinate Dehydrogenase Inhibitors (SDHIs), Fluorinated pyrazoles are preferred.

  • Reasoning: While Br analogs were potent, the metabolic half-life in soil and plants was insufficient. The C-F bond provided the necessary persistence (metabolic stability) required for an agrochemical product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 1,3-Diketone Branch_F Route A: Fluorination (Selectfluor) Start->Branch_F Branch_Br Route B: Cyclization First Start->Branch_Br Step_F1 Electrophilic Fluorination (C-F Bond Formation) Branch_F->Step_F1 Step_Br1 Cyclization with Hydrazine (Form Pyrazole Core) Branch_Br->Step_Br1 Step_F2 Cyclization with Hydrazine Step_F1->Step_F2 End_F 4-Fluoro Pyrazole Step_F2->End_F Step_Br2 Electrophilic Bromination (NBS in DMF) Step_Br1->Step_Br2 End_Br 4-Bromo Pyrazole Step_Br2->End_Br

Figure 2: Synthetic pathways. Note that fluorination is often best performed on the acyclic precursor, whereas bromination is efficient on the formed heterocycle.

Conclusion & Decision Matrix

Use the following matrix to guide your lead optimization strategy:

FeatureChoose Fluorine (F) If...[1][2][3][4][5][6]Choose Bromine (Br) If...[4]
Binding Pocket Tight, sterically constrained.Large hydrophobic pocket; Carbonyl available for interaction.
Metabolic Stability Primary concern; need to block oxidation.Secondary concern; potency is the limiting factor.
Electronic Effect Need to lower pKa of adjacent amines significantly.Need to increase lipophilicity (LogP) drastically.
Synthetic Stage Early incorporation (building block strategy).Late-stage diversification (divergent synthesis).

Final Recommendation: Start with the 4-Bromo analog to assess the maximum potential binding affinity (probing the pocket depth and halogen bonding capability). If potency is high but metabolic stability is poor, attempt to scaffold-hop or use the 4-Fluoro analog as a metabolically robust backup, acknowledging a likely drop in potency.

References

  • Comparison of Halogen Bonding Efficacy

    • Title: The Halogen Bond in Medicinal Chemistry:
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Pyrazoles

    • Title: Fluorine in Pharmaceutical Industry: Fluorin
    • Source: Chemical Reviews.
    • URL:[Link]

  • Synthetic Protocols (Selectfluor vs NBS)

    • Title: Regioselective Synthesis of 4-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry.[7][8]

    • URL:[Link](Note: Generalized link to JOC for protocol verification)

  • Pharmacological Potency (Anti-tumor)

    • Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazole Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Validation

Biological activity spectrum of pyrazole carbohydrazide moieties

Biological Activity Spectrum of Pyrazole Carbohydrazide Moieties: A Comparative Technical Guide Executive Summary The pyrazole carbohydrazide scaffold represents a privileged structure in medicinal chemistry, characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Spectrum of Pyrazole Carbohydrazide Moieties: A Comparative Technical Guide

Executive Summary

The pyrazole carbohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to act as a pharmacophoric hybrid.[1][2] By fusing the bio-isosteric properties of the pyrazole ring (mimicking histidine/nucleotides) with the hydrogen-bonding capacity of the carbohydrazide linker, this moiety exhibits a "chameleon-like" biological profile. This guide objectively analyzes its performance against clinical standards—specifically Doxorubicin (oncology), Ciprofloxacin (antimicrobial), and Celecoxib (anti-inflammatory)—providing experimental evidence that validates its utility in overcoming multidrug resistance (MDR) and improving selectivity indices.

Pharmacophore Architecture & SAR Analysis

The biological versatility of pyrazole carbohydrazides stems from specific structural modifications. The core stability is provided by the pyrazole ring, while the carbohydrazide side chain (


) acts as a flexible hinge, facilitating deep penetration into enzyme active sites (e.g., EGFR kinase domain, COX-2 hydrophobic channel).

Key SAR Drivers:

  • N1-Position: Bulky aryl groups (e.g., 4-chlorophenyl) enhance lipophilicity, improving membrane permeability.

  • C3/C5-Positions: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    often increase potency but may impact solubility. Electron-donating groups (EDGs) like
    
    
    tend to improve bioavailability.
  • Carbohydrazide Linker: Essential for H-bonding interactions with receptor residues (e.g., Serine/Threonine).

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Pyrazole Carbohydrazide Core Scaffold N1 N1-Substitution (Aryl/Heteroaryl) Core->N1 C3_C5 C3/C5-Substitution (EWG vs EDG) Core->C3_C5 Linker Carbohydrazide Linker (-CONHNH-) Core->Linker Activity_Cancer Anticancer Activity (EGFR/VEGFR Binding) N1->Activity_Cancer Increases Lipophilicity (Membrane Crossing) Activity_Inflam Anti-inflammatory (COX-2 Selectivity) C3_C5->Activity_Inflam Steric Bulk Controls Selectivity Linker->Activity_Cancer Chelation Potential Activity_Micro Antimicrobial Activity (DNA Gyrase Inhibition) Linker->Activity_Micro H-Bonding with Target Enzymes

Figure 1: Structural determinants governing the biological activity spectrum of pyrazole carbohydrazides.

Anticancer Efficacy: Performance vs. Standards

The primary mechanism of action for these derivatives often involves the dual inhibition of tyrosine kinases (EGFR/VEGFR) and the induction of apoptosis via the mitochondrial pathway.

Comparative Performance Data: Recent studies indicate that specific 1,3,4-triarylpyrazole derivatives outperform standard chemotherapy agents in specific cell lines, particularly where resistance is a factor.

Compound IDTarget Cell LineIC50 (µM)Reference Std (IC50)Mechanism Implicated
Cmpd 55 (Triarylpyrazole)MCF-7 (Breast)6.53 Doxorubicin (45.0)EGFR Inhibition (99%)
Cmpd 98 HCT-116 (Colon)6.40 Doxorubicin (65.6)Apoptosis Induction
HD05 (Indole-Hybrid)Leukemia Panel78% Inh. Imatinib (9% Inh.)*Multi-kinase Inhibition
Cmpd 149 PC3 (Prostate)12.4 Gefitinib (22.2)EGFR Tyrosine Kinase

*Note: Inhibition percentage at 10 µM concentration.

Mechanism of Action: EGFR Signaling Blockade The carbohydrazide moiety forms critical hydrogen bonds with the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR Receptor Ligand->Receptor Binding TyrosineKinase Tyrosine Kinase Domain Activation Receptor->TyrosineKinase Dimerization Inhibitor Pyrazole Carbohydrazide (Competitive Inhibitor) Inhibitor->TyrosineKinase Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Ras Ras-GTP TyrosineKinase->Ras Signal Transduction Proliferation Cell Proliferation & Survival Raf Raf Activation Ras->Raf MEK MEK Phosphorylation Raf->MEK ERK ERK1/2 Signaling MEK->ERK ERK->Proliferation

Figure 2: Signal transduction blockade by pyrazole carbohydrazides at the EGFR tyrosine kinase domain.

Antimicrobial Potency: Overcoming Resistance

In the context of antimicrobial resistance (AMR), pyrazole carbohydrazides act as DNA gyrase inhibitors, similar to fluoroquinolones, but with distinct binding modes that can evade common resistance mechanisms.

Comparative MIC Data (µg/mL):

CompoundE. coli (Gram -)S. aureus (Gram +)S. epidermidisvs. Standard
Cmpd 3 0.25 0.50-2x Potency vs Ciprofloxacin (0.[3]5)
Cmpd 4 --0.25 16x Potency vs Ciprofloxacin (4.0)
Hybrid 7a -0.125 -2x Potency vs Ciprofloxacin (0.[4]25)

Key Insight: The hybridization of pyrazole with ciprofloxacin (Cmpd 7a) results in a synergistic effect, lowering the Minimum Inhibitory Concentration (MIC) significantly against MRSA strains.

Anti-inflammatory Profile: COX-2 Selectivity[6][7]

A major limitation of traditional NSAIDs (e.g., Diclofenac, Ibuprofen) is gastrointestinal (GI) toxicity due to COX-1 inhibition. Pyrazole carbohydrazides have shown high selectivity for COX-2, comparable to Celecoxib, reducing ulcerogenic risk.[5]

  • Selectivity Index (SI): Compounds 5u and 5s demonstrated SI values of 72.73 and 65.75, respectively.[6] This is statistically comparable to Celecoxib (SI = 78.06).

  • Safety: In in vivo rat models, Compound AD 532 showed zero ulcerogenic effect at therapeutic doses, unlike Diclofenac which caused severe gastric lesions.

Experimental Protocols (Standardized Workflows)

A. Synthesis Workflow (General Procedure)
  • Precursor Formation: React substituted hydrazine hydrate with ethyl acetoacetate to form the pyrazole ester.

  • Hydrazinolysis: Reflux the pyrazole ester with hydrazine hydrate in ethanol for 6–8 hours.

  • Purification: Recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (singlet at ~8.0–9.0 ppm for -NH) and IR (peaks at ~1650 cm⁻¹ for C=O and ~3200 cm⁻¹ for NH).

B. In Vitro Cytotoxicity Assay (MTT Protocol)
  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Incubate for 48 hours.

  • Labeling: Add MTT reagent (5 mg/mL). Incubate for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

C. COX-2 Inhibition Screening
  • Enzyme Source: Recombinant human COX-2.

  • Substrate: Arachidonic acid + Colorimetric substrate (TMPD).

  • Reaction: Incubate enzyme + inhibitor for 10 min. Add arachidonic acid.

  • Measurement: Monitor oxidation of TMPD at 590 nm. Compare slope against uninhibited control.

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 2012.[2]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC, 2023.

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Molecules, 2021.

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 2016.

  • Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids. RSC Advances, 2020.

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity... of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[6]

Sources

Comparative

In Vivo Validation of Anti-Inflammatory Effects: Pyrazole Derivatives vs. Traditional NSAIDs

Executive Summary: The Pyrazole Advantage In the landscape of anti-inflammatory drug development, pyrazole derivatives (e.g., Celecoxib, Rofecoxib) have emerged as the superior alternative to traditional non-steroidal an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of anti-inflammatory drug development, pyrazole derivatives (e.g., Celecoxib, Rofecoxib) have emerged as the superior alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac. The driving force behind this shift is gastric safety .

While traditional NSAIDs non-selectively inhibit both COX-1 (cytoprotective) and COX-2 (pro-inflammatory) isoforms, pyrazole derivatives are engineered pharmacophores designed to fit the larger hydrophobic side pocket of the COX-2 enzyme. This guide provides a validated comparative framework for assessing novel pyrazole derivatives in vivo, demonstrating that they can achieve efficacy comparable to Indomethacin while significantly reducing the Ulcerogenic Index.

Mechanistic Rationale & Signaling Pathways

To validate a pyrazole derivative, one must confirm its dual mechanism: primary inhibition of COX-2 and secondary downregulation of the NF-κB pathway. Unlike Indomethacin, which blunts all prostaglandin synthesis, pyrazoles specifically target the inflammatory cascade triggered by cytokines.

Figure 1: Mechanism of Action – COX-2 Selectivity & NF-κB Modulation

The following diagram illustrates the intervention points of Pyrazole derivatives compared to non-selective NSAIDs.

G Stimulus Inflammatory Stimulus (LPS/Carrageenan) NFkB NF-κB Activation Stimulus->NFkB Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 (Inducible) Cytokines->COX2 Induction COX1 COX-1 (Constitutive) PGE2_Prot PGE2 (Gastric Protection) COX1->PGE2_Prot Homeostasis PGE2_Inf PGE2 (Inflammation) COX2->PGE2_Inf Edema Edema & Pain PGE2_Inf->Edema Ulcer Gastric Ulceration PGE2_Prot->Ulcer Lack of PGE2 causes Indomethacin Indomethacin (Non-Selective) Indomethacin->COX1 Blocks Indomethacin->COX2 Blocks Pyrazole Pyrazole Derivative (COX-2 Selective) Pyrazole->NFkB Downregulates Pyrazole->COX2 Selectively Blocks

Caption: Pyrazoles selectively block COX-2 and modulate NF-κB, preventing edema while sparing the COX-1 pathway required for gastric mucosal protection.

Comparative Performance Analysis

The following data summarizes the performance of novel pyrazole derivatives (based on di-aryl/tri-aryl scaffolds) against standard benchmarks.

Table 1: Efficacy (Carrageenan-Induced Paw Edema)

Data represents mean % inhibition of edema volume relative to control.[1]

Compound ClassDose (mg/kg)1 Hour Inhibition3 Hour Inhibition5 Hour InhibitionPeak Efficacy Note
Novel Pyrazole 10-2040-55%75-85%85-96% Slower onset, sustained peak efficacy due to COX-2 induction lag.
Celecoxib (Ref)10-2035-50%60-75%78-82%Standard selective benchmark.
Indomethacin 1055-65% 70-80%55-65%Rapid onset, but efficacy often drops as drug clears/toxicity sets in.
Diclofenac 10-2050-60%65-75%60-70%Moderate efficacy, high renal toxicity risk.
Table 2: Safety Profile (Ulcerogenic Index)

The critical differentiator. Lower score = Higher Safety.

CompoundUlcer Index (Score 0-20)Gastric Histopathology Observation
Novel Pyrazole 0.7 – 2.0 Intact mucosa, minimal hyperemia.
Celecoxib 1.3 – 3.5Mild redness, rare erosions.
Indomethacin 18.5 – 21.3 Severe hemorrhagic lesions, loss of mucosal folds.
Diclofenac 12.0 – 15.0Moderate ulceration and spotting.

Key Insight: While Indomethacin may show slightly faster initial edema reduction (1h), pyrazole derivatives match or exceed its anti-inflammatory potency by hour 5 without compromising the stomach lining [1, 5].

Validated Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol is the "Gold Standard" for assessing acute inflammation. It is self-validating because the "Control" group must show a specific volume increase (approx. 60-80%) for the experiment to be statistically valid.

Pre-Clinical Setup[3]
  • Animals: Wistar albino rats (150–200 g). Rationale: This weight range ensures metabolic uniformity.

  • Acclimatization: 7 days at 25±2°C, 12h light/dark cycle.

  • Grouping: n=6 per group (Control, Vehicle, Standard Drug, Test Compound).

Workflow Diagram

The following Graphviz diagram outlines the precise timing required for reproducible results.

Protocol Start Starvation (12-18h) Admin Drug Admin (Oral/IP) Start->Admin Water ad libitum Wait Absorption (30-60 min) Admin->Wait Challenge Carrageenan Inj. (0.1ml, 1%) Wait->Challenge Sub-plantar Measure Plethysmometer (0, 1, 3, 5h) Challenge->Measure Hourly Sacrifice Sacrifice & Stomach Removal Measure->Sacrifice Post 5h Analysis Ulcer Scoring & Histology Sacrifice->Analysis

Caption: Temporal workflow for the Carrageenan-induced paw edema model, integrating efficacy and safety endpoints.

Step-by-Step Methodology

Step 1: Basal Measurement (


) 
Mark the rat's hind paw at the tibio-tarsal junction with a permanent marker. Dip the paw into the mercury/water column of the Digital Plethysmometer up to the mark. Record the volume (

).

Step 2: Drug Administration Administer the test pyrazole derivative (suspended in 0.5% CMC or Tween-80) orally.

  • Control Group: Vehicle only.

  • Standard Group: Celecoxib (20 mg/kg) or Indomethacin (10 mg/kg).

Step 3: Induction of Inflammation Wait 30 minutes (IP) or 60 minutes (Oral). Inject 0.1 mL of 1% w/v Carrageenan (Lambda type) in normal saline into the sub-plantar tissue of the right hind paw.

  • Tip: Use a 26G needle to minimize tissue trauma, which can confound edema readings [8].

Step 4: Post-Challenge Measurement (


) 
Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.[2]
  • Critical Check: The control group must show peak edema at 3–4 hours. If not, the carrageenan quality is suspect [10].

Step 5: Ulcerogenic Index Assessment Immediately after the 5-hour reading, sacrifice the animal. Remove the stomach, open along the greater curvature, and wash with saline. Examine under a 10x magnifying glass.

  • Scoring:

    • 0.5: Red coloration

    • 1.0: Spot ulcers

    • 1.5: Hemorrhagic streaks

    • 2.0: Deep ulcers >3mm

    • Calculation:

      
       (or sum of scores depending on specific scale used) [5, 12].
      

Data Interpretation & Statistical Analysis

Calculation of % Inhibition

The percent inhibition is the primary metric for efficacy. It is calculated using the formula:



  • 
     : Mean increase in paw volume of control group.
    
  • 
     : Mean increase in paw volume of treated group.
    
Statistical Validation
  • Test: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Significance: A p-value < 0.05 against the carrageenan control group is required to claim anti-inflammatory activity.[1]

  • ED50 Calculation: If testing multiple doses (e.g., 5, 10, 20 mg/kg), plot % inhibition vs. log-dose to determine the Effective Dose 50 (ED50).

References

  • Vertex AI Search. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity.
  • ResearchGate. (2024). Pyrazole Derivatives as Selective COX-2 Inhibitors.
  • BenchChem. (2025).[3] A Comparative Analysis of the Anti-inflammatory Activity of rac-Cubebin and Indomethacin. Retrieved from

  • Brieflands. (2020). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
  • ResearchGate. (2023). New indomethacin analogs as selective COX‐2 inhibitors: Synthesis, COX‐1/2 inhibitory activity, anti‐inflammatory, ulcerogenicity.
  • NIH. (2023). Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives. Retrieved from [4][1][3][2][5][6][7][8][9][10][11][12]

  • Frontiers. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2.
  • Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.
  • Science Line. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice.
  • NIH. (2020). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • IP Innovative. (2021). Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models.
  • NIH. (2012). Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata.

Sources

Validation

Optimizing Residence Time in Kinase Inhibition: A Head-to-Head Guide

Focus: Pyrazole-Based Encorafenib vs. Non-Pyrazole Alternatives (Vemurafenib/Dabrafenib) Executive Summary In modern drug discovery, Residence Time ( ) —the duration a drug remains bound to its target—has eclipsed simple...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Pyrazole-Based Encorafenib vs. Non-Pyrazole Alternatives (Vemurafenib/Dabrafenib)

Executive Summary

In modern drug discovery, Residence Time (


) —the duration a drug remains bound to its target—has eclipsed simple potency (

) as the primary predictor of in vivo efficacy and selectivity. This guide presents a technical head-to-head analysis of Encorafenib , a pyrazole-based BRAF inhibitor, against its non-pyrazole predecessors, Vemurafenib (azaindole-based) and Dabrafenib (thiazole-based).

The Verdict: The pyrazole-pyrimidine scaffold of Encorafenib confers a uniquely prolonged dissociation half-life (>30 hours) compared to Vemurafenib (~0.5 hours). This structural advantage translates directly into a superior "Paradox Index," significantly reducing the off-target paradoxical activation of the MAPK pathway that plagues earlier generations.

The Pharmacophore: Why the Pyrazole Scaffold Matters

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in kinase inhibition due to its planar geometry and capacity for bidentate hydrogen bonding within the ATP-binding hinge region. Unlike the fused azaindole of Vemurafenib or the thiazole of Dabrafenib, the substituted pyrazole core in Encorafenib allows for a distinct binding mode that stabilizes the "DFG-in" (active) conformation of the kinase while maintaining an exceptionally slow off-rate (


).
Structural Comparison
FeatureEncorafenib Vemurafenib Dabrafenib
Core Scaffold Pyrazole -pyrimidineAzaindoleThiazole
Target BRAF V600E/KBRAF V600EBRAF V600E/K
Binding Type ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
Dissociation (

)
>30 Hours ~0.5 Hours~2 Hours
Paradox Index ~50 (Safer)~5.5 (Riskier)~10 (Riskier)

Note on Paradox Index: A higher index indicates a wider therapeutic window between inhibiting the mutant BRAF tumor and paradoxically activating wild-type BRAF in healthy skin cells (which causes cutaneous squamous cell carcinoma).

Head-to-Head Performance Analysis
A. Potency vs. Kinetics

While all three drugs show nanomolar potency against the V600E mutant, the kinetic profiles diverge sharply.

  • Vemurafenib: Rapid association and rapid dissociation. This "fast-on, fast-off" profile requires high systemic concentrations to maintain inhibition, increasing the likelihood of off-target toxicity.

  • Encorafenib: The pyrazole scaffold facilitates a "fast-on, slow-off" mechanism. Even as systemic plasma levels drop, the drug remains bound to the tumor target.

B. The Clinical Consequence: Paradoxical Activation

In BRAF wild-type cells (e.g., keratinocytes), binding of inhibitors to one protomer of a BRAF dimer can allosterically activate the other protomer, driving downstream ERK signaling and skin tumors.

  • Mechanism: Encorafenib’s ultra-long residence time prevents this rapid toggling and activation.

  • Data: In the COLUMBUS trial, Encorafenib (combined with binimetinib) showed superior progression-free survival (14.9 months) compared to Vemurafenib (7.3 months) and a lower incidence of skin toxicities.

Visualization: Kinetic Discrimination & Pathway Logic

The following diagram illustrates the kinetic differentiation between the inhibitors and the downstream consequences on the MAPK pathway.

G cluster_0 Inhibitor Kinetics cluster_1 Clinical Outcome Encorafenib Encorafenib (Pyrazole Core) Target BRAF V600E (Tumor) Encorafenib->Target High Affinity Vemurafenib Vemurafenib (Azaindole Core) Vemurafenib->Target High Affinity Sustained Sustained Inhibition (>30h Residence) Target->Sustained Slow k_off (Pyrazole) Transient Transient Inhibition (<2h Residence) Target->Transient Fast k_off Safety Reduced Skin Toxicity (High Paradox Index) Sustained->Safety Paradox Paradoxical Activation (Wild-Type BRAF) Transient->Paradox

Caption: Kinetic differentiation of BRAF inhibitors. Encorafenib's pyrazole core enables slow dissociation (


), leading to sustained inhibition and reduced paradoxical activation compared to Vemurafenib.
Experimental Protocol: Measuring Residence Time via SPR

To validate the superior residence time of a pyrazole-based inhibitor in your own pipeline, rely on Surface Plasmon Resonance (SPR) rather than standard biochemical IC50 assays. The following protocol is designed for a Biacore or ProteOn system.

Objective

Determine the dissociation rate constant (


) and residence time (

) of a pyrazole-based inhibitor against a biotinylated kinase target.
Materials
  • Sensor Chip: Streptavidin-coated chip (e.g., Series S Sensor Chip SA).

  • Ligand: Biotinylated BRAF kinase (ensure mono-biotinylation to prevent aggregation).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO (critical for solubility).

  • Analytes: Encorafenib (Test), Vemurafenib (Reference).[1][2][3][4]

Step-by-Step Methodology
  • Surface Preparation (Conditioning):

    • Condition the SA chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-specifically bound contaminants.

    • Why: Ensures a clean baseline for high-sensitivity kinetic measurements.

  • Ligand Capture:

    • Dilute biotinylated BRAF to 10 nM in Running Buffer.

    • Inject over the flow cell at 10 µL/min until a capture level of ~500-1000 RU (Resonance Units) is achieved.

    • Control: Leave Flow Cell 1 as a blank reference (unmodified streptavidin) to subtract bulk refractive index changes.

  • Kinetic Injection Cycle (Single-Cycle Kinetics):

    • Prepare a 5-point dilution series of the inhibitor (e.g., 0.1 nM to 100 nM).

    • Crucial Step: Inject the samples sequentially from lowest to highest concentration without regeneration in between.

    • Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 120 seconds per concentration.

  • Dissociation Phase (The Critical Measurement):

    • After the highest concentration injection, switch to running buffer and monitor dissociation for at least 2 hours (for Encorafenib-like molecules) or 10 minutes (for Vemurafenib-like molecules).

    • Note: For extremely slow off-rates (>30h), standard SPR may drift. In such cases, use the "Jump Dilution" enzymatic method as an orthogonal validation (see References).

  • Data Analysis:

    • Fit the sensorgrams to a 1:1 Langmuir binding model .

    • Calculate

      
       (1/s).
      
    • Derive Residence Time:

      
       (minutes).
      
References
  • Clinical Efficacy of Encorafenib

    • Title: COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in P
    • Source: Dummer, R. et al., Journal of Clinical Oncology (2022).
    • URL:[Link]

  • Pharmacodynamics & Residence Time

    • Title: Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: a review of the current evidence.
    • Source: Rose, A. et al., OncoTargets and Therapy (2018).
    • URL:[Link]

  • The Pyrazole Scaffold in Kinase Inhibitors

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[5]

    • Source: Nenciu, F. et al., Molecules (2023).
    • URL:[Link]

  • SPR Methodology for Kinases

    • Title: Determination of Drug-Kinase Residence Time in a Homogenous, Low-Volume Format.[6]

    • Source: Thermo Fisher Scientific Applic

Sources

Comparative

Comparative Guide: Selectivity &amp; Reactivity Profiling of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (BMPH)

Executive Summary In the high-throughput landscape of drug discovery, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (referred to herein as BMPH ) has emerged as a privileged scaffold. Unlike generic pyrazole pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput landscape of drug discovery, 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (referred to herein as BMPH ) has emerged as a privileged scaffold. Unlike generic pyrazole precursors, BMPH exhibits a unique electronic profile due to the para-bromo substitution, which enhances lipophilicity and alters the electron density of the pyrazole ring.

This guide provides a technical comparison of BMPH against standard structural analogs and therapeutic benchmarks. We define "cross-reactivity" in two critical contexts for drug development:

  • Chemical Cross-Reactivity: The chemoselectivity of the hydrazide moiety in diversity-oriented synthesis.

  • Biological Cross-Reactivity: The selectivity profile (off-target effects) against homologous enzymes (e.g., COX-1 vs. COX-2) and mammalian vs. microbial cells.

Key Finding: BMPH demonstrates a superior Selectivity Index (SI) for COX-2 inhibition and antimicrobial activity compared to its unsubstituted phenyl analogs, minimizing off-target cytotoxicity.

Chemical Reactivity & Scaffold Utility[1]

The primary utility of BMPH lies in its hydrazide group (-CONHNH₂), which serves as a "warhead" for generating Schiff bases (hydrazones). The electron-withdrawing nature of the bromine atom at the para position of the N1-phenyl ring subtly reduces the nucleophilicity of the hydrazide compared to electron-rich analogs, resulting in higher stability and cleaner reaction profiles with electrophiles.

Comparative Synthesis Performance

Comparison of BMPH against 1-Phenyl (unsubstituted) and 1-(4-Tolyl) analogs in Schiff base condensation with 4-chlorobenzaldehyde.

Precursor ScaffoldSubstituent (R)Reaction Time (min)Yield (%)Purity (HPLC)Stability (Soln)
BMPH 4-Br 15 96% >99% High
Phenyl-AnalogH2088%95%Moderate
Tolyl-Analog4-Me1892%97%High

Insight: The 4-Br substituent facilitates cleaner precipitation of the product, reducing the need for chromatographic purification—a critical advantage in library synthesis.

Workflow Visualization: Diversity-Oriented Synthesis

The following diagram illustrates the divergent synthesis pathways utilizing BMPH, highlighting its role as a central node for generating bioactive libraries.

BMPH_Synthesis_Workflow BMPH BMPH Scaffold (Hydrazide Core) SchiffBase Schiff Bases (Hydrazones) BMPH->SchiffBase + Aldehydes (Condensation) Pyrazolo_Derivs Fused Pyrazoles (Pyrazolo-dipyridazines) BMPH->Pyrazolo_Derivs + Heterocyclization Aldehydes Aryl Aldehydes (R-CHO) Aldehydes->SchiffBase Heterocyclization Cyclization Reagents (AC2O, CS2) Heterocyclization->Pyrazolo_Derivs Target_AntiMicrobial Antimicrobial Hits (Target: DNA Gyrase) SchiffBase->Target_AntiMicrobial Screening Target_AntiInflam Anti-Inflammatory Hits (Target: COX-2) SchiffBase->Target_AntiInflam Screening Pyrazolo_Derivs->Target_AntiInflam

Figure 1: Divergent synthesis workflow using BMPH to access distinct pharmacological classes.

Biological Cross-Reactivity (Selectivity Profiling)

In medicinal chemistry, "cross-reactivity" often manifests as poor selectivity. For pyrazole-carbohydrazides, the primary safety concern is cross-reactivity with constitutive enzymes (e.g., COX-1) or general cytotoxicity.

Enzyme Selectivity (COX-2 vs. COX-1)

Pyrazoles are classic pharmacophores for COX-2 inhibition (resembling Celecoxib). However, many derivatives cross-react with COX-1, causing gastric side effects.

Experimental Data: Enzyme Inhibition (IC₅₀ µM)

CompoundCOX-2 (Target)COX-1 (Off-Target)Selectivity Index (SI)
BMPH-Derivative A 0.45 µM >100 µM >222
Phenyl-Analog Deriv.1.20 µM45.0 µM37.5
Celecoxib (Ref)0.05 µM15.0 µM300
Indomethacin (Ref)0.60 µM0.02 µM0.03 (Non-selective)

Causality: The bulky 4-bromophenyl group of BMPH fits snugly into the larger hydrophobic pocket of COX-2, sterically hindering binding to the narrower channel of COX-1. This structural "key" minimizes cross-reactivity with the housekeeping enzyme.

Antimicrobial vs. Mammalian Cytotoxicity

When developing antimicrobials, the compound must not "cross-react" with mammalian cells (cytotoxicity).

Experimental Data: Therapeutic Window

Organism / Cell LineBMPH-Schiff Base (MIC/IC₅₀)Standard (Ciprofloxacin)Interpretation
S. aureus (Bacteria)12.5 µg/mL0.5 µg/mLModerate Activity
E. coli (Bacteria)25.0 µg/mL0.01 µg/mLLow Activity
Vero Cells (Mammalian) >200 µg/mL >100 µg/mL Non-Cytotoxic
Selectivity Ratio >16 >200 Safe Lead

Insight: While less potent than Ciprofloxacin, the BMPH derivatives show a clean safety profile. The lack of mammalian cross-reactivity (cytotoxicity) makes them excellent starting points for optimization.

Selectivity Logic Diagram

The following decision tree illustrates the logic used to validate BMPH derivatives, ensuring low cross-reactivity before progression.

Selectivity_Logic Start Synthesized BMPH Derivative PrimaryScreen Primary Screen: Target Activity (IC50/MIC) Start->PrimaryScreen SelectivityScreen Cross-Reactivity Screen: (COX-1 / Vero Cells) PrimaryScreen->SelectivityScreen Active (<10 µM) Fail_Potency Discard: Low Potency PrimaryScreen->Fail_Potency Inactive Pass Lead Candidate (High Selectivity) SelectivityScreen->Pass SI > 50 Fail_Tox Discard: High Cross-Reactivity SelectivityScreen->Fail_Tox SI < 10

Figure 2: Screening logic for minimizing biological cross-reactivity.

Experimental Protocols

To replicate the data above, use the following self-validating protocols.

Protocol A: Synthesis of BMPH Schiff Bases (Chemical Reactivity Check)

Objective: Assess the reactivity of the hydrazide group.

  • Dissolution: Dissolve 1.0 mmol of BMPH (CAS 618092-50-5) in 10 mL of absolute ethanol.

  • Activation: Add 2-3 drops of glacial acetic acid (catalyst).

  • Addition: Add 1.0 mmol of the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

  • Reflux: Heat at reflux (78°C) for 1-2 hours. Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane).

    • Validation: The spot for the aldehyde should disappear completely.

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a solid. Filter and wash with cold ethanol.

  • Characterization: Verify structure via ¹H-NMR (Look for singlet at δ 8.0–8.5 ppm for -N=CH-).

Protocol B: COX-1/COX-2 Selectivity Assay (Biological Cross-Reactivity)

Objective: Determine the Selectivity Index (SI).

  • Reagents: Use a commercial Colorimetric COX (ovine) Inhibitor Screening Assay Kit.

  • Preparation: Prepare 10 mM stock of BMPH derivative in DMSO. Dilute to test concentrations (0.01 – 100 µM).

  • Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm after 5 mins.

  • Calculation:

    • Calculate % Inhibition =

      
      .
      
    • Plot log(concentration) vs. % Inhibition to determine IC₅₀.

    • SI = IC₅₀(COX-1) / IC₅₀(COX-2) .

References

  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Pharmaceuticals, 5(3), 317-324.[1][2] [Link]

  • PubChem. (2025).[3][4][5] Compound Summary: 1-(4-Bromophenyl)pyrazole-4-carbohydrazide.[3][6][7][8][9] National Library of Medicine. [Link]

  • Gouda, M. A., et al. (2021).[10] Synthesis and Antibacterial Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

Sources

Validation

Technical Guide: Spectroscopic Differentiation of Pyrazole Regioisomers

Focus: Definitive Structural Confirmation of 1,3- vs. 1,5-Disubstituted Pyrazoles Executive Summary In medicinal chemistry, the synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones (Knorr pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Definitive Structural Confirmation of 1,3- vs. 1,5-Disubstituted Pyrazoles

Executive Summary

In medicinal chemistry, the synthesis of pyrazoles via the condensation of hydrazines with 1,3-diketones (Knorr pyrazole synthesis) notoriously yields a mixture of regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1] While these isomers share identical molecular weights and similar polarities, their biological activities often diverge drastically due to different binding modes in protein pockets.[1]

This guide outlines a definitive spectroscopic workflow to distinguish these isomers without relying on X-ray crystallography. It prioritizes 2D NMR (NOESY, 1H-15N HMBC) as the primary validation tool, supported by GIAO-DFT calculations for ambiguous cases.[1]

Part 1: The Regioisomer Challenge

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone, two energetic pathways compete, leading to isomers where the 

-substituent is adjacent to different functional groups on the pyrazole ring.[1]
  • 1,5-Isomer: The

    
    -substituent (
    
    
    
    ) is spatially close to the C5-substituent (
    
    
    ).[1]
  • 1,3-Isomer: The

    
    -substituent (
    
    
    
    ) is spatially distant from the C3-substituent (
    
    
    ), often placing it near a C5-proton (if C5 is unsubstituted).[1]

Why it matters: Misassignment of these structures leads to erroneous Structure-Activity Relationship (SAR) models.[1] A "1,5-isomer" assumed to be "1,3" can cause months of wasted optimization on the wrong scaffold.[1]

Part 2: Comparative Analysis of Validation Methods

The following table compares the efficacy of available methods for distinguishing pyrazole regioisomers.

MethodSpecificity for PyrazolesSample RequirementTurnaroundVerdict
1D 1H NMR Low. Chemical shifts (

) are solvent-dependent and often overlap.
~2 mg< 10 minsPreliminary only. Unreliable for definitive ID without reference standards.[1]
2D NOESY / ROESY High. Detects through-space interactions (< 5 Å).[1]~10 mg (High Conc.)1–4 hoursGold Standard. The most direct proof of substituent proximity.[1]
1H-15N HMBC Very High. Maps

-connectivity directly.[1]
~20 mg4–12 hoursDefinitive. Critical when NOE signals are weak or ambiguous.[1]
X-Ray Crystallography Absolute.[1][2]Single CrystalDays to WeeksUltimate Proof. Limited by the ability to crystallize the product.
GIAO-DFT Calculation High. Predicts

to match exp. data.
Computational Power1–2 DaysArbiter. Use when experimental NMR is contradictory.[1]

Part 3: The Spectroscopic Workflow (Deep Dive)

The Spatial Ruler: 2D NOESY

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the primary tool for differentiation. It relies on the dipolar coupling between nuclei that are close in space (< 5 Å), regardless of the number of bonds separating them.

  • The 1,5-Diagnostic: Look for a cross-peak between the protons of the

    
    -substituent (e.g., 
    
    
    
    or
    
    
    ) and the protons of the C5-substituent.[1]
  • The 1,3-Diagnostic: Look for a cross-peak between the protons of the

    
    -substituent and the C5-proton  (if the ring is not fully substituted).[1] If C5 is substituted, you will observe no NOE between the 
    
    
    
    -substituent and the C3-substituent due to distance.[1]
The Connectivity Map: 1H-15N HMBC

Nitrogen NMR is underutilized but powerful. Pyrazoles have two distinct nitrogens:

  • N1 (Pyrrole-like): Substituted,

    
    -like character.
    
  • N2 (Pyridine-like): Unsubstituted (in

    
    -alkylated forms), 
    
    
    
    character.[1]

In a 1H-15N HMBC spectrum:

  • The protons on the

    
    -substituent (e.g., 
    
    
    
    ) will show a strong 2-bond correlation (
    
    
    )
    to N1 .[1]
  • Crucially, if the structure allows, you may see a 3-bond correlation (

    
    )  to N2 , confirming the 
    
    
    
    bond integrity.
  • Differentiation Logic: The chemical shift of N1 is highly sensitive to the electronic nature of the adjacent C5 substituent. Steric compression from a bulky C5-group (1,5-isomer) often causes a distinct shielding/deshielding effect on N1 compared to the 1,3-isomer.[1]

Workflow Visualization

The following diagram illustrates the decision logic for confirming the structure.

PyrazoleID Start Crude Reaction Mixture (Hydrazine + 1,3-Diketone) Sep Chromatographic Separation (Isolate Isomer A & B) Start->Sep HNMR 1D 1H NMR Screening Sep->HNMR Decision1 Are C5-H and C3-H distinguishable? HNMR->Decision1 NOESY Run 2D NOESY (Target: N-Subst vs Ring Subst) Decision1->NOESY Yes HMBC Run 1H-15N HMBC & 1H-13C HMBC Decision1->HMBC No/Unsure NOE_Result NOE Observed? NOESY->NOE_Result Isomer15 Confirm 1,5-Isomer (Proximity Detected) NOE_Result->Isomer15 Strong Cross-peak (N-R to C5-R) Isomer13 Confirm 1,3-Isomer (No Proximity / C5-H NOE) NOE_Result->Isomer13 Cross-peak to C5-H or No Peak to C3-R Ambiguous Ambiguous NOE (e.g., overlapping signals) NOE_Result->Ambiguous Weak/Unclear Ambiguous->HMBC DFT GIAO-DFT Calculation (Compare Exp vs Calc Shifts) HMBC->DFT If still unclear DFT->Isomer15 DFT->Isomer13

Caption: Decision tree for the spectroscopic assignment of pyrazole regioisomers.

Part 4: Experimental Protocols

Protocol A: The "Blind" NOESY Experiment

Objective: Determine spatial proximity between the


-substituent and ring substituents.[1]
  • Sample Preparation:

    • Dissolve 10–15 mg of the isolated isomer in 0.6 mL DMSO-

      
        or CDCl
      
      
      
      .
    • Note: DMSO-

      
       is preferred if the molecule has exchangeable protons or poor solubility.[1] It also slows molecular tumbling, often enhancing the NOE signal (negative NOE).[1]
      
    • Degassing: Flush the tube with nitrogen for 1 minute to remove paramagnetic oxygen (optional but recommended for weak signals).[1]

  • Acquisition Parameters:

    • Pulse Sequence: noesyph (Phase-sensitive NOESY).

    • Mixing Time (

      
      ):  Set to 400–600 ms .
      
      • Too short (<200 ms): Insufficient magnetization transfer.[1]

      • Too long (>800 ms): Spin diffusion (signals transfer to non-neighbors) may cause false positives.[1]

    • Scans (NS): Minimum 16 (32 preferred for clear S/N).

    • Relaxation Delay (D1): 2.0 seconds.

  • Data Processing:

    • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.[1]

    • Phase manually.[1] Look for cross-peaks at the intersection of the

      
      -substituent chemical shift (F1) and the aromatic/alkyl region (F2).[1]
      
Protocol B: GIAO-DFT Validation (In Silico)

Objective: Confirm structure when experimental NOE is silent or ambiguous.

  • Conformational Search:

    • Generate 3D structures of both candidate isomers (1,3 and 1,5).[1]

    • Perform a conformational search (e.g., Molecular Mechanics) to find the global minimum.[1]

  • Geometry Optimization:

    • Optimize geometry using DFT: B3LYP/6-31G(d,p) or wB97X-D/6-311+G(d,p) (includes dispersion corrections).[1]

    • Crucial: Use a solvation model (PCM/SMD) matching your NMR solvent (e.g., Chloroform or DMSO).[1]

  • NMR Calculation:

    • Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

    • Level of Theory: mPW1PW91/6-311+G(2d,p) is highly recommended for NMR accuracy.[1]

  • Analysis:

    • Extract isotropic shielding values (

      
      ).[1]
      
    • Convert to chemical shifts (

      
      ) using linear scaling factors or reference standards (TMS).
      
    • Compare the Mean Absolute Error (MAE) between Experimental vs. Calculated shifts for both candidates. The isomer with the significantly lower MAE (typically < 2.5 ppm for

      
      C) is the correct structure.
      

Part 5: Case Study Visualization

Below is a schematic representation of the specific NOESY correlations expected for


-methyl-3-phenyl-5-methylpyrazole vs. 

-methyl-5-phenyl-3-methylpyrazole.

NOESY_Correlation cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Less Crowded) N1_15 N-CH3 C5_15 C5-Phenyl N1_15->C5_15 STRONG NOE (< 3 Å) C3_15 C3-Methyl N1_15->C3_15 No NOE (> 5 Å) N1_13 N-CH3 C5_13 C5-Methyl N1_13->C5_13 STRONG NOE (< 3 Å) C3_13 C3-Phenyl N1_13->C3_13 No NOE

Caption: Visualizing the defining NOESY correlations. The interaction between the N-substituent and the C5-substituent is the determinant factor.

References

  • Claramunt, R. M., et al. (2006).[1] "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of Molecular Structure. [1]

  • Alkorta, I., & Elguero, J. (2020).[1] "GIAO-DFT calculations of 1H, 13C and 15N NMR chemical shifts of pyrazoles." Magnetic Resonance in Chemistry.

  • Filarowski, A., et al. (2004).[1] "Steric effects in the 1H, 13C and 15N NMR spectra of pyrazoles." Journal of Molecular Structure. [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard reference for NOESY/HMBC protocols).

  • Gaussian, Inc. "NMR Calculations using GIAO."[1] Gaussian Technical Notes.

Sources

Comparative

Comparative Guide: Optimizing Molecular Docking Strategies for Pyrazole Scaffolds in Kinase and COX-2 Targets

[1] Executive Summary Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and various kinase inhibitors (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and various kinase inhibitors (e.g., Crizotinib).[1] However, their amphoteric nature and tautomeric flexibility present unique challenges in molecular docking.[1]

This guide objectively compares the performance of Rigid Receptor Docking (AutoDock Vina) versus Induced-Fit Docking (Schrödinger Glide/IFD) for pyrazole analogs. We provide validated protocols to overcome common pitfalls such as tautomer enumeration and water-mediated bridging.[1]

Part 1: The Chemical Context – Why Pyrazoles Fail in Standard Docking

To model pyrazoles accurately, one must first understand their electronic behavior in the active site. Unlike simple phenyl rings, pyrazoles are diazoles that function simultaneously as Hydrogen Bond (H-bond) donors and acceptors.[1]

The Tautomer Trap

The most common failure mode in pyrazole docking is incorrect protonation state assignment. The pyrazole ring exists in annular tautomerism (


-pyrazole vs. 

-pyrazole).[1]
  • Kinase Hinge Region: Pyrazoles often bind to the ATP-binding hinge region. If the docking software fixes the proton on the wrong nitrogen (N1 vs N2), the donor-acceptor motif will mismatch with the backbone residues (e.g., Glu/Leu), resulting in false-negative scores.

Diagram 1: Pyrazole Interaction Logic & Tautomerism

The following diagram illustrates the critical H-bond vectors that must be defined prior to docking.

PyrazoleInteractions cluster_ligand Ligand: Pyrazole Scaffold cluster_protein Target: Enzyme Active Site Pyraz Pyrazole Ring (C3H4N2) N1 N1 (Pyrrole-like) H-Bond Donor Pyraz->N1 N2 N2 (Pyridine-like) H-Bond Acceptor Pyraz->N2 ResAcc Residue Carbonyl O (e.g., Glu/Met) N1->ResAcc H-Bond (Critical) Tautomer Tautomeric Shift (Proton Migration) N1->Tautomer ResDonor Residue Backbone NH (e.g., Leu/Val) ResDonor->N2 H-Bond (Critical) Tautomer->N2

Caption: Interaction map showing the donor-acceptor duality of pyrazoles. Correct tautomer enumeration is required to match the complementary protein residues.

Part 2: Comparative Methodology – Tool Selection

We compared two industry-standard approaches using a dataset of 50 pyrazole-based COX-2 inhibitors.

AutoDock Vina (Rigid Receptor)
  • Mechanism: Uses a pre-calculated grid map.[2][3] The protein is rigid; the ligand is flexible.

  • Best For: High-throughput virtual screening (HTVS) of large libraries.[1]

  • Limitation: Fails to account for the "gatekeeper" residue movement often required to accommodate bulky pyrazole substituents (e.g., the trifluoromethyl group in Celecoxib).

Schrödinger Glide (Induced-Fit Docking - IFD)
  • Mechanism: Iterative sampling. Ligand poses are generated, then side chains within 5 Å are minimized to relieve steric clashes.[1]

  • Best For: Lead optimization and detailed binding mode analysis.

  • Advantage: Accurately models the "side-pocket" opening in COX-2 (Val523/Arg120) crucial for selectivity.[1]

Table 1: Performance Matrix
FeatureAutoDock Vina (Open Source)Schrödinger Glide (IFD)
Speed High (< 1 min/ligand)Low (10-20 min/ligand)
Scoring Function Empirical (Weighted sum of steric, H-bond)XP (Extra Precision) - Physics-based terms
Tautomer Handling Manual (Must pre-generate states)Automated (LigPrep enumerates states)
Water Handling Static (ignored or fixed)Explicit water displacement/bridging
Success Rate (RMSD < 2Å) 65% on flexible pockets88% on flexible pockets

Part 3: Validated Experimental Protocol

To replicate high-accuracy results, follow this self-validating workflow.

Step 1: Ligand Preparation (The "3D" Rule)
  • Desalt & Protonate: Use tools like OpenBabel or LigPrep to generate ionization states at pH 7.4 ± 1.0.

  • Enumeration: Generate both tautomers for the pyrazole ring. Do not assume the lowest energy state in vacuum is the bioactive state.

  • Conformation: Generate 3D coordinates. Do not dock flat 2D structures.

Step 2: Receptor Preparation (COX-2 Example)
  • Source: Download PDB ID: 3LN1 (Celecoxib bound to COX-2).[1]

  • Clean: Remove all waters except those bridging the ligand to the protein (if known). For COX-2, structural waters near the Arg120 network are often critical.[1]

  • Optimize: Add Hydrogens and optimize H-bond networks (flip Asn/Gln/His residues).

Step 3: Grid Generation & Docking[3]
  • Box Center: Centered on the co-crystallized ligand.

  • Box Size:

    • Vina: 25 x 25 x 25 Å (Allow space for substituents).

    • Glide: 10 Å inner box, 20 Å outer box.

  • Exhaustiveness (Vina): Set to 32 (Default is 8) for pyrazoles to ensure the ring finds the correct flip.

Diagram 2: Comparative Workflow Decision Tree

DockingWorkflow Start Start: Pyrazole Analog PocketAnalysis Analyze Pocket Flexibility (B-Factor / RMSD) Start->PocketAnalysis Decision Is Active Site Flexible? PocketAnalysis->Decision RigidPath Method A: Rigid Docking (AutoDock Vina) Decision->RigidPath No (Rigid) FlexiblePath Method B: Induced Fit (Glide/GOLD) Decision->FlexiblePath Yes (Flexible) Validation Validation Step: Re-dock Crystal Ligand RigidPath->Validation FlexiblePath->Validation CheckRMSD RMSD < 2.0 Å? Validation->CheckRMSD Proceed Proceed with Analog Docking CheckRMSD->Proceed Yes Refine Refine Grid / Check Tautomers CheckRMSD->Refine No Refine->Validation

Caption: Decision matrix for selecting the appropriate docking engine based on active site plasticity.

Part 4: Case Study & Data Analysis

Objective: Compare binding poses of Celecoxib (pyrazole-sulfonamide) in COX-2.[1][4]

Experimental Setup
  • Target: COX-2 (PDB: 3LN1).[1]

  • Control: Re-docking of native Celecoxib.

  • Metric: RMSD relative to crystal structure and Binding Affinity (

    
    ).
    
Results
MetricAutoDock Vina (Rigid)Glide (Induced Fit)Experimental Reality
RMSD (Å) 2.45 Å0.85 ÅN/A
Binding Energy -9.2 kcal/mol-11.4 kcal/molIC50 ≈ 0.04 µM
Key Interaction Missed Arg120 H-bondPreserved Arg120 H-bondH-bond to Arg120 is critical
Analysis of Causality
  • Why Vina Underperformed: The rigid receptor assumption prevented the side chain of Arg120 from adjusting to the sulfonamide group attached to the pyrazole. This resulted in a steric clash penalty, forcing the ligand into an incorrect, "flipped" pose (RMSD > 2.0 Å).[1]

  • Why IFD Succeeded: The Induced-Fit protocol allowed Arg120 to rotate slightly, accommodating the sulfonamide and establishing the critical electrostatic clamp.

Part 5: Critical Troubleshooting (The "Pro-Tips")

  • The "Flip" Problem: Pyrazoles are roughly symmetrical. If your docking score is low, check if the ring is flipped 180°. The software might place the hydrophobic C-C side where the N-N side should be. Solution: Manually inspect H-bond formation with the hinge/active site residues.

  • Water Bridges: In many kinase targets (e.g., BRAF), pyrazoles interact with the protein via a conserved water molecule.[1] Solution: If using Vina, include the specific water molecule as part of the "Receptor" PDB file. If using Glide, turn on "Particle Mesh Ewald" for waters.[1]

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] [Link]

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complex Prediction.[1] Journal of Medicinal Chemistry, 49(21), 6177–6196.[1] [Link][1]

  • Perrin, D. D., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.[1] Frontiers in Pharmacology. [Link]

  • Wang, J. L., et al. (2010). The novel binding mode of celecoxib to COX-2.[1] Journal of Biological Chemistry (PDB 3LN1 Structure Reference). [Link]

Sources

Validation

Efficacy of 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide vs trifluoromethyl analog

Comparative Efficacy Guide: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide vs. Trifluoromethyl Analog Executive Summary: The Halogen vs. Haloalkyl Shift In the optimization of pyrazole-based scaffolds for drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide vs. Trifluoromethyl Analog

Executive Summary: The Halogen vs. Haloalkyl Shift

In the optimization of pyrazole-based scaffolds for drug discovery, the substitution at the para-position of the N1-phenyl ring is a critical determinant of pharmacokinetics and binding affinity. This guide compares the established building block 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (Compound A) with its bioisostere, the 1-(4-Trifluoromethylphenyl) analog (Compound B) .

Verdict: While Compound A (Bromo) remains the superior intermediate for further structural diversification (via Suzuki/Heck coupling), Compound B (Trifluoromethyl) consistently demonstrates enhanced biological efficacy in in vivo models. The -CF₃ group confers greater metabolic stability, increased lipophilicity (LogP), and improved membrane permeability, often resulting in lower IC₅₀ values against inflammatory (COX-2) and microbial (DNA gyrase) targets.

Chemical & Physical Profile Comparison

The shift from a bromine atom to a trifluoromethyl group alters the electronic and steric landscape of the molecule.

FeatureCompound A (4-Bromo) Compound B (4-Trifluoromethyl) Impact on Efficacy
Formula C₁₁H₁₁BrN₄OC₁₂H₁₁F₃N₄O-
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Strong Inductive withdrawal (-I), No Mesomeric effectCompound B increases the acidity of the hydrazide NH, potentially strengthening H-bond interactions with receptor active sites.
Lipophilicity (cLogP) ~1.8 - 2.1~2.5 - 2.8Compound B has superior passive transport across lipid bilayers (bacterial cell walls/blood-brain barrier).
Metabolic Stability Moderate (Susceptible to oxidative dehalogenation)High (C-F bond is metabolically inert)Compound B exhibits a longer half-life in vivo.
Steric Bulk Moderate (Van der Waals radius ~1.85 Å)High (Effective volume ~40 ų)Compound B fills hydrophobic pockets in enzymes (e.g., COX-2) more effectively than Br.

Synthesis & Production Workflow

The synthesis of both analogs follows a divergent pathway from the condensation of ethyl acetoacetate with the respective substituted phenylhydrazine.

Mechanism Visualization (DOT):

SynthesisPath Start1 4-Substituted Phenylhydrazine (R = Br or CF3) Inter Pyrazolone Intermediate (Cyclization) Start1->Inter Reflux/EtOH Start2 Ethyl Acetoacetate Start2->Inter Chlor Vilsmeier-Haack / POCl3 (Chlorination/Formylation) Inter->Chlor Optional Functionalization Prod Target Carbohydrazide (Hydrazinolysis) Inter->Prod NH2NH2·H2O Reflux 4-6h

Caption: General synthetic pathway for 1-substituted-5-methyl-1H-pyrazole-4-carbohydrazides.

Biological Efficacy Analysis

A. Antimicrobial Activity (Target: DNA Gyrase)

Pyrazole carbohydrazides exert antimicrobial effects by inhibiting DNA gyrase (topoisomerase II).

  • Compound A (Bromo): effective against Gram-positive bacteria (S. aureus).[1] The bromine atom can participate in "halogen bonding" with carbonyl backbone residues in the active site.

  • Compound B (CF₃): Often shows 2-4x lower MIC values (more potent). The trifluoromethyl group enhances penetration through the lipopolysaccharide layer of Gram-negative bacteria (E. coli, P. aeruginosa).

Data Summary (Representative):

Organism Compound A (Br) MIC (µg/mL) Compound B (CF₃) MIC (µg/mL)
S. aureus (Gram +) 12.5 3.125
E. coli (Gram -) >50 12.5

| C. albicans (Fungal) | 25 | 12.5 |

B. Anti-Inflammatory Activity (Target: COX-2)

In comparative studies of pyrazole-based COX-2 inhibitors:

  • Selectivity: The bulky -CF₃ group at the para-position aligns perfectly with the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. This confers Compound B with higher COX-2 selectivity indices (SI).

  • Potency: Studies on sulfonate analogs (a proxy for carbohydrazides) showed that the -CF₃ analog inhibited edema by 35.9% , whereas the iodo/bromo analogs inhibited it by ~27%.

Mechanism of Action: Molecular Docking

The efficacy difference is driven by the binding mode within the target protein's active site.

Signaling & Binding Pathway (DOT):

MOA Target Target Enzyme (COX-2 or DNA Gyrase) Interaction1 Halogen Bond (Directional, Specific) Target->Interaction1 Interaction2 Hydrophobic Pocket Fill (Entropic Gain) Target->Interaction2 LigandBr Compound A (Bromo) Sigma-Hole Donor LigandBr->Target Binds via LigandBr->Interaction1 LigandCF3 Compound B (CF3) Hydrophobic Expander LigandCF3->Target Binds via LigandCF3->Interaction2 Effect1 Moderate Inhibition (Reversible) Interaction1->Effect1 Effect2 High Potency (Slow Off-Rate) Interaction2->Effect2

Caption: Mechanistic divergence in binding modes between Bromo (Halogen bonding) and Trifluoromethyl (Hydrophobic filling) analogs.

Experimental Protocol: Synthesis of Compound A

Objective: Synthesis of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.

Reagents:

  • Ethyl acetoacetate (10 mmol)

  • 4-Bromophenylhydrazine hydrochloride (10 mmol)

  • Hydrazine hydrate (99%)

  • Ethanol (Absolute)[2]

Step-by-Step Methodology:

  • Cyclization: Dissolve 4-bromophenylhydrazine (2.23 g) and ethyl acetoacetate (1.30 g) in ethanol (20 mL). Reflux for 4 hours.

  • Isolation: Cool the mixture to room temperature. The intermediate ester (Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate) will precipitate. Filter and recrystallize from ethanol.

  • Hydrazinolysis: Dissolve the ester (1 mmol) in ethanol (10 mL). Add hydrazine hydrate (5 mmol, excess) dropwise.

  • Reflux: Heat the mixture at reflux temperature (78°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Purification: Pour the reaction mixture onto crushed ice. The solid carbohydrazide product precipitates. Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: 75-85%

    • Appearance: White to off-white crystalline solid.

References

  • PubChem. 1-(4-Bromophenyl)pyrazole-4-carbohydrazide | C10H9BrN4O. National Library of Medicine. Available at: [Link]

  • Kočović, D., et al. (2023). Crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole. Z. Kristallogr. NCS. Available at: [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS. Available at: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link][3]

Sources

Comparative

Optimization of N-Phenyl Ring Substituents: A Comparative Guide to Biological Activity &amp; SAR

Executive Summary The N-phenyl moiety is a ubiquitous pharmacophore in drug discovery, serving as a critical linker in kinase inhibitors (e.g., Sorafenib, Imatinib), analgesics, and antiviral agents. However, the unsubst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-phenyl moiety is a ubiquitous pharmacophore in drug discovery, serving as a critical linker in kinase inhibitors (e.g., Sorafenib, Imatinib), analgesics, and antiviral agents. However, the unsubstituted phenyl ring is rarely the optimal clinical candidate due to metabolic liability (CYP450 oxidation) and suboptimal binding kinetics.

This guide objectively compares the performance of specific N-phenyl substitution strategies . We move beyond simple "activity screening" to analyze the causal electronic and steric factors that drive potency and metabolic stability. We also evaluate advanced "alternatives" such as bioisosteric replacement (e.g., bicyclo[1.1.1]pentane).

Part 1: The Mechanistic Framework (Causality)

To optimize an N-phenyl scaffold, one must manipulate three physicochemical levers defined by the Hansch equation. Causal understanding of these parameters prevents "trial-and-error" synthesis.

Electronic Modulation (Hammett )

Substituents alter the electron density of the aromatic ring, affecting the pKa of the nitrogen anchor (amide/urea/amine).

  • Electron Withdrawing Groups (EWG): (e.g.,

    
    ). These pull electron density, increasing the acidity of the N-H proton. Impact:  Strengthens Hydrogen-bond donor capability to the receptor (e.g., hinge region of kinases).
    
  • Electron Donating Groups (EDG): (e.g.,

    
    ). These push electron density. Impact:  Increases basicity, potentially aiding solubility but often introducing metabolic "soft spots."
    
Steric Occlusion (Taft )
  • Ortho-Substitution: Introduces a "twist" in the N-Phenyl bond, forcing the ring out of planarity. Impact: Can lock the bioactive conformation (reducing entropic penalty upon binding) or clash with the receptor pocket.

Lipophilicity (Hansch )
  • Halogenation: Adding -Cl or -Br significantly increases

    
    . Impact:  Improves membrane permeability but decreases aqueous solubility.
    

Part 2: Comparative Performance Analysis

The following table compares the "Standard" (Unsubstituted) motif against optimized variants and advanced bioisosteres. Data is synthesized from representative SAR studies (e.g., Pyrazole and BFTU scaffolds) [1, 4].[1]

Table 1: Substituent Performance Matrix
Substituent StrategyElectronic Effect (

)
Steric ImpactMetabolic Stability (

)
Binding Affinity (Kd/IC50)Verdict
Unsubstituted Phenyl 0.00 (Ref)LowPoor (Rapid para-hydroxylation)BaselineReference Only. Rarely a drug candidate.
4-Fluoro (Para-F) +0.06 (Weak EWG)Low (H-mimic)High (Blocks CYP oxidation)High (Maintains H-bond network)The "Gold Standard." Best balance of potency/stability.
4-Methoxy (Para-OMe) -0.27 (Strong EDG)ModerateLow (O-demethylation risk)Variable (Can clash sterically)Use with Caution. Good for solubility, bad for metabolism.
2,4-Dichloro +0.23 (Cumulative)High (Ortho twist)Very High Very High (e.g., BFTU docking -9.12 kcal/mol [4])Potency Specialist. Excellent for filling hydrophobic pockets.
Bioisostere: Bicyclo[1.1.1]pentane N/A (Aliphatic)High (3D Bulk)Excellent (No arom. oxidation)Moderate to HighThe "Alternative." Use to escape IP space or fix solubility.
Comparative Insight
  • The Fluorine Effect: Replacing Hydrogen with Fluorine (4-F) is often the most high-yield optimization. It blocks metabolic degradation at the para-position without imposing a significant steric penalty (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • The "Magic Methyl": While 4-Me or 4-OMe (EDGs) can improve binding via hydrophobic interactions, they are metabolically labile. In contrast, 2,4-Dichloro substitution (as seen in antiviral BFTU derivatives) often yields superior docking scores (-9.12 kcal/mol) compared to unsubstituted variants due to enhanced lipophilic contacts and electronic withdrawal strengthening the urea/amide H-bonds [4].

Part 3: Decision Framework (The Topliss Tree)

Do not synthesize analogs randomly. Use the Topliss Operational Scheme , a heuristic decision tree designed to maximize SAR information with minimal synthesis [6, 11].

Diagram 1: Topliss Tree for Aromatic Substitution

Caption: A logical flow for selecting the next N-phenyl analog based on the potency of the initial 4-H, 4-Cl, and 3,4-Cl derivatives.

ToplissTree Start Start: Unsubstituted Phenyl (H) Make4Cl Synthesize 4-Cl Analog Start->Make4Cl Step 1 Comp1 Is 4-Cl Potency > H? Make4Cl->Comp1 Make34Cl Synthesize 3,4-di-Cl Comp1->Make34Cl Yes (+π, +σ) Make4OMe Synthesize 4-OMe Comp1->Make4OMe No (-σ, steric?) Comp2 Is 3,4-di-Cl > 4-Cl? Make34Cl->Comp2 Optimum1 Optimize Hydrophobic/Stereo (Try 4-Br, 4-I, 4-CF3) Comp2->Optimum1 Yes Optimum2 Steric Constraint Likely (Try 2-Cl, 2,6-di-Cl) Comp2->Optimum2 No (Steric limit reached) Optimum3 Electronic/Polar Issue (Try 4-NO2, 3-CF3) Make4OMe->Optimum3 Analyze Result

Part 4: Experimental Protocols

To validate the impact of substituents, you must establish a self-validating feedback loop.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (Synthesis)

Objective: Rapid generation of N-phenyl analogs from aryl halides.

  • Reagents: Aryl halide (1.0 eq), Phenylboronic acid derivative (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane:Water (4:1). Degas with

    
     for 10 mins.
    
  • Reaction: Seal in a microwave vial. Irradiate at 100°C for 30 mins (Power: 150W).

  • Validation: Monitor by LC-MS. Successful substitution is confirmed by the specific mass shift (e.g., +18 amu for H

    
     F).
    
Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Objective: Determine if the substituent successfully blocks CYP450 metabolism.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (to quench).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Success Criteria:

      
       indicates a stable substituent (e.g., 4-F or 2,4-di-Cl).
      
Diagram 2: The Optimization Workflow

Caption: The iterative cycle of Design, Make, Test, and Analyze required for SAR optimization.

Workflow Design Design (Topliss/Hammett) Synth Synthesis (Suzuki/Amide Coupling) Design->Synth 1. Build Assay Bio-Assay (IC50 + Microsomal Stability) Synth->Assay 2. Test Analyze Data Analysis (Correlate σ/π with Activity) Assay->Analyze 3. Evaluate Analyze->Design 4. Refine

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. Available at: [Link]

  • Hammett Equation and Substituent Constants. Wikipedia. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules. ACS Publications. Available at: [Link]

  • Structure Modification: Effect of Lipophilic, Electronic, and Steric Parameters of N-Benzoyl-N'-Phenylthiourea. Rasayan Journal of Chemistry. Available at: [Link]

  • An "Ideal" Bioisoster of the para-substituted Phenyl Ring. Chemistry - A European Journal. Available at: [Link]

  • Utilization of Operational Schemes for Analog Synthesis in Drug Design (Topliss Tree). Journal of Medicinal Chemistry. Available at: [Link]

  • Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl. Journal of Analytical Toxicology. Available at: [Link]

  • A Survey of Hammett Substituent Constants. Chemical Reviews. Available at: [Link]

  • Examples of the use of phenyl bioisosteres. ResearchGate. Available at: [Link]

  • Steric and Electronic Effects in Basic Dyes. ResearchGate. Available at: [Link]

  • Topliss Tree and Topliss Scheme Posters. Drug Hunter. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Executive Summary & Chemical Profile Objective: Safe, compliant disposal of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: Specific CAS not universally listed, treat as functional analog to CAS 497-18-7 Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: Safe, compliant disposal of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide (CAS: Specific CAS not universally listed, treat as functional analog to CAS 497-18-7 Carbohydrazide derivatives).

Critical Classification:

  • Waste Category: Halogenated Organic Waste (Due to the Bromine substituent).[1]

  • Reactivity Group: Reducing Agent (Hydrazide moiety).

  • Bioactivity: Potential bioactive/cytotoxic agent (Pyrazole core).

This compound presents a dual hazard: chemical reactivity (incompatible with oxidizers) and environmental persistence (organobromide). Disposal protocols must prevent aquatic release and ensure incineration in a facility equipped with halogen scrubbers.

Physical & Hazard Data Table
ParameterSpecificationOperational Implication
Molecular Structure Pyrazole ring + Bromophenyl + CarbohydrazideHalogenated : Requires specific incineration temperatures (>1100°C) to prevent dioxin formation.[2]
GHS Classification Warning (GHS07)Handle with standard PPE (Nitrile gloves, lab coat, safety glasses).[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Dust control is mandatory during solid waste transfer.[2]
Reactivity Strong Reducing AgentDO NOT MIX with Nitric Acid, Peroxides, or Permanganates.[2] Risk of exothermic gas evolution (

).

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never dispose of this compound down the drain. The bromine atom classifies it as a marine pollutant if released, and the hydrazide group can chelate metals in water systems.

A. Incompatibility Alert

The carbohydrazide functional group (


) is a scavenger of oxygen and oxidizers.
  • Strictly Segregate From: Oxidizing acids (Nitric, Chromic), Peroxides, and Hypochlorites (Bleach).

  • Reaction Risk: Contact with strong oxidizers releases Nitrogen gas (

    
    ) rapidly, potentially causing over-pressurization of waste containers.
    
B. Waste Stream Assignment
  • Solid Waste: Segregate into "Hazardous Solid Waste - Halogenated."

  • Liquid Waste (Mother Liquors): Must go to Halogenated Solvent Waste (often Green Label in US/EU labs), even if the solvent itself is non-halogenated (e.g., dissolved in DMSO). The solute renders the entire mixture halogenated.

Disposal Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific compound to ensure regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Waste Generation: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution Bagging Double Bag in Clear Polyethylene SolidWaste->Bagging SolidBin Container: Wide-Mouth Drum Label: 'Solid Hazardous Waste' Bagging->SolidBin Labeling Labeling: List Full Chemical Name Check 'Toxic' & 'Irritant' SolidBin->Labeling HalogenCheck Contains Bromine atom? LiquidWaste->HalogenCheck HaloStream MUST use HALOGENATED Waste Stream HalogenCheck->HaloStream YES (Always for this cmpd) NonHaloStream Non-Halogenated Stream HalogenCheck->NonHaloStream NO (Incorrect path) HaloStream->Labeling Pickup EHS/Waste Management Pickup (Incineration) Labeling->Pickup

Figure 1: Decision tree for segregating brominated pyrazole carbohydrazides. Note that liquid solutions default to Halogenated streams regardless of the solvent used.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired stocks, weighing paper residues, or contaminated solids.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask (if outside fume hood).

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top glass jar.

    • Why: Prevents dust dispersion during transfer to the main waste drum.

  • Secondary Containment: Place the sealed bag/jar into the laboratory's Solid Hazardous Waste Drum .

  • Labeling:

    • Write the full chemical name: "1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide".

    • Do not use abbreviations like "Pyrazole derivative."

    • Mark constituents: "100%".

    • Check Hazard Boxes: "Toxic," "Irritant."

Protocol B: Liquid Waste (Solutions/Mother Liquor)

Context: Reaction mixtures or HPLC waste containing the compound.

  • Stream Selection: Locate the Halogenated Organic Waste container (typically a safety can or carboy with a green tag/label).

    • Scientific Rationale: Even if the compound is dissolved in Acetone (non-halogenated), the presence of the Bromine atom in the solute requires the entire volume to be treated as halogenated waste to prevent corrosion of standard incinerators and ensure proper scrubbing of HBr gas during combustion.

  • Transfer: Pour waste using a funnel to avoid spillage.

  • Log Entry: Immediately record the volume and the specific chemical name on the waste tag.

    • Critical: If the total halogen content is low (<1%), some facilities allow non-halogenated disposal, but best practice for research quantities is to default to Halogenated to guarantee compliance.

Emergency Procedures: Spills

Scenario: Dry powder spill on the benchtop.

  • Do Not Sweep: Sweeping generates dust.

  • Isolate: Evacuate the immediate area if the spill is large (>10g).

  • Wet Method Cleanup:

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the damp material into a waste bag.

  • Decontamination:

    • Wash the surface with a soapy water solution.[3]

    • Avoid Bleach: Do not use strong hypochlorite (bleach) immediately on the concentrated powder, as hydrazides can react vigorously with bleach to evolve gas. Use bleach only for the final surface wipe-down after the bulk material is removed.

References

  • PubChem. (n.d.). Compound Summary: Carbohydrazide. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Categories of Hazardous Waste. Retrieved from [Link][2]

  • Vertex AI Search. (2025).[4][5] Safety Data Sheet Aggregation for Pyrazole Derivatives. (See Search Results 1.1, 1.6, 1.9 for Halogenated Waste segregation rules).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

[1] CAS Number: 618092-50-5 Chemical Class: Pyrazole-Carbohydrazide Derivative Primary Hazard Focus: Potential Sensitizer / Bioactive Intermediate[1][2] Executive Safety Summary Do not treat this compound as a benign sol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 618092-50-5 Chemical Class: Pyrazole-Carbohydrazide Derivative Primary Hazard Focus: Potential Sensitizer / Bioactive Intermediate[1][2]

Executive Safety Summary

Do not treat this compound as a benign solid. While transport regulations (DOT/IATA) may classify specific batches as "Non-Dangerous Goods" based on bulk physical properties, the molecular structure dictates a rigorous safety posture.[1]

As a Senior Application Scientist, I advise treating 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide as a Potent Compound (Control Band 2 or 3) . This precaution is necessitated by the carbohydrazide moiety , a functional group historically associated with skin sensitization and potential nucleophilic reactivity with biological macromolecules, and the pyrazole core , a scaffold frequently utilized for its kinase-inhibitory or pharmacological activity.

The Core Directive: Engineering controls (fume hoods) are your primary defense.[1] PPE is your redundancy failure barrier.[1]

Molecular Hazard Analysis (The "Why")

Effective safety relies on understanding causality.[1] We do not simply "wear gloves"; we select barriers based on molecular interaction.[1]

Functional GroupAssociated RiskPPE/Protocol Implication
Carbohydrazide Sensitization & Irritation: Hydrazides can act as haptens, binding to skin proteins to trigger immune responses (allergic contact dermatitis).[1]Double-gloving is mandatory to prevent micro-permeation.[1]
Pyrazole Ring Bioactivity: This scaffold is common in pharmaceuticals (e.g., COX-2 inhibitors).[1] Unknown systemic toxicity must be assumed.[1]Inhalation protection (Fume hood) is critical to prevent systemic absorption.[1]
Bromine Substituent Heavy Atom Effect: Increases lipophilicity, potentially aiding skin absorption.[1]Tyvek sleeves or lab coat required to cover exposed wrists.[1]

PPE Specifications Matrix

The following equipment is required for all solid handling (weighing, transfer) and solution preparation.

ComponentStandardSpecification & Rationale
Hand Protection ASTM D6319 / EN 374 Double Nitrile Protocol: 1. Inner Layer: 4 mil Nitrile (Bright color for contrast).2.[1] Outer Layer: 5-8 mil Nitrile (Long cuff).Why:[1] Hydrazides can permeate thin nitrile over time.[1] The outer glove is sacrificial; change immediately upon splash.[1]
Eye Protection ANSI Z87.1 Chemical Splash Goggles (Indirect Vent).Why: Safety glasses are insufficient for powders.[1] Fine particulates can bypass side shields.[1] Goggles seal the orbital area.[1]
Body Protection Lab Standard Flame-Resistant (FR) Lab Coat (Buttoned to neck).Add-on: Disposable Tyvek® arm sleeves if working inside a hood with high sash height to protect wrists.[1]
Respiratory NIOSH N95/P100 Engineering Control Primary: All work must occur in a certified chemical fume hood.PPE Secondary: If weighing outside a hood (strongly discouraged) or cleaning a spill, use a fit-tested N95 or P100 respirator.[1]

Operational Protocol: The "Zero-Contact" Workflow[1]

This protocol uses a self-validating logic: if you can see the inner glove color, your outer barrier is compromised.[1]

Phase 1: Pre-Experimental Gowning (Donning)
  • Inspection: Check fume hood flow (Target: 80–100 fpm face velocity).

  • Coat: Don lab coat; ensure cuffs extend to knuckles.[1]

  • Inner Gloves: Don 4 mil nitrile gloves. Pull cuffs over the lab coat sleeves.

  • Outer Gloves: Don thicker nitrile gloves. Check for air leaks.[1][3]

  • Eye Gear: Don goggles last to prevent fogging during gowning.[1]

Phase 2: Handling & Weighing[1]
  • Static Management: Organic solids like this pyrazole derivative are often static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."[1]

  • The "Clean/Dirty" Hand Rule: Designate your non-dominant hand as "Clean" (touches sash, notebook) and dominant hand as "Dirty" (touches spatula, weigh boat).

  • Solvent Addition: When dissolving the solid, add solvent slowly down the side of the vessel to avoid aerosolizing the powder.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: While still fully gloved, wipe all tools (spatulas, balance area) with a solvent-dampened wipe (e.g., Ethanol or DCM, depending on solubility).[1] Dispose of wipe as solid hazardous waste.[1]

  • Outer Glove Removal: Use the "Beak Method" (pinch at wrist, pull inside out) to remove outer gloves.[1] Discard immediately.

  • Inspection: Inspect inner gloves. If no contamination is visible, remove eye protection, then lab coat, then inner gloves.[1]

  • Hygiene: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.[1]

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" gates for safety.

SafetyProtocol Start Start: Risk Assessment CheckHood Verify Fume Hood (>80 fpm) Start->CheckHood PPE_Select PPE Selection: Double Nitrile + Goggles CheckHood->PPE_Select Solid_Handling Handling Solid (Static Control) PPE_Select->Solid_Handling Spill_Check Spill or Dust Generation? Solid_Handling->Spill_Check Spill_Action STOP: Evacuate Area Don N95/P100 Spill_Check->Spill_Action Yes Decon Decontaminate Tools (Solvent Wipe) Spill_Check->Decon No Waste Disposal: Solid Hazardous Waste (Halogenated) Spill_Action->Waste Doffing Doffing Sequence: Outer Gloves -> Goggles -> Coat -> Inner Gloves Decon->Doffing Doffing->Waste

Figure 1: Operational logic flow for handling 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, detailing critical decision points for spill management and decontamination.

Disposal & Emergency Logistics

Waste Stream Management

Because this molecule contains Bromine , it must be segregated from non-halogenated waste to prevent issues during incineration.[1]

  • Solid Waste: Dispose of weigh boats, contaminated gloves, and paper towels in "Solid Hazardous Waste - Halogenated."[1]

  • Liquid Waste: Mother liquors or reaction solvents must go to "Organic Solvents - Halogenated."[1]

Emergency Response[1][4][5]
  • Skin Contact: Immediate water flush for 15 minutes.[1][4] Do not use solvents (ethanol/DMSO) to wash skin; they act as vehicles, driving the chemical deeper into the dermis.

  • Spill Cleanup:

    • Isolate the area.[1][3]

    • Cover powder with a damp paper towel (water or mineral oil) to prevent dust.[1]

    • Scoop into a wide-mouth jar.

    • Label as "Hazardous Waste: Pyrazole Derivative."[1]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.